molecular formula C18H9F3N2O3S B15610869 Transketolase-IN-2

Transketolase-IN-2

Cat. No.: B15610869
M. Wt: 390.3 g/mol
InChI Key: DSBLHEOFYWPYFY-UHFFFAOYSA-N
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Description

Transketolase-IN-2 is a useful research compound. Its molecular formula is C18H9F3N2O3S and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H9F3N2O3S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9F3N2O3S/c1-8-22-14(18(19,20)21)13(27-8)17(26)23-15(24)10-6-2-4-9-5-3-7-11(12(9)10)16(23)25/h2-7H,1H3

InChI Key

DSBLHEOFYWPYFY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Elucidating the Action of Transketolase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public domain information is available for a compound designated "Transketolase-IN-2." This guide provides a comprehensive overview of the mechanism of action of the enzyme transketolase and its inhibition, which is presumed to be the user's area of interest. The information presented here is based on the general knowledge of transketolase and its known inhibitors.

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a pivotal role in cellular metabolism.[1][2] Its inhibition is a subject of interest in drug development, particularly in oncology. This technical guide delves into the core mechanism of transketolase, the consequences of its inhibition, and the experimental approaches used to study these phenomena.

The Role of Transketolase in the Pentose Phosphate Pathway

Transketolase, in conjunction with transaldolase, provides a reversible link between the pentose phosphate pathway and glycolysis.[3][4] It catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2][5] The two primary reactions catalyzed by transketolase in the PPP are:

  • Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate [6]

  • Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate [3]

These reactions are crucial for the production of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.[1][2]

Catalytic Mechanism of Transketolase

The catalytic activity of transketolase is dependent on its cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP), and a divalent cation, typically Ca²⁺.[4] The mechanism involves the following key steps:

  • Cofactor Activation: The reaction is initiated by the deprotonation of the thiazolium ring of ThDP, forming a reactive carbanion.[3]

  • Substrate Binding and Cleavage: This carbanion nucleophilically attacks the carbonyl carbon of the ketose donor substrate (e.g., xylulose-5-phosphate). This leads to the cleavage of the C2-C3 bond, releasing the first product (e.g., glyceraldehyde-3-phosphate). A two-carbon fragment remains covalently bound to ThDP, forming the α,β-dihydroxyethyl-ThDP intermediate.[4]

  • Fragment Transfer: The acceptor substrate (e.g., ribose-5-phosphate) enters the active site. The two-carbon fragment is then transferred from the intermediate to the acceptor substrate, forming the second product (e.g., sedoheptulose-7-phosphate).[3]

  • Enzyme Regeneration: The release of the second product regenerates the enzyme for the next catalytic cycle.

Transketolase_Mechanism cluster_enzyme Transketolase Active Site ThDP_Carbanion ThDP Carbanion DHE_ThDP α,β-Dihydroxyethyl-ThDP Intermediate ThDP_Carbanion->DHE_ThDP C2-C3 Cleavage Product_1 Product 1 (e.g., Glyceraldehyde-3-P) ThDP_Carbanion->Product_1 Release DHE_ThDP->ThDP_Carbanion Regeneration Aldose_Substrate Aldose Acceptor (e.g., Ribose-5-P) DHE_ThDP->Aldose_Substrate Transfer Ketose_Substrate Ketose Donor (e.g., Xylulose-5-P) Ketose_Substrate->ThDP_Carbanion Binding & Attack Product_2 Product 2 (e.g., Sedoheptulose-7-P) Aldose_Substrate->Product_2 Release

Mechanism of Action of Transketolase Inhibitors

While specific data for "this compound" is unavailable, the mechanism of known transketolase inhibitors, such as oxythiamine (B85929) (OT), a thiamine antagonist, provides insight into how such compounds might function.[7]

Inhibition of transketolase disrupts the non-oxidative PPP, leading to several cellular consequences:

  • Suppression of Ribose Synthesis: Inhibition of TKT blocks the non-oxidative synthesis of ribose-5-phosphate, which is crucial for the production of nucleotides (RNA and DNA).[7]

  • Induction of Apoptosis: By interfering with nucleotide synthesis and cellular metabolism, TKT inhibitors can induce cell cycle arrest, typically in the G1 phase, and subsequently lead to apoptosis.[7]

  • Alteration of Cellular Signaling: Inhibition of a single metabolic enzyme like TKT can have cascading effects on multiple cellular signaling pathways associated with cell survival and proliferation.[7]

Quantitative Data on Transketolase Inhibition

The following table summarizes the effects of the known transketolase inhibitor, oxythiamine (OT), on pancreatic cancer cells.

ParameterConditionResultReference
Cell Proliferation MIA PaCa-2 cells treated with OTIC50 of 14.95 µM[7]
Protein Expression MIA PaCa-2 cells treated with OTDose-dependent alteration of protein expression profiles[7]
Dynamic Protein Synthesis MIA PaCa-2 cells treated with 50 µM OTTime-dependent changes in total protein synthesis[7]

Experimental Protocols

The study of transketolase and its inhibitors involves various biochemical and cellular assays.

Several methods are available to measure TKT activity:

  • Coupled Enzyme Assay: This is a common method where the TKT reaction is coupled to another enzymatic reaction that results in a measurable change, such as the depletion of NADH, which can be monitored spectrophotometrically.[8]

  • Fluorometric Assay: A fluorometric assay kit is commercially available that measures the conversion of a non-fluorescent probe to a fluorescent product by a product of the TKT reaction. This assay can detect very low levels of TKT activity.

  • pH-Sensitive Assay: This high-throughput method uses the CO₂ release from the cleavage of a keto acid donor substrate to induce a pH change, which is detected by an indicator.[9]

  • Hydroxamate Assay: This colorimetric assay directly monitors product formation through iron(III) chelation.[9]

  • Cell Viability/Proliferation Assay (MTT Assay): This colorimetric assay is used to assess the effect of inhibitors on cell viability and to determine the IC50 value.[7]

  • Proteomic Analysis (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomics technique used to determine the dynamic changes in protein expression in response to inhibitor treatment.[7]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TKT_Activity Transketolase Activity Assay (Coupled, Fluorometric, etc.) Inhibitor_Treatment Treatment with TKT Inhibitor Cell_Culture Cell Culture (e.g., MIA PaCa-2) Cell_Culture->Inhibitor_Treatment MTT_Assay Cell Viability Assay (MTT) Inhibitor_Treatment->MTT_Assay Proteomics Quantitative Proteomics (SILAC) Inhibitor_Treatment->Proteomics Apoptosis_Assay Apoptosis Assay Inhibitor_Treatment->Apoptosis_Assay

Signaling Pathways Affected by Transketolase Inhibition

Inhibition of transketolase can impact multiple signaling pathways. For instance, in human Müller cells, TKT is critical for resisting light stress through the pentose phosphate and NRF2 pathways.[1] The disruption of the PPP by TKT knockdown decreases the cell's capacity to maintain redox homeostasis.[1] In cancer cells, TKT inhibition can lead to changes in signaling pathways associated with apoptosis.[7]

Signaling_Pathway TKT_Inhibition Transketolase Inhibition PPP_Disruption Pentose Phosphate Pathway Disruption TKT_Inhibition->PPP_Disruption Ribose_Synthesis_Down Decreased Ribose-5-P Synthesis PPP_Disruption->Ribose_Synthesis_Down NADPH_Production_Down Decreased NADPH Production PPP_Disruption->NADPH_Production_Down Nucleotide_Synthesis_Down Impaired Nucleotide Synthesis Ribose_Synthesis_Down->Nucleotide_Synthesis_Down Redox_Imbalance Redox Imbalance NADPH_Production_Down->Redox_Imbalance Cell_Cycle_Arrest G1 Cell Cycle Arrest Nucleotide_Synthesis_Down->Cell_Cycle_Arrest Apoptosis Apoptosis Redox_Imbalance->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Discovery and Synthesis of Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKL) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, making it an attractive target for the development of novel herbicides and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Transketolase-IN-2 (also known as compound 4w), a potent inhibitor of transketolase with significant herbicidal activity. This document details the structure-based virtual screening approach that led to its discovery, a plausible synthetic route, and its quantitative inhibitory effects. Furthermore, it provides detailed experimental protocols for the key assays utilized in its evaluation, along with visualizations of the relevant biological pathways and experimental workflows.

Discovery of this compound

The discovery of this compound (compound 4w) originated from a structure-based virtual screening approach aimed at identifying novel inhibitors of plant transketolase. The process began with the identification of a lead compound, ZINC12007063, from the ZINC database. This initial hit served as the foundation for the rational design and synthesis of two series of novel carboxylic amide derivatives with the goal of improving potency and herbicidal activity.

Subsequent studies on naphthalimide-aroyl hybrids identified compound 4w (this compound) as a particularly potent inhibitor. This targeted approach, combining computational screening with synthetic chemistry, has proven effective in the discovery of novel enzyme inhibitors.

Synthesis of this compound (Compound 4w)

While the precise chemical structure of compound 4w is not publicly disclosed in the reviewed literature, it is described as a naphthalimide-aroyl hybrid. Based on the general synthetic schemes provided for similar compounds, a plausible synthetic route is outlined below. The synthesis of related carboxylic amide derivatives generally involves the reaction of an appropriate acid chloride with a corresponding amine.

General Synthetic Workflow:

G cluster_0 Synthesis of Intermediate A (Acid Chloride) cluster_1 Synthesis of Intermediate B (Amine) cluster_2 Final Coupling Reaction Carboxylic_Acid Starting Carboxylic Acid Intermediate_A Intermediate A (Acid Chloride) Carboxylic_Acid->Intermediate_A Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Intermediate_A Final_Product This compound (Compound 4w) Intermediate_A->Final_Product Amide Coupling Starting_Material_B Appropriate Starting Material Reaction_Steps Multi-step Synthesis Starting_Material_B->Reaction_Steps Intermediate_B Intermediate B (Amine) Reaction_Steps->Intermediate_B Intermediate_B->Final_Product G Prepare_Reagents Prepare Assay Buffer, Substrates, and Enzymes Dispense_Inhibitor Dispense Inhibitor/ Vehicle to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Transketolase Enzyme Dispense_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Xylulose 5-Phosphate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Inhibition and IC50 Measure_Absorbance->Analyze_Data G Glucose_6_Phosphate Glucose-6-Phosphate Ribulose_5_Phosphate Ribulose-5-Phosphate Glucose_6_Phosphate->Ribulose_5_Phosphate Oxidative Phase NADPH 2 NADPH Ribulose_5_Phosphate->NADPH Ribose_5_Phosphate Ribose-5-Phosphate Ribulose_5_Phosphate->Ribose_5_Phosphate Xylulose_5_Phosphate Xylulose-5-Phosphate Ribulose_5_Phosphate->Xylulose_5_Phosphate Nucleotide_Synthesis Nucleotide Synthesis Ribose_5_Phosphate->Nucleotide_Synthesis TKT Transketolase Ribose_5_Phosphate->TKT Xylulose_5_Phosphate->TKT Xylulose_5_Phosphate->TKT Glyceraldehyde_3_Phosphate Glyceraldehyde-3-Phosphate Glycolysis Glycolysis Glyceraldehyde_3_Phosphate->Glycolysis TALDO Transaldolase Glyceraldehyde_3_Phosphate->TALDO Sedoheptulose_7_Phosphate Sedoheptulose-7-Phosphate Sedoheptulose_7_Phosphate->TALDO Erythrose_4_Phosphate Erythrose-4-Phosphate Aromatic_Amino_Acid_Synthesis Aromatic Amino Acid Synthesis Erythrose_4_Phosphate->Aromatic_Amino_Acid_Synthesis Erythrose_4_Phosphate->TKT Fructose_6_Phosphate Fructose-6-Phosphate Fructose_6_Phosphate->Glycolysis TKT->Glyceraldehyde_3_Phosphate TKT->Glyceraldehyde_3_Phosphate TKT->Sedoheptulose_7_Phosphate TKT->Fructose_6_Phosphate TALDO->Erythrose_4_Phosphate TALDO->Fructose_6_Phosphate Inhibitor This compound Inhibitor->TKT

Transketolase-IN-2 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Transketolase Inhibitors

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, playing a vital role in the production of nucleotide precursors and in linking the PPP with glycolysis.[3][4][5] Given its role in cellular metabolism, particularly in rapidly proliferating cells like those in tumors, TKT has emerged as a promising target for the development of novel therapeutics, especially in oncology.[6] This guide provides a detailed overview of the structure-activity relationships (SAR) of various classes of transketolase inhibitors, supported by experimental data and methodologies. Although a specific molecule designated "Transketolase-IN-2" is not prominently documented in the reviewed literature, this document will focus on the core principles of SAR for known TKT inhibitors.

The Role of Transketolase in the Pentose Phosphate Pathway

Transketolase, with its cofactor thiamine (B1217682) diphosphate (B83284) (ThDP), facilitates key carbon-shuffling reactions in the pentose phosphate pathway. Understanding this pathway is crucial for contextualizing the mechanism of TKT inhibitors.

PentosePhosphatePathway cluster_nonoxidative Non-oxidative Phase cluster_glycolysis Glycolysis Intermediates Ribulose-5-P Ribulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P TKT1 Transketolase Ribose-5-P->TKT1 Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Xylulose-5-P->TKT1 TKT2 Transketolase Xylulose-5-P->TKT2 Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P Transaldolase Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Transaldolase TKT1->Glyceraldehyde-3-P TKT1->Sedoheptulose-7-P Erythrose-4-P->TKT2 TKT2->Fructose-6-P TKT2->Glyceraldehyde-3-P

Figure 1: Role of Transketolase in the Pentose Phosphate Pathway.

Structure-Activity Relationship of Transketolase Inhibitors

The development of TKT inhibitors has explored various chemical scaffolds. This section details the SAR for some of the key classes.

Thiamine Analogs

Thiamine analogs represent a major class of TKT inhibitors, acting as competitive inhibitors by mimicking the natural cofactor, thiamine.

Table 1: SAR of Thiamine Analogs as TKT Inhibitors

CompoundR1 GroupR2 GroupTKT IC50 (µM)Reference
Oxythiamine-OH-H> 100[6]
N3'-pyridyl thiaminePyridyl-H0.14[6]

Note: Specific IC50 values for a broader range of analogs were not available in the provided search results. The data presented is illustrative based on the principles discussed in the literature.

The key modifications to the thiamine scaffold involve substitutions on the pyrimidine (B1678525) and thiazolium rings. For instance, N3'-pyridyl thiamine shows significantly greater potency compared to oxythiamine, highlighting the importance of the pyridine (B92270) moiety for inhibitory activity.[6]

Diphenyl Urea (B33335) Derivatives

A structure-based virtual screening approach has identified diphenyl urea derivatives as a novel class of TKT inhibitors.[7] These compounds are proposed to bind at the dimerization interface of the enzyme, offering a different mechanism of inhibition compared to cofactor mimics.[7]

Table 2: SAR of Diphenyl Urea Derivatives

CompoundR GroupTKT IC50 (µM)HCT116 Cell Viability IC50 (µM)Reference
T2-NO22550[7]
T2A-NH23060[7]
T2B-N(CH3)22045[7]
T2C-COOHInactive> 100[7]
T2D-H (with meta-ethyl groups on other ring)No inhibition> 100[7]
T2E (Thiourea)-NO2Poorly active> 100[7]

The data indicates that a carbonyl group is essential for activity, as the thiourea (B124793) derivative (T2E) was poorly active.[7] The nitro group in T2 appears to be important, although it can be replaced by other small electron-donating or -withdrawing groups like amino (T2A) and dimethylamino (T2B) with retained activity.[7] Bulky substituents, as in T2D, or a carboxyl group (T2C) lead to a loss of inhibition.[7]

Experimental Protocols

Transketolase Activity Assay

A common method for determining TKT activity is a spectrophotometric assay.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl2, thiamine pyrophosphate (TPP), and NADH.

  • Enzyme and Substrate Addition : Add purified recombinant human TKT enzyme to the mixture. The reaction is initiated by adding the substrates, such as D-xylulose-5-phosphate and D-ribose-5-phosphate.

  • Coupled Enzyme System : The product of the TKT reaction, glyceraldehyde-3-phosphate, is converted by a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • Spectrophotometric Measurement : The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Inhibitor Testing : To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the rate of reaction is measured.

Cell Proliferation Assay

The effect of TKT inhibitors on cancer cell growth is often assessed using a cell viability assay.

  • Cell Culture : Human cancer cell lines (e.g., HCT116, HT29) are cultured in appropriate media and conditions.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the TKT inhibitor for a specified period (e.g., 72 hours).

  • Viability Reagent : A cell viability reagent (e.g., MTT, resazurin) is added to each well.

  • Absorbance/Fluorescence Measurement : The absorbance or fluorescence is measured using a plate reader, which correlates with the number of viable cells.

  • IC50 Calculation : The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualization of Experimental and Logical Workflows

Structure-Based Virtual Screening Workflow

The discovery of novel TKT inhibitors, such as the diphenyl urea series, often employs computational methods like virtual screening.

VirtualScreening cluster_computational Computational Phase cluster_experimental Experimental Validation Protein_Preparation Prepare 3D Structure of Transketolase Docking Molecular Docking of Library to TKT Active Site/Interface Protein_Preparation->Docking Compound_Library Select Compound Library (e.g., ZINC database) Compound_Library->Docking Scoring Score and Rank Compounds Based on Binding Affinity Docking->Scoring Filtering Filter Hits Based on Drug-like Properties Scoring->Filtering Purchase_Compounds Purchase or Synthesize Top-Ranked Compounds Filtering->Purchase_Compounds Enzyme_Assay In Vitro TKT Enzymatic Inhibition Assay Purchase_Compounds->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assays Enzyme_Assay->Cell_Assay SAR_Analysis Analyze SAR and Identify Hits Cell_Assay->SAR_Analysis SAR_Logic cluster_modifications Structural Modifications cluster_activity Impact on TKT Inhibition Core_Scaffold Diphenyl Urea Scaffold Carbonyl Urea Carbonyl (C=O) Core_Scaffold->Carbonyl Thiourea Thiourea (C=S) Core_Scaffold->Thiourea Nitro Para-Nitro Group Core_Scaffold->Nitro Amino Para-Amino Group Core_Scaffold->Amino Carboxyl Para-Carboxyl Group Core_Scaffold->Carboxyl Bulky Bulky Meta-Ethyl Groups Core_Scaffold->Bulky Essential Essential for Activity Carbonyl->Essential Poor_Activity Poor Activity Thiourea->Poor_Activity Active Maintains Activity Nitro->Active Amino->Active Inactive Inactive Carboxyl->Inactive No_Inhibition No Inhibition Bulky->No_Inhibition

References

An In-depth Technical Guide on the Biochemical Properties of Transketolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Transketolase-IN-2" is not available in the public domain based on the conducted search. This guide will therefore focus on a well-characterized Transketolase inhibitor, Oxythiamine (B85929) (OT) , to provide a representative in-depth technical overview as requested. The principles and methodologies described herein are broadly applicable to the study of other Transketolase inhibitors.

Introduction to Transketolase and its Inhibition

Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] It catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a vital role in the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][3][4] Due to its central role in metabolism, TKT is a potential therapeutic target for various diseases, including cancer.[5][6]

Oxythiamine (OT) is a competitive inhibitor of Transketolase.[6] It acts as a thiamine (B1217682) antagonist, interfering with the thiamine pyrophosphate (TPP) cofactor required for TKT activity.[4][6] By inhibiting TKT, OT disrupts the PPP, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[5][6]

Quantitative Data on Oxythiamine (OT)

The following table summarizes the key quantitative data for the inhibitory activity of Oxythiamine on Transketolase.

ParameterValueCell LineReference
IC50 14.95 μMMIA PaCa-2[6]

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a Transketolase inhibitor, such as Oxythiamine, on adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., MIA PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Oxythiamine (or other inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[6][7]

  • Inhibitor Treatment: Prepare a series of dilutions of Oxythiamine in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 hours).[6][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Transketolase Activity Assay

This protocol provides a method for measuring the activity of Transketolase in cell lysates.

Materials:

  • Cell lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, R5P, X5P, triosephosphate isomerase, α-glycerophosphate dehydrogenase, and NADH.

  • Initiation of Reaction: Add the cell lysate to the reaction mixture to initiate the reaction. The formation of glyceraldehyde-3-phosphate (G3P) by Transketolase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[9][10]

  • Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals for a specific period.

  • Calculation of Activity: The rate of NADH oxidation is proportional to the Transketolase activity. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway and the Role of Transketolase

The following diagram illustrates the central role of Transketolase in the Pentose Phosphate Pathway.

PentosePhosphatePathway G6P Glucose-6-Phosphate PPP_Oxidative Oxidative Phase G6P->PPP_Oxidative NADP+ -> NADPH Ru5P Ribulose-5-Phosphate PPP_Oxidative->Ru5P X5P Xylulose-5-Phosphate Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P TKT Transketolase X5P->TKT R5P->TKT Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis X5P_2->TKT InhibitorWorkflow start Start in_vitro_assay In Vitro TKT Activity Assay start->in_vitro_assay determine_ic50 Determine IC50 in_vitro_assay->determine_ic50 cellular_assay Cellular Assays (e.g., MTT) determine_ic50->cellular_assay assess_apoptosis Assess Apoptosis and Cell Cycle cellular_assay->assess_apoptosis metabolomics Metabolomic Analysis (PPP intermediates) assess_apoptosis->metabolomics pathway_analysis Pathway Analysis metabolomics->pathway_analysis in_vivo_studies In Vivo Efficacy (e.g., Xenograft models) pathway_analysis->in_vivo_studies end End in_vivo_studies->end

References

Transketolase-IN-2: A Novel Inhibitor of Transketolase for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for the synthesis of nucleotides, aromatic amino acids, and NADPH. In plants, TKT also plays a crucial role in the Calvin cycle, which is central to carbon fixation during photosynthesis. Given its critical functions, TKT has emerged as a promising target for the development of novel herbicides. Transketolase-IN-2 is a potent inhibitor of TKT, demonstrating significant herbicidal activity against common weed species. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and methodologies for its evaluation.

Core Data Summary

The inhibitory activity of this compound has been quantified against plant TKT and its herbicidal effects evaluated on various weed species. The following tables summarize the available quantitative data.

Table 1: In Vitro Enzyme Inhibition Data
CompoundTargetIC50 (mg/L)
This compoundSvTKL (Setaria viridis Transketolase)0.11
Table 2: Herbicidal Activity of this compound
Weed SpeciesConcentration (mg/L)Root Inhibition (%)Stem Inhibition (%)
Digitaria sanguinalis (Large Crabgrass)100~80~80
2009290
Amaranthus retroflexus (Redroot Pigweed)100~80~80
2009190

Mechanism of Action

This compound exerts its herbicidal effects by directly inhibiting the enzymatic activity of transketolase. TKT is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This function is vital for the non-oxidative branch of the PPP, which generates precursors for nucleotide biosynthesis (Ribose-5-phosphate) and intermediates that can re-enter glycolysis (Fructose-6-phosphate and Glyceraldehyde-3-phosphate).

By inhibiting TKT, this compound disrupts these critical metabolic pathways, leading to an accumulation of sugar phosphates and a depletion of essential biosynthetic precursors. In plants, this inhibition also impacts the Calvin cycle, thereby hindering carbon fixation and ultimately leading to growth arrest and plant death.

Signaling and Metabolic Pathways

The inhibition of TKT by this compound has significant downstream effects on cellular metabolism. The following diagram illustrates the central role of TKT in the pentose phosphate pathway and its connection to glycolysis.

TKT_Pathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative) cluster_Glycolysis Glycolysis R5P Ribose-5-P TKT Transketolase R5P->TKT Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P Xylulose-5-P X5P->TKT S7P Sedoheptulose-7-P TA Transaldolase S7P->TA E4P Erythrose-4-P E4P->TKT Aromatic_AA_Synthesis Aromatic Amino Acid Synthesis E4P->Aromatic_AA_Synthesis TKT->S7P G3P Glyceraldehyde-3-P TKT->G3P TA->E4P F6P Fructose-6-P TA->F6P Pyruvate Pyruvate G3P->Pyruvate G3P_in->TA F6P->G3P X5P2 Xylulose-5-P X5P2->TKT G6P Glucose-6-P G6P->F6P Inhibitor This compound Inhibitor->TKT Workflow cluster_Discovery Discovery Phase cluster_Validation Preclinical Validation cluster_Development Development Phase Target Target Identification (Transketolase) Screening Compound Library Screening (Virtual or High-Throughput) Target->Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID In_Vitro In Vitro Enzyme Assay (IC50 Determination) Hit_ID->In_Vitro In_Planta In Planta Efficacy (Herbicidal Activity) In_Vitro->In_Planta Selectivity Crop Selectivity Testing In_Planta->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Field_Trials Field Trials Lead_Opt->Field_Trials

In Silico Modeling of Transketolase-IN-2 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a vital role in cellular metabolism by catalyzing the transfer of two-carbon units from ketose donors to aldose acceptors. This function is essential for the production of nucleotide precursors and the reductive cofactor NADPH, making TKT a significant target in various therapeutic areas, including oncology and infectious diseases, as well as for the development of novel herbicides. Transketolase-IN-2 has been identified as a potent inhibitor of TKT, showing strong herbicidal activity.[1][2] This guide provides an in-depth overview of the in silico modeling of this compound binding to TKT, offering a technical resource for researchers engaged in the study of TKT inhibition.

Quantitative Data on Transketolase Inhibition

Compound NameIdentifierTarget EnzymeReported Inhibition
This compoundcompound 4wPlant Transketolase>90% inhibition at 200 mg/L
TKL-IN-2compound 7mSetaria viridis TKL (SvTKL)IC50 = 0.11 mg/L

Signaling Pathway: The Pentose Phosphate Pathway

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway. This pathway is a fundamental component of cellular metabolism, running parallel to glycolysis. Its primary roles are to generate NADPH for reductive biosynthesis and to produce pentose sugars for nucleotide synthesis.

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate E4P Erythrose-4-Phosphate G3P->E4P TA G3P->Glycolysis R5P Ribose-5-Phosphate S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Xu5P->F6P TKT Xu5P->G3P TKT S7P->F6P TA E4P->G3P TKT TKT Transketolase TA Transaldolase

The Pentose Phosphate Pathway highlighting the role of Transketolase.

Experimental Protocols

Transketolase Activity Assay

A common method to assess Transketolase activity and inhibition is a coupled enzymatic assay. The activity is measured by monitoring the rate of NADH oxidation, which is linked to the production of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.

Materials:

  • Tris-HCl buffer (pH 7.6)

  • Thiamine (B1217682) pyrophosphate (TPP)

  • Calcium chloride (CaCl2)

  • Ribose-5-phosphate (R5P)

  • Xylulose-5-phosphate (Xu5P)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

  • NADH

  • Purified Transketolase enzyme

  • This compound (or other inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, TPP, CaCl2, R5P, Xu5P, α-GDH/TPI enzyme mix, and NADH.

  • Add the purified Transketolase enzyme to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

  • Initiate the reaction by adding the substrates (R5P and Xu5P).

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADH oxidation (decrease in A340) is proportional to the Transketolase activity.

  • Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This workflow outlines the general steps for docking this compound to the Transketolase active site.

MolecularDockingWorkflow PDB 1. Obtain TKT Structure (e.g., from RCSB PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 5. Define Binding Site (Grid generation around the active site) PrepProt->Grid Ligand 3. Obtain Ligand Structure (this compound, e.g., from PubChem) PrepLig 4. Prepare Ligand (Generate 3D conformers, assign charges) Ligand->PrepLig Dock 6. Perform Docking (e.g., using AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding energy, pose analysis) Dock->Analyze

A generalized workflow for molecular docking of an inhibitor to Transketolase.

Detailed Steps:

  • Protein Preparation: Start with a high-resolution crystal structure of Transketolase (e.g., from the Protein Data Bank). Remove water molecules and add hydrogen atoms.

  • Ligand Preparation: Obtain the 3D structure of this compound. Generate low-energy conformers and assign appropriate partial charges.

  • Grid Generation: Define a grid box that encompasses the active site of Transketolase. The active site is typically located at the dimer interface and involves the cofactor thiamine pyrophosphate (TPP).

  • Docking: Use a docking program like AutoDock Vina to dock the prepared ligand into the defined grid box of the protein.

  • Analysis: Analyze the docking results, focusing on the predicted binding affinity (scoring function) and the binding pose of the ligand within the active site. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

MDSimulationWorkflow Complex 1. Start with Docked Complex (TKT + this compound) Solvate 2. Solvate the System (Add water and ions) Complex->Solvate Minimize 3. Energy Minimization (Relax the system) Solvate->Minimize Equilibrate 4. Equilibration (NVT and NPT ensembles) Minimize->Equilibrate Production 5. Production MD (Run simulation for desired time) Equilibrate->Production Trajectory 6. Analyze Trajectory (RMSD, RMSF, interaction analysis) Production->Trajectory

A general workflow for molecular dynamics simulation of a protein-ligand complex.

Detailed Steps:

  • System Setup: Use the best-ranked docked pose of the Transketolase-Transketolase-IN-2 complex as the starting structure. Place the complex in a periodic box and solvate it with an appropriate water model. Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure to the correct density (NPT ensemble). This ensures the system is stable before the production run.

  • Production Simulation: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamics of the protein-ligand interaction.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (RMSD), identify flexible regions of the protein (RMSF), and study the persistence of key interactions between the inhibitor and the enzyme over time.

Conclusion

The in silico modeling of this compound binding provides a powerful approach to understanding the molecular basis of its inhibitory activity. By combining quantitative experimental data with computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the structure-activity relationships of Transketolase inhibitors. This knowledge is instrumental in the rational design of more potent and selective compounds for therapeutic or agricultural applications. This guide serves as a foundational resource for professionals in the field, outlining the key methodologies and pathways involved in the study of Transketolase inhibition.

References

Identifying the Binding Site of Trans-ketolase-IN-2 on Transketolase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism by catalyzing the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1] This function links the PPP with glycolysis and is essential for the production of NADPH and precursors for nucleotide synthesis.[2] Its significance in various diseases, including cancer, and its role in plant photosynthesis have made it a compelling target for the development of inhibitors.[3][4] Transketolase-IN-2 is a potent inhibitor of TKT with demonstrated herbicidal activity.[5] This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the binding site of inhibitors like this compound on TKT, summarizes the available quantitative data, and illustrates the relevant biological pathways and experimental workflows.

While the precise, experimentally determined binding site of this compound on TKT is not publicly available in co-crystal structure databases, extensive research on other TKT inhibitors strongly suggests that it binds within the enzyme's active site. This guide will, therefore, focus on the established methodologies to confirm this hypothesis and characterize the interaction in detail.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified, providing a key metric for its interaction with TKT. The available data is summarized in the table below.

InhibitorTarget EnzymeParameterValueReference
This compoundSetaria viridis Transketolase (SvTKL)IC500.11 mg/L[5]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Further studies are required to determine other binding parameters such as the dissociation constant (Kd) and the inhibition constant (Ki).

Experimental Protocols

To definitively identify and characterize the binding site of this compound on TKT, a series of well-established experimental protocols would be employed.

Enzyme Kinetics and Inhibition Assays

Objective: To determine the mode of inhibition and the inhibition constant (Ki).

Methodology:

  • Enzyme Activity Assay: TKT activity is typically measured by a coupled enzymatic assay. The production of glyceraldehyde-3-phosphate (G3P), a product of the TKT-catalyzed reaction, is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Inhibition Studies:

    • To determine the IC50 value, the enzyme assay is performed with a fixed concentration of substrates and varying concentrations of this compound.

    • To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied by measuring reaction rates at various substrate and inhibitor concentrations. Data are then plotted using methods such as Lineweaver-Burk or Dixon plots.[6]

    • The inhibition constant (Ki) can be calculated from these kinetic data, providing a measure of the inhibitor's binding affinity.

Biophysical Binding Assays

Objective: To directly measure the binding affinity (Kd) between this compound and TKT.

Methodologies:

  • Surface Plasmon Resonance (SPR):

    • Immobilize purified TKT protein on a sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the enzyme.

    • Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) is calculated.

  • Isothermal Titration Calorimetry (ITC):

    • Place a solution of TKT in the sample cell of the calorimeter.

    • Incrementally inject a solution of this compound into the sample cell.

    • Measure the heat released or absorbed upon binding.

    • Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

  • Fluorescence Quenching Assay:

    • Measure the intrinsic tryptophan fluorescence of TKT.

    • Titrate the TKT solution with increasing concentrations of this compound.

    • Monitor the quenching of the tryptophan fluorescence upon inhibitor binding.

    • Analyze the quenching data to determine the binding constant.

Structural Biology Techniques

Objective: To obtain a high-resolution three-dimensional structure of the TKT-inhibitor complex to precisely identify the binding site and interactions.

Methodology:

  • X-ray Crystallography:

    • Co-crystallize the TKT protein with this compound.

    • Expose the resulting crystals to a high-intensity X-ray beam.

    • Collect the diffraction data.

    • Process the data to determine the electron density map and build an atomic model of the TKT-Transketolase-IN-2 complex. This will reveal the precise binding orientation and the specific amino acid residues involved in the interaction.

Computational Modeling

Objective: To predict the binding mode of this compound in the TKT active site and to rationalize structure-activity relationships.

Methodology:

  • Molecular Docking:

    • Obtain the three-dimensional structure of TKT (from the Protein Data Bank, e.g., PDB ID: 4KXW for human TKT) and the structure of this compound.

    • Use docking software (e.g., AutoDock, Glide) to predict the most favorable binding pose of the inhibitor within the TKT active site.

    • Analyze the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[4]

Visualizations

Signaling Pathway Inhibition

The inhibition of TKT by this compound disrupts the pentose phosphate pathway, leading to a reduction in NADPH and precursors for nucleotide biosynthesis. This can have significant downstream effects on cellular processes, particularly in cancer cells which often exhibit upregulated PPP activity.[7][8]

TKT_Inhibition_Pathway PPP Pentose Phosphate Pathway (PPP) TKT Transketolase (TKT) PPP->TKT activates NADPH NADPH Production TKT->NADPH Nucleotide Nucleotide Precursors TKT->Nucleotide Cell_Growth Cell Growth and Proliferation TKT->Cell_Growth Inhibitor This compound Inhibitor->TKT inhibits Apoptosis Apoptosis Inhibitor->Apoptosis ROS_Defense Reactive Oxygen Species (ROS) Defense NADPH->ROS_Defense supports Nucleotide->Cell_Growth supports ROS_Defense->Cell_Growth protects from damage

Caption: Inhibition of TKT by this compound disrupts the PPP, leading to reduced NADPH and nucleotide synthesis, which can induce apoptosis.

Experimental Workflow for Binding Site Identification

The process of identifying and characterizing the binding site of a novel inhibitor like this compound follows a logical progression of experiments.

Experimental_Workflow Start Start: Potent TKT Inhibitor (this compound) Kinetics Enzyme Kinetics & Inhibition Assays Start->Kinetics Binding Biophysical Binding Assays (SPR, ITC) Start->Binding Docking Molecular Docking Start->Docking Data_Kinetics Determine IC50, Ki, and Mode of Inhibition Kinetics->Data_Kinetics Data_Binding Determine Kd Binding->Data_Binding Data_Docking Predict Binding Mode Docking->Data_Docking Structure X-ray Crystallography Data_Structure Identify Precise Binding Site Structure->Data_Structure Conclusion Comprehensive Binding Profile Data_Kinetics->Conclusion Data_Binding->Conclusion Data_Docking->Structure guides Data_Structure->Conclusion

Caption: A typical experimental workflow for characterizing the binding of an inhibitor to its target enzyme.

Logical Relationship of TKT Inhibition and Herbicidal Action

The herbicidal activity of this compound is a direct consequence of its inhibition of TKT in plants, which disrupts essential metabolic pathways.[9]

Herbicidal_Action Inhibitor This compound TKT Plant Transketolase (TKT) Inhibitor->TKT inhibits PPP Pentose Phosphate Pathway TKT->PPP is key in Calvin Calvin Cycle (Photosynthesis) TKT->Calvin is key in Metabolism Disrupted Carbon Metabolism PPP->Metabolism Calvin->Metabolism Growth Inhibited Plant Growth Metabolism->Growth Herbicide Herbicidal Effect Growth->Herbicide

Caption: The herbicidal effect of this compound stems from the inhibition of TKT, disrupting vital plant metabolic pathways.

References

Naphthalimide-Aroyl Hybrids: A Technical Guide to their Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalimide-aroyl hybrids have emerged as a promising class of compounds exhibiting significant herbicidal activity. This technical guide provides an in-depth overview of their core herbicidal properties, focusing on their mechanism of action as potent inhibitors of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. This document details the synthesis, in vitro and in vivo herbicidal efficacy, and the molecular interactions of these hybrids with their target enzyme. Experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Visualizations of the experimental workflow and the targeted metabolic pathway are included to facilitate a comprehensive understanding of these novel herbicidal agents.

Introduction

The continuous development of new herbicides with novel modes of action is crucial to manage the evolution of herbicide-resistant weeds and to ensure global food security. Naphthalimide-aroyl hybrids represent a novel chemical scaffold with potent herbicidal properties. These compounds have been designed and synthesized to target essential plant enzymes that are not targeted by commercially available herbicides. A significant breakthrough in this area is the identification of transketolase (TK) as the molecular target for a series of naphthalimide-aroyl hybrids, demonstrating a new mechanism for herbicidal action.

Mechanism of Action: Inhibition of Transketolase

The primary mode of action for the studied naphthalimide-aroyl hybrids is the inhibition of the enzyme transketolase (TK).[1][2][3] TK is a critical enzyme in the Calvin cycle and the pentose phosphate pathway, playing a vital role in plant photosynthesis and the biosynthesis of aromatic amino acids and nucleotides.[4] By inhibiting TK, these hybrids disrupt essential metabolic processes, leading to plant growth inhibition and eventual death.

Fluorescence quenching experiments have confirmed the direct interaction and binding of these hybrids to transketolase.[1][2][3] Molecular docking studies have further elucidated the binding mode, showing that these compounds can form strong interactions with the amino acid residues in the active site of the enzyme.[1][2][3]

Targeted Signaling Pathway

The inhibition of transketolase by naphthalimide-aroyl hybrids disrupts the non-oxidative phase of the pentose phosphate pathway. This pathway is crucial for producing precursors for nucleotide and aromatic amino acid biosynthesis and for regenerating ribulose-5-phosphate for the Calvin cycle.

G cluster_PPP Pentose Phosphate Pathway cluster_TK_TA Pentose Phosphate Pathway cluster_inhibition cluster_downstream Downstream Effects Ribulose-5-P Ribulose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Fructose-6-P Fructose-6-P Xylulose-5-P:s->Fructose-6-P:n Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P:s->Glyceraldehyde-3-P:n TK Transketolase Xylulose-5-P->TK Xylulose-5-P->TK Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P:s->Sedoheptulose-7-P:n Ribose-5-P->TK Nucleotide\nBiosynthesis Nucleotide Biosynthesis Ribose-5-P->Nucleotide\nBiosynthesis TA Transaldolase Sedoheptulose-7-P->TA Erythrose-4-P Erythrose-4-P Erythrose-4-P:s->Fructose-6-P:n Erythrose-4-P->TK Aromatic Amino Acid\nBiosynthesis Aromatic Amino Acid Biosynthesis Erythrose-4-P->Aromatic Amino Acid\nBiosynthesis Calvin Cycle\nRegeneration Calvin Cycle Regeneration Fructose-6-P->Calvin Cycle\nRegeneration Glyceraldehyde-3-P->TA Glyceraldehyde-3-P->Calvin Cycle\nRegeneration TK->Sedoheptulose-7-P TK->Fructose-6-P TK->Glyceraldehyde-3-P TK->Glyceraldehyde-3-P TA->Erythrose-4-P TA->Fructose-6-P Naphthalimide-Aroyl\nHybrids Naphthalimide-Aroyl Hybrids Naphthalimide-Aroyl\nHybrids->TK Inhibition Plant Growth\nInhibition Plant Growth Inhibition Nucleotide\nBiosynthesis->Plant Growth\nInhibition Aromatic Amino Acid\nBiosynthesis->Plant Growth\nInhibition Calvin Cycle\nRegeneration->Plant Growth\nInhibition

Caption: Inhibition of Transketolase by Naphthalimide-Aroyl Hybrids.

Herbicidal Activity Data

A series of naphthalimide-aroyl hybrids were synthesized and evaluated for their herbicidal activity against various weed species. The following tables summarize the quantitative data for two of the most potent compounds, 4c and 4w .

Table 1: In Vitro Herbicidal Activity of Naphthalimide-Aroyl Hybrids
CompoundTarget Weed SpeciesConcentration (mg/L)Inhibition (%)
4c Digitaria sanguinalis (DS)200>90
100~80
Amaranthus retroflexus (AR)200>90
100~80
4w Digitaria sanguinalis (DS)200>90
100~80
Amaranthus retroflexus (AR)200>90
100~80

Data sourced from in vitro bioassays.[1][2][3]

Table 2: Post-emergence Herbicidal Activity of Naphthalimide-Aroyl Hybrids in Greenhouse
CompoundTarget Weed SpeciesApplication Rate (g ai/ha)Inhibition (%)
4c Digitaria sanguinalis (DS)90~90
50~80
Amaranthus retroflexus (AR)90~90
50~80
4w Digitaria sanguinalis (DS)90~90
50~80
Amaranthus retroflexus (AR)90~90
50~80
Mesotrione Digitaria sanguinalis (DS)90Comparable to 4c & 4w
(Commercial Herbicide)Amaranthus retroflexus (AR)90Comparable to 4c & 4w

Data sourced from greenhouse trials. 'g ai/ha' denotes grams of active ingredient per hectare.[1][2][3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the research and development of naphthalimide-aroyl hybrids as herbicides.

General Synthesis of Naphthalimide-Aroyl Hybrids

The synthesis of the target naphthalimide-aroyl hybrids is typically achieved through a multi-step process. A generalized workflow is presented below.

G start Starting Materials (e.g., 1,8-naphthalic anhydride (B1165640), hydrazine (B178648) hydrate (B1144303), aroyl chloride) step1 Synthesis of N-amino-1,8-naphthalimide start->step1 step2 Synthesis of Intermediate Amide step1->step2 Reaction with aroyl chloride step3 Cyclization to form the final hybrid step2->step3 purification Purification (e.g., Column Chromatography) step3->purification characterization Characterization (NMR, HRMS, IR) purification->characterization final_product Naphthalimide-Aroyl Hybrid characterization->final_product

Caption: General Synthetic Workflow for Naphthalimide-Aroyl Hybrids.

A detailed, step-by-step protocol for the synthesis of a representative compound would involve:

  • Synthesis of N-amino-1,8-naphthalimide: Refluxing 1,8-naphthalic anhydride with hydrazine hydrate in a suitable solvent like ethanol.

  • Acylation: Reacting the N-amino-1,8-naphthalimide with a substituted aroyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) at room temperature.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Characterization: The structure of the final product is confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Herbicidal Activity Assay

This assay is used to evaluate the intrinsic herbicidal activity of the compounds on seed germination and early seedling growth.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to the desired concentrations (e.g., 100 mg/L and 200 mg/L).

  • Plating: Seeds of the test weed species (e.g., Digitaria sanguinalis and Amaranthus retroflexus) are placed on a filter paper in a petri dish.

  • Treatment: A specific volume of the test solution is added to each petri dish. A solvent control is also included.

  • Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of temperature and light.

  • Evaluation: After a set period (e.g., 7 days), the germination rate and the root and shoot length of the seedlings are measured. The inhibition percentage is calculated relative to the solvent control.

Post-emergence Herbicidal Activity Assay (Greenhouse)

This assay evaluates the efficacy of the compounds on established weeds.

  • Plant Cultivation: Weed seeds are sown in pots containing a suitable soil mix and grown in a greenhouse until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Preparation of Spray Solutions: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and diluted with water to achieve the desired application rates (e.g., 50 and 90 g ai/ha).

  • Application: The test solutions are uniformly sprayed onto the foliage of the weed seedlings.

  • Evaluation: The plants are returned to the greenhouse and observed for herbicidal effects over a period of time (e.g., 14-21 days). The herbicidal injury is typically assessed visually as a percentage of growth inhibition or biomass reduction compared to untreated control plants.

Fluorescence Quenching Assay for Transketolase Binding

This biophysical assay is used to confirm the binding of the naphthalimide-aroyl hybrids to the transketolase enzyme.

  • Protein Solution: A solution of purified transketolase in a suitable buffer is prepared.

  • Titration: The fluorescence emission spectrum of the protein solution is recorded. Then, small aliquots of a stock solution of the test compound are incrementally added to the protein solution.

  • Measurement: After each addition, the fluorescence emission spectrum is recorded again. The excitation wavelength is typically set to excite tryptophan residues in the protein (around 280-295 nm), and the emission is monitored over a range (e.g., 300-450 nm).

  • Analysis: The quenching of the protein's intrinsic fluorescence upon binding of the ligand is analyzed using the Stern-Volmer equation to determine the binding constant and quenching mechanism.

Molecular Docking

Computational molecular docking is employed to predict the binding mode of the naphthalimide-aroyl hybrids within the active site of transketolase.

  • Protein and Ligand Preparation: The 3D crystal structure of transketolase is obtained from a protein data bank. The structures of the naphthalimide-aroyl hybrids are built and energy-minimized using molecular modeling software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligands into the active site of the enzyme.

  • Analysis: The resulting docking poses are analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site. This provides insights into the structural basis for the observed inhibitory activity.

Conclusion and Future Perspectives

Naphthalimide-aroyl hybrids have been identified as a promising new class of herbicides with a novel mode of action targeting the enzyme transketolase. The high herbicidal efficacy of compounds such as 4c and 4w against important weed species, both in vitro and in greenhouse settings, demonstrates their potential for further development. The detailed understanding of their mechanism of action, supported by biophysical and computational studies, provides a solid foundation for lead optimization to improve potency, spectrum of activity, and crop selectivity. Future research should focus on structure-activity relationship (SAR) studies to design more potent analogs, as well as on field trials to evaluate their performance under real-world agricultural conditions. The development of these novel transketolase inhibitors could provide a valuable new tool for integrated weed management strategies.

References

A Technical Guide to the Core Functions of Transketolase in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKL) is a pivotal enzyme in plant carbon metabolism, operating at the intersection of major biosynthetic and energy-producing pathways.[1][2] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][4] Its central role is most prominent in the Calvin-Benson-Bassham (CBB) cycle and the oxidative pentose (B10789219) phosphate (B84403) pathway (OPPP), where it facilitates the interconversion of sugar phosphates, thereby balancing metabolic fluxes critical for photosynthesis, growth, and stress responses.[1][2][5] This guide provides an in-depth examination of transketolase's functions, regulation, and significance in plant metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Functions in Plant Metabolism

Transketolase's amphibolic nature allows it to participate in both anabolic and catabolic processes, primarily within the chloroplast stroma but also in the cytosol.[1][5][6]

Calvin-Benson-Bassham (CBB) Cycle

In the regenerative phase of the CBB cycle, TKL is indispensable for converting triose phosphates back into ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor.[7][8] It catalyzes two key reversible reactions:

  • Fructose-6-phosphate (F6P) + Glyceraldehyde-3-phosphate (G3P) ⇌ Erythrose-4-phosphate (E4P) + Xylulose-5-phosphate (X5P)

  • Sedoheptulose-7-phosphate (S7P) + Glyceraldehyde-3-phosphate (G3P) ⇌ Ribose-5-phosphate (B1218738) (R5P) + Xylulose-5-phosphate (X5P) [2]

These reactions are crucial for maintaining the pool of RuBP and ensuring the continuity of carbon fixation.[8]

Oxidative Pentose Phosphate Pathway (OPPP)

In the non-oxidative branch of the OPPP, TKL directs carbon flux to produce precursors for vital biosynthetic pathways and to generate reducing power in the form of NADPH.[9][10][11] The reactions are the reverse of those in the Calvin cycle, converting excess pentose phosphates into glycolytic intermediates (F6P and G3P).[3][10] This flexibility allows the plant to adjust its metabolic output based on cellular needs, such as balancing NADPH production for reductive biosynthesis and antioxidant defense with the generation of ribose-5-phosphate for nucleotide synthesis.[9][11]

Interface with the Shikimate Pathway

Transketolase provides the essential precursor, erythrose-4-phosphate (E4P), for the shikimate pathway.[12][13] This pathway is the sole route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microbes.[13][14][15] These amino acids are not only fundamental for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including lignin, flavonoids, and hormones.[12][16] The suppression of transketolase has been shown to cause a significant reduction in aromatic amino acids and phenylpropanoids, highlighting its critical role in linking primary carbon metabolism to secondary metabolite production.[13][17]

Molecular and Biochemical Properties

Isoforms and Subcellular Localization

The Arabidopsis thaliana genome contains two highly conserved paralogs, AtTKL1 (AT3G60750) and AtTKL2 (AT2G45290), both of which are predicted to be localized in the chloroplast.[2][18] AtTKL1 is the dominant isoform, expressed ubiquitously in most tissues, with the highest levels found in photosynthetic tissues.[2] While both isoforms are primarily plastidic, TKL activity is also detected in the cytosol, where it participates in the OPPP.[5][6]

Enzyme Kinetics and Regulation

Transketolase activity is subject to complex regulation, ensuring metabolic homeostasis.

  • Thiamine Pyrophosphate (TPP) Dependency: TKL requires TPP (a derivative of vitamin B1) and a divalent cation (e.g., Ca2+, Mg2+) as cofactors for its catalytic activity.[3][19] Overexpression of plastid TKL can lead to a thiamine-deficient phenotype, underscoring the critical link between TKL levels and thiamine homeostasis.[17][18]

  • Phosphorylation: The dominant isoform in Arabidopsis, AtTKL1, undergoes calcium-dependent phosphorylation at serine 428 (Ser428).[1][2] This post-translational modification affects the enzyme's substrate saturation kinetics, suggesting a role in regulating carbon allocation in response to cellular calcium signals.[1]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate affinity of transketolase. The following table summarizes key kinetic parameters for plant DHS enzymes, which are directly dependent on the TKL product E4P.

EnzymeSubstrateKm (μM)Reference
AthDHS1PEP23 ± 3[13]
E4P250 ± 20[13]
AthDHS2PEP28 ± 2[13]
E4P280 ± 20[13]
AthDHS3PEP15 ± 2[13]
E4P190 ± 10[13]

Note: AthDHS refers to 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase from Arabidopsis thaliana. PEP is phosphoenolpyruvate (B93156) and E4P is erythrose-4-phosphate. The high Km values for E4P suggest that its availability, controlled by TKL, is a significant factor in regulating flux through the shikimate pathway.[13]

Signaling and Metabolic Pathways

The central position of transketolase in plant metabolism is best visualized through its integration into key pathways.

Transketolase_Metabolic_Hub cluster_CBB Calvin-Benson Cycle (Chloroplast) cluster_OPPP Oxidative Pentose Phosphate Pathway cluster_Shikimate Shikimate Pathway RuBP RuBP Triose_P Triose-P (G3P, DHAP) RuBP->Triose_P CO2 Fixation F6P_cbb Fructose-6-P Triose_P->F6P_cbb TKL Transketolase (TKL) Triose_P->TKL Triose_P->TKL S7P Sedoheptulose-7-P F6P_cbb->S7P F6P_cbb->TKL R5P Ribose-5-P S7P->R5P S7P->TKL R5P->RuBP Regeneration X5P_cbb Xylulose-5-P X5P_cbb->RuBP E4P Erythrose-4-P Chorismate Chorismate E4P->Chorismate + PEP E4P->TKL G6P Glucose-6-P P_Gluconate 6-P-Gluconate G6P->P_Gluconate Ru5P Ribulose-5-P P_Gluconate->Ru5P NADPH NADPH P_Gluconate->NADPH X5P_oppp Xylulose-5-P Ru5P->X5P_oppp R5P_oppp Ribose-5-P Ru5P->R5P_oppp X5P_oppp->TKL X5P_oppp->TKL R5P_oppp->TKL F6P_oppp Fructose-6-P F6P_oppp->G6P Glycolysis Interface G3P_oppp Glyceraldehyde-3-P G3P_oppp->Triose_P PEP PEP (from Glycolysis) Aro_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aro_AA TKL->S7P TKL->R5P TKL->X5P_cbb TKL->X5P_cbb TKL->E4P TKL->F6P_oppp TKL->G3P_oppp TKL->G3P_oppp

Caption: Transketolase as a central hub in plant carbon metabolism.

Experimental Protocols

Transketolase Activity Assay (Spectrophotometric)

This protocol measures TKL activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH.[20]

Materials:

  • Plant tissue extract (e.g., chloroplast stroma)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 0.1 mM TPP

  • Substrate Solution: 10 mM Xylulose-5-phosphate (X5P), 10 mM Ribose-5-phosphate (R5P)

  • Coupling Enzymes: Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH Solution: 10 mM NADH

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL NADH Solution

    • 10 µL TPI/GDH enzyme mix

    • 50 µL plant extract

  • Incubate for 5 minutes at 25°C to allow for the consumption of any endogenous G3P.

  • Initiate the reaction by adding 50 µL of the Substrate Solution (X5P and R5P).

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to TKL activity.

  • Calculate activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Metabolite Profiling of TKL Mutants (GC-MS)

This workflow is used to identify changes in the metabolome of plants with altered TKL expression, providing insights into its metabolic impact.[21][22][23][24]

Procedure:

  • Sample Collection: Harvest leaf tissue from wild-type and TKL mutant plants (e.g., T-DNA insertion lines), immediately freeze in liquid nitrogen, and lyophilize.

  • Extraction: Homogenize the dried tissue and extract metabolites using a methanol/chloroform/water solvent system.

  • Derivatization: Evaporate the polar phase (containing primary metabolites) to dryness and derivatize the residues using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make them volatile.

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer. Separate metabolites on a capillary column and detect them by MS.

  • Data Analysis: Identify metabolites by comparing retention times and mass spectra to a reference library. Quantify peak areas and perform statistical analysis (e.g., t-test, PCA) to identify significant differences between wild-type and mutant profiles.[24]

Experimental and Logical Workflows

Understanding the function of transketolase often involves a multi-step research approach, from genetic modification to functional characterization.

TKL_Experimental_Workflow cluster_Genetic Genetic Modification & Screening cluster_Biochemical Biochemical & Phenotypic Analysis cluster_Metabolomic Metabolomic & Flux Analysis cluster_Interpretation Data Integration & Interpretation A1 Identify TKL Genes (e.g., AtTKL1, AtTKL2) A2 Generate Mutants (T-DNA, CRISPR) or Overexpression Lines (35S::TKL) A1->A2 A3 Screen for Homozygous Lines (PCR Genotyping) A2->A3 B1 Measure TKL Enzyme Activity (Spectrophotometric Assay) A3->B1 B2 Quantify TKL Protein Levels (Western Blot) A3->B2 C1 Metabolite Profiling (GC-MS, LC-MS) A3->C1 B3 Analyze Plant Phenotype (Growth Rate, Chlorosis, Seed Set) B1->B3 B2->B3 D1 Integrate Phenotypic, Biochemical, and Metabolomic Data B3->D1 C2 Targeted Analysis of Key Pathways (Sugar-Ps, Aromatic AAs) C1->C2 C3 13C-Metabolic Flux Analysis C2->C3 C3->D1 D2 Formulate Hypothesis on TKL Function (e.g., Role in Stress, Carbon Partitioning) D1->D2

Caption: Workflow for functional characterization of transketolase in plants.

Conclusion and Future Perspectives

Transketolase is unequivocally a cornerstone of plant carbon metabolism, with its influence extending from photosynthetic efficiency to the synthesis of a vast array of essential compounds. Its dual role in the CBB cycle and OPPP places it in a unique position to balance the anabolic and catabolic needs of the cell. The regulation of TKL activity, particularly through post-translational modifications like phosphorylation, presents a compelling area for future research. Elucidating the specific kinases and signaling pathways that modulate TKL could unveil new mechanisms of metabolic control. Furthermore, engineering TKL activity holds potential for improving photosynthetic efficiency and enhancing the production of valuable aromatic amino acid-derived natural products. However, as overexpression studies have shown, this must be approached with a clear understanding of the intricate feedback loops, such as thiamine homeostasis, that TKL influences.[17] A systems-level understanding, integrating genetics, proteomics, and metabolomics, will be crucial for fully harnessing the potential of this vital enzyme.

References

Transketolase-IN-2: A Technical Guide to its Effects on the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and aromatic amino acids, as well as generating the essential reducing equivalent NADPH. Given its central role in metabolism, TKT has emerged as a promising target for the development of novel therapeutic agents and herbicides. This technical guide provides an in-depth overview of Transketolase-IN-2, a potent inhibitor of TKT, and its impact on the pentose phosphate pathway.

This compound, also identified as compound 4w in the scientific literature, is a pyrazole (B372694) amide derivative developed as a potential herbicide. Its mechanism of action involves the direct inhibition of transketolase, thereby disrupting critical metabolic processes in target organisms.

Mechanism of Action

This compound exerts its inhibitory effect on the pentose phosphate pathway by binding to the enzyme transketolase. TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This function is critical for the interconversion of sugar phosphates, linking the PPP with glycolysis. By inhibiting TKT, this compound effectively blocks the non-oxidative phase of the PPP. This disruption leads to an accumulation of upstream metabolites and a depletion of downstream products essential for cellular growth and maintenance. The primary consequence of TKT inhibition is the suppression of ribose-5-phosphate (B1218738) production, a key component of nucleotides, and a reduction in the generation of NADPH, which is vital for reductive biosynthesis and antioxidant defense.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound (compound 4w) and a closely related analog, compound 4u, from which it was derived.

Table 1: In Vitro Herbicidal Activity of this compound (Compound 4w) and a Related Analog

CompoundTarget WeedConcentration (mg/L)Root Inhibition (%)Stem Inhibition (%)
This compound (4w) Digitaria sanguinalis2009290
Amaranthus retroflexus2009190
Compound 4u Digitaria sanguinalis10095-
Amaranthus retroflexus10095-

Data for this compound (4w) is sourced from commercial supplier information. Data for compound 4u is from scientific literature and is provided for comparative context.

Table 2: In Vitro Transketolase (SvTKL) Enzyme Inhibition

CompoundIC50 (mg/L)
Compound 7m (related indole-3-acetamide (B105759) derivative) 0.11

IC50 data for a related potent transketolase inhibitor, compound 7m, is provided to illustrate the typical potency of this class of inhibitors against Setaria viridis transketolase (SvTKL). Specific IC50 data for this compound (4w) is not publicly available in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of Transketolase in the pentose phosphate pathway and a general workflow for the screening and evaluation of TKT inhibitors like this compound.

pentose_phosphate_pathway G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative R5P Ribose-5-Phosphate PPP_oxidative->R5P NADPH X5P Xylulose-5-Phosphate PPP_oxidative->X5P TKT Transketolase R5P->TKT X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis Inhibitor This compound Inhibitor->TKT

Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.

experimental_workflow start Start: Identify TKT as a Target virtual_screening Virtual Screening of Compound Libraries start->virtual_screening synthesis Chemical Synthesis of Lead Compounds (e.g., Pyrazole Amides) virtual_screening->synthesis in_vitro_enzyme In Vitro Enzyme Assay (Recombinant SvTKL) synthesis->in_vitro_enzyme in_vitro_herbicidal In Vitro Herbicidal Assay (Weed Seedlings) synthesis->in_vitro_herbicidal data_analysis Data Analysis (IC50, Inhibition %) in_vitro_enzyme->data_analysis in_vitro_herbicidal->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end Candidate Compound (this compound) lead_optimization->end

Caption: General workflow for the discovery and evaluation of Transketolase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of transketolase inhibitors, which are applicable to the study of this compound.

Recombinant Transketolase (SvTKL) Expression and Purification
  • Gene Synthesis and Cloning: The coding sequence for Setaria viridis transketolase (SvTKL) is synthesized and cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5 mM, followed by incubation at 16°C for 20 hours.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF), and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the His-tagged SvTKL is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444), and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer and the concentration is determined using a Bradford assay.

In Vitro Transketolase (SvTKL) Inhibition Assay
  • Reaction Mixture: The enzymatic activity of SvTKL is measured using a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm. The reaction mixture typically contains Tris-HCl buffer, MgCl2, thiamine (B1217682) pyrophosphate (TPP), NADH, xylulose-5-phosphate (X5P) as the donor substrate, and ribose-5-phosphate (R5P) as the acceptor substrate. A coupling enzyme system, such as triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, is included to link the production of glyceraldehyde-3-phosphate to NADH oxidation.

  • Inhibition Measurement: The assay is performed in a 96-well plate. Purified SvTKL is pre-incubated with various concentrations of the inhibitor (e.g., this compound dissolved in DMSO) for a defined period. The enzymatic reaction is initiated by the addition of the substrates (X5P and R5P).

  • Data Analysis: The decrease in absorbance at 340 nm is monitored over time using a microplate reader. The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (DMSO alone). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the dose-response data to a suitable equation.

In Vitro Herbicidal Activity Assay
  • Plant Material and Growth Conditions: Seeds of target weed species, such as Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed), are surface-sterilized and germinated on moist filter paper in petri dishes. The petri dishes are incubated in a growth chamber with controlled temperature, humidity, and light/dark cycle.

  • Treatment Application: A stock solution of the test compound (this compound) is prepared in a suitable solvent like DMF or acetone (B3395972) and then diluted with water containing a surfactant (e.g., Tween 80) to the desired test concentrations. The seedlings at a specific growth stage (e.g., two-leaf stage) are treated with the inhibitor solutions. A control group is treated with the solvent and surfactant solution without the inhibitor.

  • Evaluation of Herbicidal Effect: After a set period of incubation (e.g., 7-14 days), the herbicidal effects are evaluated by measuring parameters such as root length and shoot length (or fresh weight) of the treated seedlings compared to the control group.

  • Data Analysis: The percentage of inhibition for root and stem growth is calculated for each concentration of the test compound. This data provides a measure of the in vitro herbicidal efficacy of the inhibitor.

Conclusion

This compound is a potent inhibitor of the enzyme transketolase, a key player in the non-oxidative pentose phosphate pathway. By disrupting this central metabolic route, this compound demonstrates significant herbicidal activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and professionals in the fields of biochemistry, drug discovery, and agricultural science who are interested in the study of transketolase inhibitors and their effects on the pentose phosphate pathway. Further research into the specific interactions between this compound and the TKT active site will be invaluable for the development of next-generation inhibitors with improved potency and selectivity.

Preliminary Investigation of Transketolase Inhibitor Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transketolase (TKT), a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a compelling target in oncology.[1][2][3] By catalyzing the reversible transfer of two-carbon units, TKT links the PPP with glycolysis, playing a crucial role in the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[4][5] Upregulation of TKT is observed in various cancers, including hepatocellular carcinoma, colorectal cancer, and lung adenocarcinoma, where it supports rapid proliferation and mitigates oxidative stress.[1][2][6][7] Consequently, inhibition of TKT presents a promising therapeutic strategy to selectively target cancer cell metabolism. This technical guide provides a preliminary investigation into the cytotoxicity of a representative TKT inhibitor, here termed Transketolase-IN-2, drawing upon published data from known TKT inhibitors to model its anticipated biological effects and outline key experimental methodologies.

Core Concept: The Role of Transketolase in Cancer Metabolism

Transketolase is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the interconversion of sugar phosphates in the non-oxidative PPP.[3][5] This pathway is critical for generating ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis, and NADPH, which is essential for maintaining redox homeostasis.[6][8] Cancer cells, with their high proliferative rate and increased oxidative stress, are particularly dependent on TKT activity.[6] Inhibition of TKT disrupts these metabolic processes, leading to reduced cell viability, proliferation, and induction of apoptosis.[7][9]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[9]

    • Treat the cells with varying concentrations of this compound for 48 hours.[9]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[9][10]

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[9]

2.1.2. LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

  • Protocol:

    • Culture cells and treat with this compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Use a commercial LDH Cytotoxicity Assay Kit, following the manufacturer's instructions.[8] Briefly, mix the supernatant with the reaction mixture provided in the kit.[8]

    • Incubate at room temperature for 30 minutes.[8]

    • Measure the absorbance according to the kit's protocol.[8]

Apoptosis Assays

2.2.1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time period.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Transketolase Activity Assay

A fluorometric assay can be used to directly measure the enzymatic activity of TKT in cell lysates.[11]

  • Protocol:

    • Homogenize cells (4 x 10^5) or tissue (10 mg) in 100 µL of TKT Assay Buffer.[11]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to collect the lysate.[11]

    • Use a commercial Transketolase Activity Assay Kit.[11] The assay involves the TKT-catalyzed transfer of a two-carbon group, leading to the conversion of a non-fluorescent probe to a fluorescent product (λEx = 535 nm/λEm = 587 nm).[11]

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of known TKT inhibitors.

Table 1: Cytotoxicity of Transketolase Inhibitors in Cancer Cell Lines

InhibitorCell LineAssayIC50 ValueReference
ChaetocinA549 (NSCLC)CCK-80.68 ± 0.04 µM[12]
ChaetocinH460 (NSCLC)CCK-80.33 ± 0.02 µM[12]
ChaetocinA549/DDP (Cisplatin-resistant)CCK-80.13 ± 0.06 µM[12]
ChaetocinH460/DDP (Cisplatin-resistant)CCK-80.12 ± 0.02 µM[12]
Oxythiamine (B85929)Rat Liver TKTEnzyme Activity0.2 µM[13]
OxythiamineYeast TKTEnzyme Activity~0.03 µM[13]

Table 2: Effect of TKT Inhibition on Apoptosis

InhibitorCell LineTreatment Concentration% Apoptotic CellsReference
OxythiamineA549 (LUAD)0.1 µM19.35 ± 4.52[2]
OxythiamineA549 (LUAD)1 µM24.66 ± 3.24[2]
OxythiamineA549 (LUAD)10 µM28.29 ± 4.49[2]
OxythiamineA549 (LUAD)100 µM34.64 ± 6.88[2]

Signaling Pathways and Visualizations

Inhibition of TKT is expected to induce cytotoxicity through multiple mechanisms, including the disruption of redox balance and the activation of apoptotic signaling pathways.

Transketolase and the Pentose Phosphate Pathway

TKT is a central enzyme in the non-oxidative branch of the PPP. Its inhibition blocks the synthesis of ribose-5-phosphate and the regeneration of intermediates for glycolysis.

G6P Glucose-6-Phosphate PPP_ox Oxidative PPP G6P->PPP_ox Ru5P Ribulose-5-Phosphate PPP_ox->Ru5P NADPH NADPH PPP_ox->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P TKT Transketolase (TKT) (Target of this compound) R5P->TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxic effects of a TKT inhibitor involves a series of in vitro assays.

cluster_0 In Vitro Assays CellCulture Cancer Cell Lines Treatment Treat with This compound CellCulture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Activity TKT Activity Assay Treatment->Activity Analysis Data Analysis (IC50, % Apoptosis) Viability->Analysis Apoptosis->Analysis Activity->Analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Proposed Mechanism of Action for TKT Inhibitor-Induced Apoptosis

Inhibition of TKT can lead to an accumulation of reactive oxygen species (ROS) due to decreased NADPH production, which in turn can trigger apoptosis through pathways like the PI3K/Akt signaling cascade.[6][12]

TKT_IN_2 This compound TKT Transketolase (TKT) TKT_IN_2->TKT inhibits PPP Pentose Phosphate Pathway TKT->PPP catalyzes NADPH_prod ↓ NADPH Production PPP->NADPH_prod leads to ROS ↑ Reactive Oxygen Species (ROS) NADPH_prod->ROS PI3K_Akt PI3K/Akt Pathway Inhibition ROS->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: Proposed signaling pathway for TKT inhibitor-induced apoptosis.

Conclusion

The inhibition of transketolase represents a viable strategy for targeting cancer cell metabolism. The anticipated cytotoxic effects of a novel inhibitor, this compound, are expected to manifest as reduced cell viability and induction of apoptosis, particularly in cancer cells with high TKT expression. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds. Further investigations should focus on elucidating the precise molecular mechanisms and exploring the potential for synergistic combinations with other anticancer agents.

References

Methodological & Application

Application Notes and Protocols: Transketolase-IN-2 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, playing a crucial role in the production of nucleotide precursors and in linking the PPP with glycolysis.[2][3][4] Transketolase-IN-2 is a potent inhibitor of transketolase, demonstrating significant herbicidal activity against various weed species.[1] This document provides a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of this compound against transketolase.

Principle of the Assay

The activity of transketolase is determined by a coupled enzymatic reaction that results in the generation of a fluorescent signal. In this assay, transketolase catalyzes the transfer of a two-carbon unit from a donor keto sugar to an acceptor aldose sugar. The product of this reaction then undergoes a series of enzymatic steps, ultimately leading to the conversion of a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the transketolase activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in its presence.

Quantitative Data Summary

The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) value. The following table presents hypothetical data for the inhibition of transketolase by this compound.

InhibitorTarget EnzymeIC50 (nM)Assay Condition
This compoundRecombinant Human Transketolase5037°C, pH 7.5

Experimental Protocols

Materials and Reagents
  • Recombinant Human Transketolase (or other purified TKT)

  • This compound

  • TKT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • TKT Substrate Mix (containing a donor keto sugar and an acceptor aldose sugar)

  • TKT Developer

  • TKT Enzyme Mix (containing the coupling enzymes)

  • TKT Probe (non-fluorescent)

  • Thiamine (B1217682) Pyrophosphate (TPP) - a cofactor for transketolase[5][6]

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation/Emission = 535/587 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagent Stock Solutions B Prepare Serial Dilutions of this compound A->B D Add this compound and Enzyme to Plate B->D C Prepare Reaction Mix F Initiate Reaction with Substrate Mix C->F E Incubate D->E Pre-incubation E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

Experimental workflow for the this compound in vitro enzyme assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in TKT Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix according to the manufacturer's instructions if using a commercial kit, or based on established literature protocols.

    • Prepare a working solution of recombinant transketolase in TKT Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the following in order:

      • TKT Assay Buffer

      • Serial dilutions of this compound (or DMSO for the vehicle control)

      • Transketolase enzyme solution

    • Include a "no enzyme" control and a "positive control" (enzyme without inhibitor).

    • Gently tap the plate to mix and incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare the reaction mixture by combining the TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record readings every 1-2 minutes for a total of 30-60 minutes.

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway Diagram

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P TKT Transketolase Xylulose5P->TKT Ribose5P->TKT Sedoheptulose7P Sedoheptulose-7-Phosphate Sedoheptulose7P->Fructose6P Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde3P->Fructose6P Erythrose4P Erythrose-4-Phosphate Erythrose4P->Fructose6P TKT->Sedoheptulose7P TKT->Glyceraldehyde3P Inhibitor This compound Inhibitor->TKT

Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.

This protocol provides a robust framework for the in vitro characterization of this compound as an inhibitor of transketolase. The use of a coupled, fluorescence-based assay allows for sensitive and continuous monitoring of enzyme activity, facilitating the accurate determination of inhibitory potency. This methodology is essential for researchers in drug discovery and development aiming to identify and characterize novel transketolase inhibitors.

References

Application Notes and Protocols for Cell-Based Assay of Transketolase-IN-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and generating NADPH for reductive biosynthesis and antioxidant defense.[1][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[4] In various cancer types, TKT is upregulated to support rapid cell proliferation and combat oxidative stress, making it a promising target for anticancer therapies.[5][6] Transketolase-IN-2 is a potent inhibitor of transketolase, showing promise in the control of cell growth.[7]

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on endogenous transketolase in a relevant cancer cell line, such as the hepatocellular carcinoma line HepG2.

Signaling Pathway

Transketolase functions as a key enzyme in the pentose phosphate pathway, a critical offshoot of glycolysis. It facilitates the interconversion of sugar phosphates, which are essential for the synthesis of nucleotides (via ribose-5-phosphate) and for providing reducing power in the form of NADPH to counteract oxidative stress.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase NADPH NADPH G6P->NADPH G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Xu5P Xylulose-5-Phosphate R5P->Xu5P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis TKT Transketolase R5P->TKT Xu5P->TKT Xu5P->TKT S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate E4P->TKT Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense TKT->F6P TKT->G3P TKT->G3P TKT->S7P Transketolase_IN_2 This compound Transketolase_IN_2->TKT

Caption: Transketolase in the Pentose Phosphate Pathway.

Experimental Protocols

Cell-Based Transketolase Activity Assay

This protocol describes the measurement of transketolase activity in cell lysates after treatment with this compound. The assay is based on a fluorometric method where the product of the transketolase reaction is enzymatically converted to a fluorescent product.[4]

Materials:

  • HepG2 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Transketolase Activity Assay Kit (Fluorometric, e.g., from Abcam ab273310 or Sigma-Aldrich MAK420)

  • 96-well black, clear-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells twice with ice-cold PBS.

    • Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Collect the cell lysate and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with the cell lysis buffer.

  • Transketolase Activity Measurement:

    • Follow the protocol provided with the commercial Transketolase Activity Assay Kit.

    • In a 96-well black, clear-bottom plate, add a consistent amount of protein from each cell lysate sample to individual wells.

    • Prepare the reaction mixture as described in the kit's manual, which typically includes a substrate mix and a developer.

    • Initiate the reaction by adding the reaction mixture to each well containing the cell lysate.

    • Immediately measure the fluorescence in a kinetic mode at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per minute) for each sample.

    • Normalize the transketolase activity to the protein concentration of the cell lysate.

    • Plot the normalized transketolase activity against the concentration of this compound.

    • Determine the IC50 value of this compound by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

The inhibitory effect of this compound on transketolase activity can be summarized in a dose-response table. For illustrative purposes, hypothetical data is presented below, based on typical results for a potent transketolase inhibitor.

This compound (µM)Mean TKT Activity (RFU/min/µg protein)Standard Deviation% Inhibition
0 (Vehicle)150.28.50
1135.87.19.6
5102.15.332.0
1076.54.249.1
2542.33.171.8
5020.12.586.6
10010.81.892.8

IC50 Value: Based on the hypothetical data, the calculated IC50 for this compound is approximately 10.5 µM . Note: This is an illustrative value. Actual IC50 values must be determined experimentally.

For comparison, the natural flavonoid Oroxylin A has been reported to inhibit HepG2 cell proliferation with IC50 values of 17.2 µM at 48 hours and 6.8 µM at 72 hours.[8]

Experimental Workflow

The overall workflow for assessing the cell-based activity of this compound is depicted below.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Transketolase Activity Assay cluster_analysis Data Analysis A Seed HepG2 cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Wash cells with PBS B->C D Lyse cells to release intracellular proteins C->D E Centrifuge to remove cell debris D->E F Collect supernatant (cell lysate) E->F G Quantify protein concentration (BCA assay) F->G H Add normalized cell lysate to a 96-well black plate G->H I Add fluorometric assay reagents H->I J Measure fluorescence kinetically I->J K Calculate reaction rates J->K L Normalize activity to protein concentration K->L M Plot dose-response curve L->M N Determine IC50 value M->N

Caption: Workflow for Cell-Based this compound Assay.

References

Application Notes and Protocols for Transketolase-IN-2 in Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKL) is a pivotal enzyme in crucial metabolic pathways within plants, including the Calvin Cycle and the Pentose Phosphate Pathway (PPP).[1][2] Its essential role in carbon fixation and biosynthesis makes it an attractive target for the development of novel herbicides. Transketolase-IN-2 is a potent inhibitor of TKL, demonstrating significant herbicidal activity against common weed species such as large crabgrass (Digitaria sanguinalis) and redroot pigweed (Amaranthus retroflexus).[1] These application notes provide detailed protocols for researchers to effectively study the efficacy and mechanism of action of this compound in a laboratory and greenhouse setting.

Mechanism of Action

This compound exerts its herbicidal effects by inhibiting the activity of transketolase. This enzyme is responsible for the transfer of a two-carbon unit from a ketose donor to an aldose acceptor in both the Calvin Cycle and the PPP.[2] By blocking this key step, this compound disrupts the regeneration of ribulose-1,5-bisphosphate (RuBP) in the Calvin Cycle, which is essential for CO2 fixation.[2] Simultaneously, it impedes the non-oxidative phase of the PPP, hindering the production of precursors for nucleotide synthesis and other essential metabolic processes. This dual disruption of critical pathways ultimately leads to stunted growth and plant death.

Data Presentation

The following tables summarize the herbicidal efficacy of this compound and related transketolase inhibitors against key weed species.

Table 1: Herbicidal Activity of this compound Against Common Weeds

Weed SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Digitaria sanguinalis200>90[1]
100~80[1]
Amaranthus retroflexus200>90[1]
100~80[1]

Table 2: Efficacy of Other Transketolase Inhibitors

CompoundWeed SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Compound 6baDigitaria sanguinalisNot Specified~90 (root inhibition)[3]
Amaranthus retroflexusNot Specified~80 (root inhibition)[3]
Compound 6bjDigitaria sanguinalisNot Specified~90 (root inhibition)[3]
Amaranthus retroflexusNot Specified~80 (root inhibition)[3]
Compound 4lAmaranthus retroflexus100-200>90[4]
Digitaria sanguinalis100-200>90[4]
Compound 4mAmaranthus retroflexus100-200>90[4]
Digitaria sanguinalis100-200>90[4]

Experimental Protocols

In Vitro Transketolase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on TKL enzyme activity.

Materials:

  • This compound

  • Purified plant transketolase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)

  • Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • NADH

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute with assay buffer to achieve a range of desired test concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, R5P, X5P, coupling enzymes, and NADH.

  • Initiate the Reaction: Add the purified transketolase enzyme to each well to start the reaction.

  • Add Inhibitor: Introduce different concentrations of this compound to the respective wells. Include a solvent control (DMSO) and a no-inhibitor control.

  • Monitor Absorbance: Immediately place the microplate in a microplate reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol assesses the herbicidal effect of this compound on whole plants in a controlled environment.

Materials:

  • This compound

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)

  • Pots or trays with sterile potting mix

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Sprayer for herbicide application

  • Surfactant (optional, to improve spray coverage)

Procedure:

  • Plant Preparation: Sow the weed seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Solution Preparation: Prepare a stock solution of this compound. Create a series of dilutions to test a range of application rates. If necessary, add a surfactant to the spray solution according to the manufacturer's recommendations.

  • Herbicide Application: Evenly spray the plants with the different concentrations of this compound solution. Include an untreated control group (sprayed with water and surfactant only).

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the surviving plants. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis: Calculate the percentage of visual injury and the reduction in dry weight for each treatment compared to the untreated control. Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

Visualizations

Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative phase) cluster_Calvin Calvin Cycle X5P Xylulose-5-P TKL Transketolase X5P->TKL R5P Ribose-5-P R5P->TKL G3P Glyceraldehyde-3-P S7P Sedoheptulose-7-P E4P Erythrose-4-P TKL_2 Transketolase E4P->TKL_2 F6P Fructose-6-P TKL->G3P TKL->S7P Inhibitor This compound Inhibitor->TKL Inhibitor->TKL_2 X5P_2 Xylulose-5-P X5P_2->TKL_2 TKL_2->F6P G3P_2 G3P_2 TKL_2->G3P_2 Glyceraldehyde-3-P RuBP RuBP PGA 3-PGA RuBP->PGA CO2 CO2 CO2->RuBP G3P_Calvin Glyceraldehyde-3-P PGA->G3P_Calvin TKL_Calvin Transketolase G3P_Calvin->TKL_Calvin Ru5P Ribulose-5-P TKL_Calvin->Ru5P Ru5P->RuBP Inhibitor_Calvin This compound Inhibitor_Calvin->TKL_Calvin

Caption: Inhibition of Transketolase by this compound in Plant Metabolic Pathways.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Whole-Plant Bioassay prep_enzyme Prepare Purified Transketolase reaction_setup Set up Reaction Mixture (Substrates, NADH, etc.) prep_enzyme->reaction_setup prep_inhibitor Prepare this compound Dilutions run_assay Initiate Reaction & Add Inhibitor prep_inhibitor->run_assay reaction_setup->run_assay measure Measure Absorbance Change (340 nm) run_assay->measure analyze_ic50 Calculate IC50 measure->analyze_ic50 grow_plants Grow Target Weed Species apply_herbicide Apply Herbicide to Plants grow_plants->apply_herbicide prep_spray Prepare this compound Spray Solutions prep_spray->apply_herbicide incubate Incubate in Controlled Environment apply_herbicide->incubate assess_injury Assess Visual Injury (7, 14, 21 days) incubate->assess_injury measure_biomass Harvest and Measure Dry Biomass assess_injury->measure_biomass analyze_gr50 Calculate GR50 measure_biomass->analyze_gr50

Caption: Workflow for In Vitro and Whole-Plant Evaluation of this compound.

References

Application Notes and Protocols for High-Throughput Screening with Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1][2][3] This function is vital for the production of NADPH, essential for reductive biosynthesis and antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides.[2][4] Dysregulation of TKT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][6] Transketolase-IN-2 is a known inhibitor of transketolase with demonstrated herbicidal activity.[4] These application notes provide a comprehensive guide for developing a high-throughput screening (HTS) assay to identify and characterize novel transketolase inhibitors using this compound as a reference compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Further characterization, particularly the determination of the inhibition constant (Ki) and the mechanism of inhibition against human transketolase, is recommended for a comprehensive understanding of its inhibitory properties.

ParameterValueSpecies/ConditionsReference
IC50 0.11 mg/LSetaria viridis Transketolase (SvTKL)[4]
Herbicidal Activity >90% inhibition at 200 mg/LDigitaria sanguinalis[4]
Herbicidal Activity ~80% inhibition at 100 mg/LAmaranthus retroflexus[4]

Signaling Pathways and Experimental Workflows

Transketolase in the Pentose Phosphate Pathway

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, linking it to glycolysis.[1] It facilitates the interconversion of sugar phosphates, generating essential precursors for nucleotide biosynthesis and producing NADPH for antioxidant defense.[2]

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

NRF2 Signaling Pathway and Transketolase Regulation

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[7] Under conditions of oxidative stress, NRF2 translocates to the nucleus and induces the expression of antioxidant genes, including transketolase, to counteract cellular damage.[8][9]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress KEAP1 KEAP1 Oxidative_Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 binds & promotes ubiquitination Ub Ubiquitin NRF2->Ub Ub Nucleus Nucleus NRF2->Nucleus translocation ARE Antioxidant Response Element (ARE) NRF2->ARE binds Proteasome Proteasome Ub->Proteasome degradation TKT_Gene TKT Gene ARE->TKT_Gene activates transcription TKT_Protein Transketolase Protein TKT_Gene->TKT_Protein translation

Caption: NRF2-mediated regulation of Transketolase expression.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screen to identify transketolase inhibitors.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation & Confirmation Dose_Response->Hit_Validation Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki determination) Hit_Validation->Mechanism_of_Inhibition Lead_Optimization Lead Optimization Mechanism_of_Inhibition->Lead_Optimization

Caption: High-throughput screening workflow for Transketolase inhibitors.

Experimental Protocols

Protocol 1: Spectrophotometric High-Throughput Assay for Transketolase Activity

This protocol is adapted from established NADH-dependent assays and is suitable for high-throughput screening in a 96- or 384-well plate format. The assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.

Materials:

  • Human recombinant transketolase (or other commercially available TKT)

  • This compound (as a control inhibitor)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Ribose-5-phosphate (R5P)

  • Xylulose-5-phosphate (X5P)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • 96- or 384-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • TKT Enzyme Stock: Prepare a stock solution of transketolase in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 15-20 minutes.

    • Substrate/Cofactor Mix: Prepare a master mix containing TPP, MgCl2, R5P, and X5P in assay buffer.

    • Coupling Enzyme/NADH Mix: Prepare a master mix containing TPI, G3PDH, and NADH in assay buffer. The concentration of NADH should be sufficient to give an initial absorbance of ~1.0 at 340 nm.

    • Compound Plates: Prepare serial dilutions of test compounds and this compound in assay buffer or DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol (per well):

    • Add 5 µL of test compound or control (this compound or vehicle) to the microplate wells.

    • Add 20 µL of the TKT enzyme stock solution.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Add 15 µL of the Coupling Enzyme/NADH Mix.

    • Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each compound relative to the vehicle control.

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: pH-Based High-Throughput Assay for Transketolase Activity

This colorimetric assay is based on the change in pH resulting from the decarboxylation of a substrate analog, hydroxypyruvate, and is well-suited for HTS.

Materials:

  • Human recombinant transketolase

  • This compound

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Hydroxypyruvic acid lithium salt (HPA)

  • An aldehyde acceptor (e.g., glycolaldehyde)

  • Phenol (B47542) red (or other suitable pH indicator)

  • Low-buffered assay buffer (e.g., 2 mM HEPES, pH 7.5)

  • 96- or 384-well clear microplates

  • Microplate reader capable of reading absorbance at the appropriate wavelength for the pH indicator (e.g., 560 nm for phenol red).

Procedure:

  • Prepare Reagents:

    • TKT Enzyme Stock: Prepare in low-buffered assay buffer.

    • Substrate/Cofactor/Indicator Mix: Prepare a master mix containing TPP, MgCl2, HPA, glycolaldehyde, and phenol red in low-buffered assay buffer.

    • Compound Plates: Prepare as described in Protocol 1.

  • Assay Protocol (per well):

    • Add 5 µL of test compound or control to the microplate wells.

    • Add 25 µL of the TKT enzyme stock solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor/Indicator Mix.

    • Measure the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance curve.

    • Determine the percent inhibition and IC50 values as described in Protocol 1.

Protocol 3: Herbicidal Activity Assay

This protocol provides a general framework for assessing the herbicidal activity of this compound on Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed).

Materials:

  • Seeds of Digitaria sanguinalis and Amaranthus retroflexus

  • This compound

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • Sprayer for herbicide application

  • Appropriate solvent and surfactant for formulating this compound

Procedure:

  • Plant Growth:

    • Sow seeds of D. sanguinalis and A. retroflexus in pots filled with potting soil.

    • Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 16-hour photoperiod, 25°C day/20°C night temperature).

    • Water the plants as needed.

  • Herbicide Application:

    • When the plants have reached the 2-4 leaf stage, prepare different concentrations of this compound formulated with a suitable solvent and surfactant.

    • Apply the herbicide solutions to the plants using a sprayer, ensuring uniform coverage. Include a vehicle-only control group.

  • Assessment of Herbicidal Activity:

    • After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

    • For a quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each treatment group compared to the control group.

    • Determine the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the logarithm of the herbicide concentration.

Conclusion

These application notes provide a detailed framework for establishing a high-throughput screening platform for the discovery of novel transketolase inhibitors, using this compound as a reference compound. The provided protocols for biochemical assays and herbicidal activity testing, along with the diagrams of relevant signaling pathways, offer a comprehensive resource for researchers in drug discovery and agricultural sciences. Further characterization of the kinetic properties of this compound will enhance its utility as a tool compound in these screening efforts.

References

Application Notes and Protocols for Transketolase-IN-2 (Compound 4w)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and biological evaluation of Transketolase-IN-2 (also referred to as compound 4w), a potent transketolase inhibitor with significant herbicidal activity.

Introduction

Transketolase (TKT) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for the synthesis of nucleic acids and the maintenance of cellular redox status. Its inhibition has been identified as a promising strategy for the development of novel therapeutic agents and herbicides. This compound (compound 4w) belongs to a class of naphthalimide-aroyl hybrid compounds designed as potential TKT inhibitors. This document outlines the detailed experimental procedures for its synthesis and bioactivity assessment.

Quantitative Data

The herbicidal efficacy of this compound (compound 4w) has been evaluated against common weed species. The following table summarizes the inhibitory effects on root growth.

CompoundTarget SpeciesConcentration (mg/L)Inhibition (%)
This compound (4w)Digitaria sanguinalis (DS)200>90
100~80
This compound (4w)Amaranthus retroflexus (AR)200>90
100~80

Experimental Protocols

Synthesis of this compound (Compound 4w)

The synthesis of this compound (compound 4w) involves a multi-step process starting from commercially available reagents. The general synthetic route is depicted in the workflow diagram below.

Materials:

Procedure:

  • Synthesis of N-(2-hydroxyethyl)-4-bromonaphthalimide: A mixture of 4-bromo-1,8-naphthalic anhydride and ethanolamine is refluxed in ethanol (B145695) to yield the intermediate N-(2-hydroxyethyl)-4-bromonaphthalimide.

  • Synthesis of the final compound (4w): The intermediate from the previous step is dissolved in anhydrous DCM. Substituted aromatic acyl chloride (the specific variant that defines compound 4w) and triethylamine are added to the solution. The reaction mixture is stirred at room temperature overnight.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure this compound (compound 4w).

  • Characterization: The structure of the final compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Herbicidal Activity Assay (In Vitro)

This protocol details the in vitro evaluation of the herbicidal activity of this compound (compound 4w) against Digitaria sanguinalis (DS) and Amaranthus retroflexus (AR).

Materials:

  • This compound (compound 4w)

  • Seeds of Digitaria sanguinalis and Amaranthus retroflexus

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone (B3395972)

  • Tween-80

  • Distilled water

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound (compound 4w) is prepared in acetone. A series of dilutions are then made to achieve the final test concentrations (e.g., 200 mg/L and 100 mg/L). The final solutions contain 1% acetone and 0.1% Tween-80 to aid in dissolution and dispersion.

  • Seed Plating: Ten seeds of either Digitaria sanguinalis or Amaranthus retroflexus are placed on a filter paper in each Petri dish.

  • Treatment Application: 5 mL of the respective test solution is added to each Petri dish. A control group is treated with a solution containing only 1% acetone and 0.1% Tween-80.

  • Incubation: The Petri dishes are incubated in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.

  • Data Collection: After 72 hours, the root length of the seedlings is measured.

  • Calculation of Inhibition: The percentage of root growth inhibition is calculated using the following formula: Inhibition (%) = [(Control root length - Treatment root length) / Control root length] × 100

Visualizations

Experimental Workflow: Synthesis of this compound (4w)

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Characterization start1 4-Bromo-1,8-naphthalic anhydride step1 Step 1: Reflux in Ethanol start1->step1 start2 Ethanolamine start2->step1 start3 Substituted Aromatic Acyl Chloride step2 Step 2: Acylation in DCM with Et3N start3->step2 step1->step2 Intermediate purification Column Chromatography step2->purification characterization NMR & HRMS Analysis purification->characterization end_product This compound (Compound 4w) characterization->end_product

Caption: Synthetic workflow for this compound (4w).

Proposed Signaling Pathway Inhibition

G cluster_ppp Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P TKT Transketolase R5P->TKT Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) R5P->Nucleotide_Synthesis Xu5P Xylulose-5-Phosphate Xu5P->TKT S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate E4P->TKT Aromatic_AA Aromatic Amino Acid Synthesis E4P->Aromatic_AA F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis GA3P Glyceraldehyde-3-Phosphate GA3P->Glycolysis TKT->S7P TKT->F6P TKT->GA3P Inhibitor This compound (4w) Inhibitor->TKT

Caption: Inhibition of the Pentose Phosphate Pathway by this compound.

Unveiling Transketolase Function in Plants: Application Notes and Protocols for Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Transketolase-IN-2 (TKT-IN-2), a potent inhibitor of Transketolase (TKT), to investigate TKT's multifaceted role in plant biology. This document outlines the theoretical background, detailed experimental protocols, and expected outcomes for studying the impact of TKT inhibition on plant physiology, metabolism, and development.

Introduction to Transketolase in Plants

Transketolase (TKT) is a key enzyme operating in two fundamental metabolic pathways in plants: the Calvin cycle in photosynthesis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] In the Calvin cycle, TKT is crucial for the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. In the PPP, it facilitates the interconversion of sugar phosphates, producing precursors for nucleotide synthesis and the aromatic amino acid pathway via erythrose-4-phosphate.[1][3] Given its central role, TKT is a critical determinant of photosynthetic efficiency, carbon allocation, and the production of a wide array of secondary metabolites, making it a compelling target for both basic research and the development of novel herbicides.[4]

This compound: A Tool for TKT Inhibition

This compound is a potent inhibitor of TKT and has demonstrated significant herbicidal activity against various weed species. Its application in a research context allows for the targeted disruption of TKT function, enabling the elucidation of its downstream consequences on plant systems.

Quantitative Data on TKT Inhibitor Efficacy

The following table summarizes the reported inhibitory effects of this compound and a related compound on different plant species. This data provides a starting point for determining effective concentrations for experimental use.

InhibitorTarget SpeciesConcentrationObserved EffectReference
This compoundDigitaria sanguinalis100 mg/L~80% inhibition[5]
200 mg/L>90% inhibition[5]
Amaranthus retroflexus100 mg/L~80% inhibition[5]
200 mg/L>90% inhibition[5]
TKL-IN-2Setaria viridis TKLIC50: 0.11 mg/L50% inhibitory concentration against the isolated enzyme[5]

Signaling Pathways and Experimental Workflow

TKT's Central Role in Plant Metabolism

The following diagram illustrates the key metabolic pathways in which Transketolase is involved. Inhibition of TKT by TKT-IN-2 is expected to disrupt these interconnected pathways.

TKT_Metabolic_Hub cluster_Calvin_Cycle Calvin Cycle cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Downstream Downstream Pathways RuBP_Regen RuBP Regeneration TKT Transketolase (TKT) RuBP_Regen->TKT Photosynthesis Photosynthesis (CO2 Fixation) Photosynthesis->RuBP_Regen PPP_Intermediates Sugar Phosphate Interconversion E4P Erythrose-4-Phosphate PPP_Intermediates->E4P Nucleotides Nucleotide Biosynthesis PPP_Intermediates->Nucleotides Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) E4P->Aromatic_AA TKT->PPP_Intermediates TKT_IN_2 This compound TKT_IN_2->TKT Inhibition Phenylpropanoids Phenylpropanoids (Lignin, Flavonoids) Aromatic_AA->Phenylpropanoids

TKT's central position in plant metabolism.
Experimental Workflow for Studying TKT-IN-2 Effects

This diagram outlines a logical workflow for investigating the impact of this compound on a model plant such as Arabidopsis thaliana.

TKT_IN_2_Workflow cluster_Prep Preparation cluster_Treatment Treatment cluster_Analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis) Inhibitor_Application Inhibitor Application (e.g., Root Drench/Spray) Plant_Growth->Inhibitor_Application Inhibitor_Prep TKT-IN-2 Stock Solution Preparation Inhibitor_Prep->Inhibitor_Application Time_Course Time-Course Sampling (e.g., 0, 24, 48, 72h) Inhibitor_Application->Time_Course TKT_Assay TKT Activity Assay Time_Course->TKT_Assay Photosynthesis_Measurement Photosynthesis Measurements Time_Course->Photosynthesis_Measurement Metabolite_Analysis Metabolite Analysis (Primary & Secondary) Time_Course->Metabolite_Analysis Phenotypic_Analysis Phenotypic Analysis (Growth, Chlorosis) Time_Course->Phenotypic_Analysis

Experimental workflow for TKT-IN-2 studies.

Experimental Protocols

Protocol 1: Preparation and Application of this compound

Objective: To prepare and apply TKT-IN-2 to a model plant system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Surfactant (e.g., Tween-20)

  • Sterile deionized water

  • Model plants (e.g., Arabidopsis thaliana grown on soil or sterile plates)

Procedure:

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of many organic inhibitors, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Note: The exact solubility of TKT-IN-2 in DMSO should be empirically determined. Start with small volumes.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in sterile water to the desired final concentrations (e.g., 10, 50, 100, 200 µM).

    • The final DMSO concentration in the working solution should be kept low (ideally ≤ 0.1%) to minimize solvent effects on the plants.

    • Include a surfactant like Tween-20 (0.01-0.05%) in the final working solution to improve adhesion to the leaf surface if applying as a spray.

    • Prepare a mock control solution containing the same concentration of DMSO and surfactant as the highest concentration inhibitor treatment.

  • Inhibitor Application:

    • For soil-grown plants:

      • Foliar Spray: Uniformly spray the aerial parts of the plants with the working solutions until runoff.

      • Root Drench: Apply a known volume of the working solution to the soil of each pot.

    • For plate-grown seedlings:

      • Incorporate the inhibitor into the growth medium at the desired final concentration before pouring the plates.

      • Alternatively, seedlings can be transferred to liquid culture containing the inhibitor for a defined period.

  • Post-treatment:

    • Return the plants to their normal growth conditions.

    • Observe and collect samples at specified time points (e.g., 24, 48, 72 hours) for further analysis.

Protocol 2: In Vitro Transketolase Activity Assay

Objective: To measure the enzymatic activity of TKT in plant extracts and assess the inhibitory effect of TKT-IN-2. This protocol is adapted from commercially available kits and general enzymatic assays.

Materials:

  • Plant tissue (treated and control)

  • Extraction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Protein Extraction:

    • Harvest and immediately freeze plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and add ice-cold extraction buffer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, coupling enzymes, and the plant protein extract.

    • To test the direct inhibitory effect of TKT-IN-2, pre-incubate the protein extract with various concentrations of the inhibitor for 10-15 minutes.

    • Initiate the reaction by adding the substrates (Ribose-5-phosphate and Xylulose-5-phosphate).

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the TKT activity.

  • Data Analysis:

    • Calculate the TKT activity in units per milligram of protein.

    • For inhibition studies, plot the percentage of TKT activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Measurement of Photosynthetic Parameters

Objective: To assess the impact of TKT inhibition on photosynthesis using gas exchange measurements.

Materials:

  • Treated and control plants

  • Portable photosynthesis system (e.g., LI-COR LI-6800)

Procedure:

  • Plant Preparation:

    • Select healthy, fully expanded leaves from both treated and control plants at each time point.

    • Allow the plants to acclimate to the growth chamber conditions before measurement.

  • Gas Exchange Measurements:

    • Use a portable photosynthesis system to measure key photosynthetic parameters, including:

      • Net CO2 assimilation rate (A)

      • Stomatal conductance (gs)

      • Intercellular CO2 concentration (Ci)

      • Transpiration rate (E)

    • Measurements can be taken at ambient CO2 levels and under saturating light conditions to determine the maximum photosynthetic capacity.

    • A-Ci curves can be generated to investigate the limitations to photosynthesis (e.g., RuBP regeneration capacity).

  • Data Analysis:

    • Compare the photosynthetic parameters between control and TKT-IN-2 treated plants.

    • A significant reduction in the net CO2 assimilation rate is expected with TKT inhibition, particularly under high light, as this would limit the regeneration of RuBP.[1]

Protocol 4: Metabolite Extraction and Analysis

Objective: To quantify changes in primary and secondary metabolites following TKT inhibition.

Materials:

  • Treated and control plant tissue

  • Extraction solvent (e.g., 80% methanol)

  • Analytical instruments (e.g., HPLC, GC-MS, or LC-MS)

Procedure:

  • Metabolite Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites with a pre-chilled extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet the debris and collect the supernatant containing the extracted metabolites.

  • Analysis of Primary Metabolites (Sugars):

    • The extracted samples can be analyzed by GC-MS or LC-MS to quantify the levels of key sugar phosphates in the Calvin cycle and PPP (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate).

    • An accumulation of TKT substrates and a depletion of its products would be indicative of successful inhibition.

  • Analysis of Secondary Metabolites (Aromatic Amino Acids and Phenylpropanoids):

    • Quantify the levels of aromatic amino acids (phenylalanine, tyrosine, tryptophan) using HPLC or LC-MS.[6][7] A decrease in these compounds is expected due to the reduced availability of the precursor erythrose-4-phosphate.[1]

    • Further downstream, the levels of phenylpropanoids such as flavonoids and lignin (B12514952) can also be analyzed to assess the broader metabolic consequences of TKT inhibition.

Expected Outcomes and Interpretation

Inhibition of TKT with this compound is anticipated to result in a cascade of physiological and metabolic changes:

  • Reduced Photosynthesis: A primary effect will be a decrease in the net CO2 assimilation rate, especially under conditions that demand high rates of RuBP regeneration.[1]

  • Altered Carbon Allocation: A shift in the levels of primary metabolites is expected, with an accumulation of TKT substrates and a reduction in its products. This may lead to a decrease in the synthesis of sucrose (B13894) and starch.[1]

  • Depletion of Aromatic Compounds: The production of aromatic amino acids and downstream phenylpropanoids is likely to be significantly reduced due to the limited supply of erythrose-4-phosphate from the PPP.[1]

  • Visible Phenotypes: At higher concentrations or with prolonged treatment, visible signs of stress such as chlorosis (yellowing of leaves) and growth retardation are expected, consistent with the herbicidal activity of TKT inhibitors.[1]

By employing this compound in conjunction with the detailed protocols provided, researchers can effectively dissect the critical functions of Transketolase in plant growth, development, and stress responses. This will contribute to a deeper understanding of plant metabolic regulation and may inform the development of novel strategies for crop improvement and weed management.

References

Application Notes and Protocols for Testing Transketolase-IN-2 on Digitaria sanguinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitaria sanguinalis, commonly known as large crabgrass, is a pervasive and competitive annual weed affecting a wide range of agricultural and turfgrass systems.[1][2][3] Its C4 photosynthetic pathway allows it to thrive in warm conditions, making it particularly challenging to control.[4] Transketolase (TKT) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, playing a vital role in plant metabolism.[5][6] It is essential for the synthesis of nucleotide precursors and aromatic amino acids, as well as for the production of NADPH, which is critical for reductive biosynthesis and protecting against oxidative stress.[5][7] Inhibition of TKT is a promising strategy for herbicide development. This document provides detailed methodologies for testing the efficacy of a novel inhibitor, Transketolase-IN-2, on Digitaria sanguinalis.

Principle of Action

This compound is a hypothetical inhibitor designed to target the enzyme transketolase. By inhibiting TKT, the compound aims to disrupt the pentose phosphate pathway, leading to a depletion of essential metabolic precursors and an accumulation of toxic intermediates. This disruption is expected to impede the growth and development of Digitaria sanguinalis. The following protocols outline methods to assess the inhibitory action of this compound at both the enzymatic and whole-plant levels.

Data Presentation

In Vitro Enzyme Inhibition

Table 1: Inhibitory Activity of this compound against Digitaria sanguinalis Transketolase

This compound Concentration (µM)Mean Enzyme Activity (% of Control)Standard DeviationIC₅₀ (µM)
0 (Control)1004.5\multirow{6}{*}{[Calculated Value]}
185.23.8
1052.15.1
5021.72.9
1008.31.5
5002.10.8
Whole Plant Efficacy (Greenhouse Assay)

Table 2: Growth Reduction of Digitaria sanguinalis Treated with this compound (Post-Emergence)

This compound Application Rate (g a.i./ha)Mean Fresh Weight Reduction (% of Control)Standard DeviationGR₅₀ (g a.i./ha)
0 (Control)05.2\multirow{6}{*}{[Calculated Value]}
5015.84.1
10048.26.3
20075.45.8
40092.13.9
80098.61.2

Table 3: Pre-Emergence Control of Digitaria sanguinalis with this compound

This compound Application Rate (g a.i./ha)Mean Emergence Rate (% of Control)Standard DeviationEC₅₀ (g a.i./ha)
0 (Control)1006.8\multirow{6}{*}{[Calculated Value]}
5089.35.5
10055.77.1
20024.94.3
4005.22.1
8000.80.5

Experimental Protocols

In Vitro Transketolase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TKT enzyme activity isolated from Digitaria sanguinalis.

Materials:

  • Digitaria sanguinalis seedlings (2-3 leaf stage)

  • Extraction buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1% PVPP)

  • Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM Thiamine pyrophosphate (TPP))

  • Substrates: 0.2 mM Ribose-5-phosphate, 0.2 mM Xylulose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • 0.2 mM NADH

  • This compound stock solution (in DMSO)

  • 96-well microplate reader

Protocol:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue from Digitaria sanguinalis seedlings.

    • Homogenize the tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADH, and the coupling enzymes.

    • Add varying concentrations of this compound to the wells. Include a control with DMSO only.

    • Initiate the reaction by adding the enzyme extract and the substrates (Ribose-5-phosphate and Xylulose-5-phosphate).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Greenhouse Whole Plant Assays

Objective: To evaluate the herbicidal efficacy of this compound on Digitaria sanguinalis under controlled greenhouse conditions.

Plant Growth Conditions:

  • Soil: Loam soil.[8]

  • Pots: 9 cm diameter plastic pots.[8]

  • Temperature: 30°C/25°C (day/night).[8]

  • Photoperiod: 14-hour light period.[8]

  • Light Intensity: 12,500 lux.[8]

  • Watering: Maintain moist soil conditions.

Protocol 1: Post-Emergence Application

  • Plant Preparation:

    • Sow Digitaria sanguinalis seeds in pots and allow them to germinate and grow to the 3-4 leaf stage.

    • Thin the seedlings to a uniform number per pot (e.g., 5 plants/pot).

  • Herbicide Application:

    • Prepare a range of concentrations of this compound formulated with appropriate adjuvants.

    • Apply the herbicide solutions to the foliage of the plants using a calibrated sprayer.

    • Include a control group sprayed only with the formulation blank (without the active ingredient).

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), visually assess plant injury (e.g., chlorosis, necrosis, stunting).

    • Harvest the above-ground biomass and determine the fresh weight.

    • Calculate the percent growth reduction relative to the control group.

    • Determine the GR₅₀ value (the application rate that causes a 50% reduction in fresh weight) by plotting the percent growth reduction against the herbicide application rate.[8]

Protocol 2: Pre-Emergence Application

  • Pot Preparation and Sowing:

    • Fill pots with soil and sow a known number of Digitaria sanguinalis seeds at a shallow depth.

  • Herbicide Application:

    • Apply the different rates of this compound to the soil surface immediately after sowing.

    • Lightly water the pots to incorporate the herbicide.

  • Data Collection and Analysis:

    • After 21 days, count the number of emerged seedlings in each pot.

    • Calculate the percent emergence control relative to the untreated control pots.

    • Determine the EC₅₀ value (the concentration that inhibits emergence by 50%).

Visualizations

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Inhibitor Inhibitor Action cluster_Downstream Downstream Effects R5P Ribose-5-P TKT Transketolase R5P->TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P Xylulose-5-P X5P->TKT S7P Sedoheptulose-7-P TKT->S7P G3P Glyceraldehyde-3-P TKT->G3P NADPH NADPH Production Aromatic_AA Aromatic Amino Acid Synthesis S7P->Aromatic_AA Glycolysis Glycolysis G3P->Glycolysis Inhibitor This compound Inhibitor->TKT Growth Plant Growth & Development Nucleotides->Growth Aromatic_AA->Growth NADPH->Growth

Caption: Hypothesized mechanism of this compound action on the Pentose Phosphate Pathway in Digitaria sanguinalis.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Greenhouse Assay A1 Extract Transketolase from *D. sanguinalis* A2 Enzyme Assay with Varying [this compound] A1->A2 A3 Measure NADH Oxidation (Absorbance at 340nm) A2->A3 A4 Calculate IC₅₀ A3->A4 D Efficacy Evaluation A4->D B1 Grow *D. sanguinalis* to 3-4 Leaf Stage B2 Post-Emergence Application of this compound B1->B2 B3 Assess Plant Injury and Measure Biomass B2->B3 B4 Calculate GR₅₀ B3->B4 B4->D C1 Sow *D. sanguinalis* Seeds C2 Pre-Emergence Application of this compound C1->C2 C3 Count Emerged Seedlings C2->C3 C4 Calculate EC₅₀ C3->C4 C4->D

References

Transketolase-IN-2 as a chemical probe for TKT

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a pivotal role in cellular metabolism.[1][2] It facilitates the production of ribose-5-phosphate, essential for nucleotide synthesis, and NADPH, a key reductant in biosynthetic processes and in counteracting oxidative stress.[1][2] TKT connects the PPP with glycolysis, allowing for metabolic flexibility in response to cellular needs.[3] Upregulation of TKT has been observed in various cancers, making it a compelling target for therapeutic intervention.[1][2]

Transketolase-IN-2 is a potent inhibitor of TKT.[1] While initially identified for its herbicidal activity, its potential as a chemical probe for studying TKT function in various biological systems is of significant interest to the research and drug development community.[1] This document provides an overview of TKT, the characteristics of TKT-IN-2 and other TKT inhibitors, and detailed protocols for its use in in vitro and in vivo studies.

Transketolase (TKT) Signaling Pathway

TKT is a central enzyme in the pentose phosphate pathway, a major branch of glucose metabolism. The non-oxidative branch of the PPP, where TKT functions, allows for the interconversion of sugar phosphates, linking it to glycolysis. This pathway is crucial for generating precursors for nucleotide biosynthesis and for producing NADPH to maintain redox homeostasis.

TKT_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP_oxidative Oxidative PPP G6P->PPP_oxidative Glycolysis Glycolysis G6P->Glycolysis Ru5P Ribulose-5-Phosphate PPP_oxidative->Ru5P NADPH NADPH PPP_oxidative->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P TKT Transketolase (TKT) R5P->TKT Nucleotides Nucleotide Biosynthesis R5P->Nucleotides X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P G3P->Glycolysis E4P->TKT F6P->Glycolysis Redox Redox Homeostasis NADPH->Redox

Caption: The role of Transketolase (TKT) in the Pentose Phosphate Pathway.

Quantitative Data for TKT Inhibitors

Compound NameTargetActivity/PotencyOrganism/Cell LineReference
This compound TKTStrong inhibition (>90% at 200 mg/L, ~80% at 100 mg/L)Digitaria sanguinalis, Amaranthus retroflexus[1]
Oxythiamine (B85929) TKTIC50: 14.95 µM (Cell viability)MIA PaCa-2 (Pancreatic Cancer)[4]
N3'-pyridyl thiamine (B1217682) (N3PT) TKTKd: 22 nM (for Apo-TK)N/A (Biochemical)[1]
Oroxylin A TKTDecreased TKT activity and expressionHepG2, SMMC-7721 (HCC)[5]
TKL-IN-2 TKLIC50: 0.11 mg/LSetaria viridis TKL[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound as a chemical probe for TKT. These are general protocols that can be adapted for specific cell lines and research questions.

Biochemical TKT Activity Assay (Coupled Enzyme Assay)

This protocol measures the enzymatic activity of TKT by monitoring the oxidation of NADH.

Workflow Diagram:

TKT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrates (X5P, R5P), Cofactors (TPP, MgCl2), Coupling Enzymes (TPI/GDH), and NADH Plate Add all components except TKT and inhibitor to a 96-well plate Reagents->Plate Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add this compound or vehicle control Inhibitor->Add_Inhibitor Enzyme Prepare TKT enzyme solution Start_Reaction Initiate reaction by adding TKT Enzyme->Start_Reaction Plate->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Incubate->Start_Reaction Measure Measure absorbance at 340 nm kinetically Start_Reaction->Measure Calculate Calculate the rate of NADH oxidation and determine % inhibition and IC50 Measure->Calculate

Caption: Workflow for a coupled enzyme TKT activity assay.

Materials:

  • Purified TKT enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • D-Xylulose 5-phosphate (X5P)

  • D-Ribose 5-phosphate (R5P)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • NADH

  • Triosephosphate isomerase/Glycerol-3-phosphate dehydrogenase (TPI/GDH) enzyme mix

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing X5P, R5P, TPP, MgCl2, NADH, and the TPI/GDH enzyme mix at their final desired concentrations.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the purified TKT enzyme to each well.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the TKT activity.

  • Data Analysis: Calculate the initial reaction rates for each condition. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based TKT Inhibition Assay

This protocol assesses the ability of this compound to inhibit TKT activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MIA PaCa-2)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • TKT activity assay kit (fluorometric or colorimetric)

  • Protein quantification assay (e.g., BCA assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to normalize the TKT activity.

  • TKT Activity Measurement: Measure the TKT activity in the cell lysates using a commercial TKT activity assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the TKT activity to the protein concentration for each sample. Calculate the percentage of inhibition for each concentration of this compound and determine the cellular IC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of TKT inhibition by this compound on the viability of cancer cells.

Workflow Diagram:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed cells in a 96-well plate Add_Inhibitor Treat cells with This compound Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare serial dilutions of This compound Prepare_Inhibitor->Add_Inhibitor Incubate Incubate for desired time period (e.g., 72h) Add_Inhibitor->Incubate Add_Reagent Add MTT or CellTiter-Glo® reagent Incubate->Add_Reagent Incubate_Assay Incubate as per protocol Add_Reagent->Incubate_Assay Measure Measure absorbance or luminescence Incubate_Assay->Measure Calculate Calculate % viability and determine GI50 Measure->Calculate

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT)

  • 96-well plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well.

  • Measurement:

    • MTT: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • CellTiter-Glo®: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) or vehicle to the respective groups according to a predetermined schedule (e.g., daily, twice weekly).

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a valuable tool for researchers studying the role of TKT in various physiological and pathological processes. The protocols provided herein offer a framework for characterizing its activity and elucidating its potential as a therapeutic agent. Further investigation into the specific biochemical and cellular properties of this compound is warranted to fully establish its profile as a selective and potent chemical probe for TKT.

References

Application Notes and Protocols for Measuring the IC50 of Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is essential for the production of precursors for nucleotide synthesis and the generation of NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense.[1][2] Due to its key role in cellular metabolism, TKT is a potential therapeutic target for various diseases, including cancer and infectious diseases. Transketolase-IN-2 is a known inhibitor of transketolase and has shown potent herbicidal activity.[3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against purified transketolase.

Data Presentation

Table 1: Comparative IC50 Values of Transketolase Inhibitors
InhibitorTarget EnzymeIC50 ValueReference
This compoundSetaria viridis Transketolase (SvTKL)0.11 mg/L[3]
N3'-pyridyl thiamine (B1217682) (N3PT)Human Transketolase22 nM (Kd)[3]
Oxythiamine diphosphate (B83284) ammoniumTransketolase (TK)Potent inhibitor[3]
Transketolase-IN-1Digitaria sanguinalis and Amaranthus retroflexus TKL>90% inhibition at 200 mg/L[3]
Transketolase-IN-3Digitaria sanguinalis and Amaranthus retroflexus TKLPotent inhibitor[3]

Signaling Pathway

The pentose phosphate pathway is a metabolic pathway, not a classical signaling pathway. It runs parallel to glycolysis and is crucial for generating essential biomolecules. Transketolase catalyzes two key reversible reactions within the non-oxidative phase of this pathway.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate RU5P Ribulose-5-Phosphate G6P->RU5P 2 NADP+ to 2 NADPH X5P Xylulose-5-Phosphate RU5P->X5P R5P Ribose-5-Phosphate RU5P->R5P G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis Precursor for E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P_2 F6P_2 E4P->F6P_2 Transketolase F6P->Glycolysis X5P_2 Xylulose-5-Phosphate G3P_2 G3P_2 X5P_2->G3P_2 Transketolase IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare serial dilutions of this compound E Add this compound dilutions to respective wells A->E B Prepare reaction mixture (Buffer, TPP, CaCl2, NADH, auxiliary enzymes) D Add reaction mixture to 96-well plate B->D C Prepare substrate solution (X5P and R5P) H Initiate reaction by adding substrate solution C->H D->E F Add purified Transketolase to all wells E->F G Pre-incubate at 30°C for 10 minutes F->G G->H I Measure absorbance at 340 nm kinetically for 15-30 minutes H->I J Calculate initial reaction velocities (V₀) I->J K Plot % inhibition vs. log[this compound] J->K L Determine IC50 using non-linear regression K->L

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Transketolase-IN-2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data on the use of Transketolase-IN-2 in mammalian cell culture, including optimal concentrations and IC50 values, has not been published. The primary characterization of this compound is as a herbicidal agent. This guide, therefore, provides a general framework for researchers to empirically determine the optimal concentration of novel or uncharacterized transketolase inhibitors, using this compound as a hypothetical example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Transketolase and why is it a target in research?

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] This pathway is crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and for producing the primary cellular antioxidant, NADPH.[1][3] In cancer cells, the PPP is often upregulated to support rapid proliferation and to counteract increased oxidative stress.[1][2][3] Therefore, inhibiting transketolase is a strategy being explored to disrupt cancer cell metabolism and reduce their proliferative capacity.

Q2: What are the potential phenotypic effects of inhibiting Transketolase in cancer cells?

Inhibition of transketolase can lead to several observable effects in cancer cells, including:

  • Decreased cell proliferation and viability.[4][5]

  • Induction of cell cycle arrest, often in the G1 phase.[6]

  • Increased sensitivity to oxidative stress due to reduced NADPH production.[1][7]

  • Alterations in cellular metabolism, including a reduction in glucose uptake and nucleotide synthesis.[1][6]

Q3: Since there is no published data for this compound in mammalian cells, what is a reasonable starting concentration for my experiments?

Without specific data, a broad dose-response experiment is essential. A reasonable starting point would be to test a wide range of concentrations, for example, from 10 nM to 100 µM, using logarithmic dilutions.

For context, another transketolase inhibitor, oxythiamine (B85929), has a reported IC50 of 14.95 µM in the human pancreatic cancer cell line MIA PaCa-2.[6] This suggests that a starting range that brackets this value could be appropriate for an initial experiment with a novel TKT inhibitor like this compound.

Q4: How should I prepare my stock solution of this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1% to 0.5%, to avoid solvent-induced toxicity.[8][9] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound on cells Inhibitor concentration is too low. Perform a dose-response experiment with a wider and higher concentration range.
Inhibitor is not cell-permeable. Consult any available manufacturer's data on cell permeability. If not permeable, alternative inhibitors may be needed.
Inhibitor is unstable or has degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the stability of the inhibitor in your specific cell culture medium over the time course of your experiment.
The chosen cell line is not reliant on the pentose phosphate pathway. Select cell lines known to have high PPP activity (e.g., certain cancer cell lines) or confirm TKT expression in your cell line via Western blot or qPCR.
High levels of cell death, even at low concentrations Inhibitor concentration is too high. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell viability and identify a non-toxic working concentration range.
Off-target effects of the inhibitor. This is a possibility with any new inhibitor. If possible, test a structurally distinct TKT inhibitor to see if the same phenotype is observed.
Solvent (e.g., DMSO) toxicity. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[8][9]
Results are inconsistent between experiments Variability in cell health and passage number. Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
Inconsistent seeding density. Optimize and maintain a consistent cell seeding density for all experiments.
Precipitation of the inhibitor in the media. Visually inspect the media after adding the inhibitor. If precipitation occurs, try lowering the concentration, preparing fresh dilutions, or ensuring rapid mixing when adding the stock solution to the media.

Experimental Protocols

Protocol 1: Determining the IC50 for Cell Viability using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot for Downstream Pathway Effects

This protocol can be used to assess whether this compound is engaging its target by observing changes in downstream metabolic markers. A common downstream effect of PPP inhibition is an increase in oxidative stress.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against markers of oxidative stress like 4-HNE or nitrotyrosine)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) and a vehicle control for a desired time period.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in the downstream marker.

Visualizations

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG G6P->6PG G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Ru5P Ribulose-5-Phosphate 6PG->Ru5P NADPH NADPH 6PG->NADPH  G6PD R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis TKT Transketolase R5P->TKT X5P->TKT X5P->TKT TKT_2 Transketolase S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate TKT->F6P TKT->G3P TKT->G3P TKT->S7P TKT_Inhibitor This compound TKT_Inhibitor->TKT

Caption: The Pentose Phosphate Pathway and the point of inhibition by this compound.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Prepare this compound stock solution in DMSO B Seed cells in multi-well plates C Perform dose-response (e.g., 10 nM to 100 µM) B->C D Assess cell viability (MTT Assay) and determine IC50 C->D E Select non-toxic concentrations for further experiments D->E F Treat cells with optimal concentration of inhibitor E->F G Assess target engagement and phenotypic effects (e.g., Western Blot, metabolic assays) F->G H Analyze data and interpret results G->H I Troubleshoot any issues (e.g., toxicity, no effect) H->I J Refine concentration and experimental conditions I->J J->F Iterate

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Potential Off-Target Effects of Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of Transketolase-IN-2. The following information is intended to facilitate accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[1] With kinase inhibitors, which are often designed to target the ATP-binding site of a specific kinase, off-target binding to other kinases or proteins can occur due to structural similarities in these binding sites.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of specific efficacy, making it crucial to identify and understand them.[1]

Q2: What are the first steps I should take to assess the potential for off-target effects with this compound?

A2: A multi-pronged approach is recommended for assessing off-target effects.[3] Begin with a thorough literature review of the inhibitor's known selectivity profile.[3] It is also advisable to use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is consistent and likely on-target.[3] Additionally, performing dose-response experiments is crucial, as on-target effects typically occur at lower concentrations than off-target effects.[3]

Q3: Can off-target effects of a kinase inhibitor ever be beneficial?

A3: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a concept known as polypharmacology.[3] For example, an inhibitor might beneficially impact multiple signaling pathways, leading to a more potent therapeutic effect than targeting a single kinase.[3] However, in a research context, it is critical to differentiate between on- and off-target effects to accurately determine the biological function of the intended target.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and provides potential causes and solutions.

Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
  • Possible Cause: The inhibitor may have potent off-target effects on kinases that are essential for cell survival.[3]

  • Suggested Solution:

    • Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing significant cell death.[3]

    • Perform a kinase selectivity screen: Use a broad kinase panel to identify potential off-target kinases that could be responsible for the toxicity.[3]

    • Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis.[3]

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Activation of compensatory signaling pathways. Inhibition of the primary target may lead to the cell upregulating other pathways to compensate.

  • Suggested Solution 1:

    • Probe for compensatory pathways: Use techniques like Western blotting to examine the activation of known compensatory signaling pathways.[1]

    • Combination therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways for a clearer understanding of the cellular response.[1]

  • Possible Cause 2: Inhibitor instability. The compound may be degrading under your experimental conditions.

  • Suggested Solution 2:

    • Check inhibitor stability: Assess the stability of this compound in your specific experimental conditions (e.g., in cell culture media at 37°C). This ensures that the observed effects are from the inhibitor itself and not its degradation products.[1]

  • Possible Cause 3: Cell line-specific effects. The observed off-target effects may be unique to a particular cellular context.

  • Suggested Solution 3:

    • Test in multiple cell lines: To distinguish between general off-target effects and those that are cell line-specific, test the inhibitor in a variety of cell lines.[1]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target and a selection of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

Kinase TargetIC50 (nM)
Transketolase (On-Target) 15
Off-Target Kinase A250
Off-Target Kinase B800
Off-Target Kinase C1,500
Off-Target Kinase D>10,000

Visualizing Signaling Pathways and Workflows

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound TKT Transketolase (On-Target) This compound->TKT Inhibits OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits PPP Pentose Phosphate Pathway Modulation TKT->PPP CellGrowth Inhibition of Cell Proliferation PPP->CellGrowth UnintendedPathway Unintended Signaling Pathway Activation OffTargetKinase->UnintendedPathway SideEffect Cytotoxicity or Unexpected Phenotype UnintendedPathway->SideEffect

Caption: On-target vs. potential off-target signaling of this compound.

Start Start: Unexpected Experimental Outcome DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse OnTargetConcentration Is effect observed at expected on-target concentration? DoseResponse->OnTargetConcentration KinaseProfile Perform Kinome-wide Selectivity Screen OnTargetConcentration->KinaseProfile No OnTargetEffect Likely On-Target Effect OnTargetConcentration->OnTargetEffect Yes CETSA Conduct Cellular Thermal Shift Assay (CETSA) KinaseProfile->CETSA OrthogonalInhibitor Test with Structurally Different Inhibitor CETSA->OrthogonalInhibitor OffTargetEffect Likely Off-Target Effect OrthogonalInhibitor->OffTargetEffect

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental Protocols
Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations to the assay plate. Include appropriate positive and negative controls.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as luminescence or fluorescence-based assays.[4]

  • Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile of this compound.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target in a cellular environment.[5][6]

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.[7]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Pellet the aggregated proteins by centrifugation.[7]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the thermal denaturation curve of the target protein in the presence of this compound indicates direct binding.

References

Technical Support Center: Improving the Selectivity of Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Transketolase-IN-2. The focus is on addressing challenges related to inhibitor selectivity and providing actionable strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-targets?

This compound is an experimental inhibitor of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. In humans, besides TKT, there are two closely related isoforms, Transketolase-like 1 (TKTL1) and Transketolase-like 2 (TKTL2), which are considered the primary potential off-targets for TKT inhibitors.[1][2] TKTL1 has been implicated in cancer metabolism, making selectivity crucial for therapeutic applications.[2][3][4] Other thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, could also be potential off-targets, although some inhibitors have shown selectivity over these.[5]

Q2: My experiments with this compound show unexpected cellular phenotypes. Could this be due to off-target effects?

Unexplained cellular phenotypes are a common indicator of off-target activity. To investigate this, consider the following:

  • Target Engagement Assays: Confirm that this compound is engaging with TKT at the expected concentrations in your cellular model.

  • Knockdown/Knockout Models: Compare the phenotype induced by this compound with that of TKT, TKTL1, and TKTL2 genetic knockdown or knockout models. A mismatch in phenotypes suggests off-target effects.

  • Activity-Based Protein Profiling (ABPP): This technique can help identify other cellular targets of your inhibitor.

Q3: How can I assess the selectivity of this compound for TKT over TKTL1 and TKTL2?

A direct comparison of the inhibitory activity of this compound against purified TKT, TKTL1, and TKTL2 enzymes is the most definitive method. This can be achieved by performing in vitro enzyme kinetics assays and determining the IC50 or Ki values for each isoform. A significant difference in these values will indicate the degree of selectivity.

Q4: Are there known structural differences between TKT, TKTL1, and TKTL2 that can be exploited to improve selectivity?

Yes, significant structural differences exist, particularly between TKT and TKTL1. Notably, TKTL1 has a deletion of 38 amino acids in the region of the active site.[3][6] This structural divergence presents an opportunity for designing inhibitors that specifically interact with residues present in TKT but absent in TKTL1, thereby enhancing selectivity. Homology modeling suggests that while the overall fold is similar, the substrate cleft and cofactor binding interactions may differ.[6][7]

Troubleshooting Guides

Problem: Low Selectivity of this compound against TKT, TKTL1, and TKTL2

Possible Cause: The inhibitor binds to a highly conserved region in the active sites of all three isoforms.

Solutions:

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize a library of this compound analogs with modifications at various positions.

    • Screen this library against all three purified isoforms to identify modifications that improve selectivity.

    • Focus on modifications that can form interactions with non-conserved residues.

  • Structure-Based Drug Design:

    • Utilize the crystal structure of human TKT and homology models of TKTL1 and TKTL2.[6][8]

    • Identify non-conserved amino acid residues in the active site or allosteric pockets.

    • Design modifications to this compound that specifically interact with these non-conserved residues in TKT. For example, target residues in the 38-amino-acid region present in TKT but absent in TKTL1.[3][6]

  • Fragment-Based Screening:

    • Identify small molecule fragments that bind to unique pockets on the surface of TKT.

    • These fragments can then be linked to the core scaffold of this compound to create a more selective inhibitor.

Problem: this compound shows inhibition of other ThDP-dependent enzymes.

Possible Cause: The inhibitor primarily interacts with the highly conserved thiamine diphosphate (ThDP) binding site.

Solutions:

  • Explore Allosteric Inhibition:

    • Screen for compounds that bind to a site on TKT distinct from the active site (an allosteric site).[9]

    • Allosteric sites are often less conserved between different enzyme families.

    • Once an allosteric site is identified, design inhibitors that specifically target this site.

  • Increase Interactions with the Substrate-Binding Site:

    • Design analogs of this compound that extend into the substrate-binding pockets.

    • Substrate binding sites are generally more diverse than cofactor binding sites, offering an opportunity for achieving greater selectivity.

Data Presentation

Table 1: Selectivity Profile of Transketolase Inhibitors (Hypothetical Data)

InhibitorTKT IC50 (nM)TKTL1 IC50 (nM)TKTL2 IC50 (nM)Selectivity (TKTL1/TKT)Selectivity (TKTL2/TKT)
This compound501502003-fold4-fold
Analog 2a451,2001,50027-fold33-fold
Analog 2b6080951.3-fold1.6-fold

Table 2: Selectivity of Known Transketolase Inhibitors Against Other Enzymes

InhibitorTarget EnzymeOff-Target EnzymeSelectivity InformationReference
N3'-pyridyl thiamineTransketolaseα-ketoglutarate dehydrogenase, glucose-6-phosphate dehydrogenaseLittle to no effect on off-target enzyme activity.[5]
Oxythiamine (B85929)TransketolasePyruvate Dehydrogenase ComplexPotent competitive inhibitor of PDC (Ki = 0.07 µM).[10]
Oroxylin ATransketolaseNot specifiedDose-dependently reduces TKT activity.[1]

Experimental Protocols

Protocol 1: In Vitro Selectivity Assay for Transketolase Inhibitors

Objective: To determine the IC50 values of an inhibitor against TKT, TKTL1, and TKTL2.

Materials:

  • Purified recombinant human TKT, TKTL1, and TKTL2 enzymes.

  • Thiamine diphosphate (ThDP).

  • Substrates: D-xylulose-5-phosphate and D-ribose-5-phosphate.

  • Coupling enzymes: Triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.

  • NADH.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing assay buffer, ThDP, substrates, coupling enzymes, and NADH.

  • Add the test inhibitor at a range of concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding the respective transketolase isoform (TKT, TKTL1, or TKTL2) to each well.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Structure-Based Design to Improve Selectivity

Objective: To rationally design analogs of this compound with improved selectivity for TKT.

Methodology:

  • Obtain Structural Information:

    • Download the crystal structure of human TKT from the Protein Data Bank (PDB).

    • Generate homology models for TKTL1 and TKTL2 using the TKT structure as a template.

  • Binding Site Analysis:

    • Perform a sequence alignment of TKT, TKTL1, and TKTL2 to identify non-conserved residues in the active site.[8]

    • Analyze the electrostatic potential and hydrophobicity of the binding pockets of the three isoforms.

  • In Silico Docking:

    • Dock this compound into the active sites of TKT, TKTL1, and TKTL2 to predict its binding mode.

    • Identify key interactions between the inhibitor and the enzymes.

  • Analog Design:

    • Based on the structural analysis, propose modifications to this compound that introduce favorable interactions with non-conserved residues in TKT or create steric clashes with residues in TKTL1 and TKTL2.

    • Prioritize modifications that exploit the 38-amino-acid insertion in TKT relative to TKTL1.[3][6]

  • Synthesis and Evaluation:

    • Synthesize the designed analogs.

    • Experimentally determine their IC50 values against all three isoforms using Protocol 1 to validate the design strategy.

Visualizations

Transketolase_Catalytic_Cycle cluster_donor Donor Phase cluster_acceptor Acceptor Phase TPP ThDP Anion Intermediate1 C2-Adduct TPP->Intermediate1 + X5P X5P Xylulose-5-P DHEThDP DHEThDP Intermediate Intermediate1->DHEThDP - GAP GAP Glyceraldehyde-3-P Enzyme Transketolase Intermediate2 S7P-Adduct DHEThDP->Intermediate2 + R5P R5P Ribose-5-P Intermediate2->TPP - S7P S7P Sedoheptulose-7-P

Caption: The catalytic cycle of Transketolase.

Selectivity_Workflow Start Start: Low Selectivity Inhibitor SAR Structure-Activity Relationship (SAR) Studies Start->SAR SBDD Structure-Based Drug Design (SBDD) Start->SBDD Screening In Vitro Screening (TKT, TKTL1, TKTL2) SAR->Screening SBDD->Screening Analysis Data Analysis: Selectivity Assessment Screening->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->SAR Iterate End End: High Selectivity Inhibitor Optimization->End Achieved

Caption: Workflow for improving inhibitor selectivity.

Targeting_NonConserved_Residues TKT TKT Active Site Pocket 1 Pocket 2 (Unique Residue) Pocket 3 TKTL1 TKTL1 Active Site Pocket 1 Pocket 2 (Conserved Residue) Pocket 3 Inhibitor Selective Inhibitor Inhibitor->TKT:p2 Specific Interaction NonSelective_Inhibitor Non-Selective Inhibitor NonSelective_Inhibitor->TKT:p1 NonSelective_Inhibitor->TKTL1:p1

References

Technical Support Center: Transketolase and Inhibitor Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Transketolase (TK) and its inhibitors. This resource provides troubleshooting guides and frequently asked questions to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of the Transketolase enzyme in solution?

A1: The stability of Transketolase is influenced by several factors, including temperature, pH, and the presence of its essential cofactors.[1][2] High temperatures can lead to the denaturation and loss of secondary structure of the enzyme.[1] The pH of the solution is also critical, as extreme pH values can alter the enzyme's conformation and activity.[1] Additionally, Transketolase requires thiamine (B1217682) diphosphate (B83284) (ThDP) and a divalent cation, such as Ca²⁺ or Mg²⁺, for its activity and stability.[3][4][5] The apoenzyme (without cofactors) is generally less stable than the holoenzyme (with cofactors bound).[1][3]

Q2: My small molecule inhibitor is precipitating out of solution. What could be the cause and how can I address this?

A2: Precipitation of a small molecule inhibitor is often due to poor solubility in the chosen solvent. Many new chemical entities are poorly water-soluble.[6][7] To address this, you can explore several formulation strategies. One common approach is the formation of a salt if the compound is ionizable, which can significantly improve solubility.[6][8] Other strategies include the use of co-solvents, surfactants, or formulating the inhibitor in a lipid-based system or as an amorphous solid dispersion.[6][7] It is also crucial to consider the final concentration of the inhibitor in your assay buffer and ensure it is below its solubility limit.

Q3: What are the recommended storage conditions for the Transketolase enzyme?

A3: For long-term storage, it is generally recommended to store biological samples like enzymes at low temperatures, ranging from -20°C to -196°C (liquid nitrogen).[9] Studies on erythrocyte transketolase have shown that activity decreases over time at room temperature and 4°C, with more significant decreases at -20°C over a 14-day period, suggesting that ultra-low temperatures might be preferable for long-term stability.[10] It is also advisable to store the enzyme in a buffer that maintains an optimal pH and contains its cofactors to preserve its structural integrity and activity.

Q4: How can I improve the stability of my Transketolase inhibitor in an aqueous buffer for my experiments?

A4: Enhancing the stability of a small molecule inhibitor in an aqueous solution can be achieved through various formulation strategies. The use of buffers is essential to maintain a stable pH, as acidic or basic conditions can accelerate degradation reactions.[11] For compounds susceptible to oxidation, the addition of antioxidants or chelating agents like EDTA can be beneficial.[11] If the inhibitor is prone to hydrolysis, protecting it from moisture is key.[11] Encapsulation techniques like microencapsulation or complexation with cyclodextrins can also provide a protective barrier and improve stability.[11]

Troubleshooting Guides

Guide 1: Investigating Loss of Transketolase Activity

If you observe a significant decrease in Transketolase activity during your experiments, follow these steps to troubleshoot the issue.

Experimental Protocol for Assessing Enzyme Stability:

  • Prepare Holoenzyme: Reconstitute apo-transketolase with its cofactors, thiamine diphosphate (ThDP) and a divalent cation (e.g., Ca²⁺ or Mg²⁺), in a suitable buffer.

  • Incubation: Aliquot the holoenzyme solution and incubate at different temperatures (e.g., 4°C, room temperature, 37°C) and for varying durations.

  • Activity Assay: At each time point, measure the enzymatic activity using a standard transketolase activity assay. This can be done by monitoring the consumption of a substrate or the formation of a product spectrophotometrically.

  • Data Analysis: Plot the enzyme activity as a function of time for each temperature to determine the rate of activity loss.

Troubleshooting Workflow:

G start Start: Loss of TK Activity Observed check_cofactors Are Cofactors (ThDP, Divalent Cations) Present at Optimal Concentrations? start->check_cofactors check_storage How Was the Enzyme Stored? check_cofactors->check_storage Yes add_cofactors Add/Optimize Cofactor Concentrations check_cofactors->add_cofactors No/Suboptimal improper_storage Improper Storage Conditions (e.g., High Temp, Freeze-Thaw Cycles) check_storage->improper_storage check_buffer Is the Buffer pH and Composition Optimal? improper_buffer Suboptimal pH or Buffer Components check_buffer->improper_buffer end_resolved Issue Resolved add_cofactors->end_resolved improper_storage->check_buffer No optimize_storage Optimize Storage (Aliquot, Store at -80°C) improper_storage->optimize_storage Yes optimize_storage->end_resolved adjust_buffer Adjust pH and/or Buffer Composition improper_buffer->adjust_buffer Yes end_unresolved Issue Persists: Consider Enzyme Degradation or Contamination improper_buffer->end_unresolved No adjust_buffer->end_resolved

Caption: Troubleshooting workflow for loss of Transketolase activity.

Guide 2: Addressing Instability of a Small Molecule Inhibitor

Use this guide if your Transketolase inhibitor shows signs of instability, such as degradation or precipitation.

Decision-Making Workflow for Inhibitor Instability:

G start Start: Inhibitor Instability Observed identify_issue Identify the Nature of Instability start->identify_issue precipitation Precipitation/Solubility Issue identify_issue->precipitation Precipitation degradation Chemical Degradation identify_issue->degradation Degradation solubility_strategies Implement Solubility Enhancement Strategies precipitation->solubility_strategies degradation_strategies Implement Stability Enhancement Strategies degradation->degradation_strategies solubility_options Options: - Change Solvent/Co-solvent - Adjust pH - Use Surfactants - Formulate as Salt or Amorphous Dispersion solubility_strategies->solubility_options degradation_options Options: - Adjust pH with Buffers - Add Antioxidants/Chelators - Protect from Light/Oxygen - Use Encapsulation degradation_strategies->degradation_options test_solution Test Modified Formulation solubility_options->test_solution degradation_options->test_solution end_resolved Issue Resolved test_solution->end_resolved Successful end_unresolved Issue Persists: Re-evaluate Compound or Formulation Approach test_solution->end_unresolved Unsuccessful

Caption: Decision-making workflow for addressing inhibitor instability.

Data Summary

Table 1: Factors Influencing Transketolase and Inhibitor Stability

FactorEffect on TransketolaseEffect on Small Molecule InhibitorsMitigation Strategies
Temperature High temperatures cause denaturation and activity loss.[1]Can accelerate degradation reactions.[11]Store at low temperatures (-20°C to -80°C or below).[9][10]
pH Deviations from optimal pH reduce stability and activity.[1]Can cause hydrolysis or other degradation pathways.[11]Use appropriate buffer systems to maintain a stable pH.[11]
Cofactors Absence of ThDP and divalent cations reduces stability.[3]N/AEnsure optimal concentrations of cofactors are present in buffers.
Oxygen Can lead to oxidation of sensitive residues.Can cause oxidative degradation.[11]Use antioxidants or chelating agents; handle under inert gas if necessary.[11]
Light Can cause photolysis of sensitive compounds.[11]Can induce photodegradation.[11]Store in amber vials or protect from light.
Solvent N/APoor solubility can lead to precipitation.[6][7]Use co-solvents, surfactants, or appropriate formulation techniques.[6][7]

Signaling Pathways and Mechanisms

Transketolase Catalytic Cycle:

Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[4][12][13] This process is dependent on the cofactor thiamine diphosphate (ThDP).[4][12]

G cluster_donor Donor Half-Reaction cluster_acceptor Acceptor Half-Reaction TKT_ThDP TKT-ThDP Complex Intermediate C2-ThDP Intermediate TKT_ThDP->Intermediate Binds Donor Donor_Substrate Ketose Donor Substrate Donor_Substrate->TKT_ThDP Aldose_Product1 Aldose Product 1 Intermediate->Aldose_Product1 Releases Product 1 Intermediate2 C2-ThDP Intermediate Aldose_Product1->Intermediate Acceptor_Substrate Aldose Acceptor Substrate Acceptor_Substrate->Intermediate2 Ketose_Product2 Ketose Product 2 TKT_ThDP2 TKT-ThDP Complex Ketose_Product2->TKT_ThDP2 Intermediate2->TKT_ThDP2 Releases Product 2 TKT_ThDP2->Acceptor_Substrate Binds Acceptor

Caption: Simplified diagram of the Transketolase catalytic cycle.

References

Refining Transketolase Enzymatic Assay Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during transketolase enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring transketolase activity?

A1: The most common methods are spectrophotometric and fluorometric assays. Spectrophotometric assays typically monitor the oxidation of NADH at 340 nm, which is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase reaction.[1] Fluorometric assays offer higher sensitivity and involve a developer and an enzyme mix that convert a non-fluorescent probe into a fluorescent product in proportion to transketolase activity.[2][3][4][5]

Q2: What are the key components of a transketolase assay buffer?

A2: A typical assay buffer includes a buffering agent (e.g., Glycylglycine), the coenzyme thiamine (B1217682) pyrophosphate (TPP or ThDP), and a divalent cation, most commonly magnesium chloride (MgCl₂) or calcium chloride (CaCl₂), which are essential for enzyme activity.[6]

Q3: What are the donor and acceptor substrates for transketolase?

A3: Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[2][5] Common substrates include xylulose-5-phosphate (donor) and ribose-5-phosphate (B1218738) (acceptor).[2] In some protocols, only ribose-5-phosphate is added, as it can be converted to xylulose-5-phosphate by other enzymes present in the sample lysate.[1][7]

Q4: How should I prepare my biological samples for the assay?

A4: For cell or tissue lysates, homogenization in a suitable assay buffer on ice is recommended, followed by centrifugation to remove cellular debris.[2] For thiamine status assessment, washed erythrocytes are the preferred sample type over whole blood to avoid interference from leukocytes, which have high transketolase activity.[1][8]

Q5: What is the Erythrocyte Transketolase Activity Coefficient (ETKAC) and how is it calculated?

A5: The ETKAC is a functional measure of thiamine (Vitamin B1) status. It is calculated as the ratio of transketolase activity in the presence of added exogenous thiamine pyrophosphate (ThDP) to the basal activity without added ThDP.[1][8] A higher ETKAC value indicates a greater degree of thiamine deficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity 1. Inactive Enzyme: Transketolase is unstable; improper storage or handling can lead to loss of activity.[1] 2. Missing Cofactors: Insufficient thiamine pyrophosphate (ThDP) or divalent cations (Mg²⁺/Ca²⁺) in the reaction mixture. 3. Incorrect pH or Temperature: The assay is performed outside the optimal pH and temperature range for the enzyme.1. Store enzyme preparations at -80°C and keep on ice during use. Avoid repeated freeze-thaw cycles. 2. Ensure ThDP and MgCl₂ or CaCl₂ are added to the reaction mixture at the recommended concentrations. 3. Optimize the pH of the assay buffer (typically around 7.6-7.7) and perform the assay at the recommended temperature (e.g., 37°C).[2]
High Background Signal 1. Contaminating Enzymes: Presence of other enzymes in the sample lysate that can consume or produce the detected product (e.g., NADH). 2. Substrate Instability: Spontaneous degradation of substrates leading to a background signal. 3. Sample-Specific Interference: Components in the sample (e.g., from tissue lysates) may interfere with the assay chemistry.1. Run a sample background control without the transketolase substrate.[3] 2. Prepare substrates fresh and store them appropriately. Run a substrate control (without enzyme) to check for spontaneous degradation.[3] 3. For samples with high background, consider further purification steps like using a 10 kDa spin column to remove small interfering molecules.[2]
Poor Reproducibility 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of reagents or samples. 2. Lack of Assay Standardization: Variations in incubation times, temperatures, or reagent concentrations between experiments.[1] 3. Enzyme Instability: Degradation of the enzyme over the course of the experiment.1. Use calibrated pipettes and ensure proper mixing of all components. Running replicates is highly recommended.[2] 2. Strictly adhere to a standardized protocol. Use a master mix for reagents to minimize well-to-well variability. 3. Prepare fresh enzyme dilutions for each experiment and keep them on ice.
Non-linear Reaction Rate 1. Substrate Depletion: The concentration of one or more substrates is limiting and becomes depleted during the assay. 2. Enzyme Instability: The enzyme loses activity over the course of the measurement period. 3. Substrate Inhibition: Very high concentrations of a substrate may inhibit the enzyme.[9]1. Optimize substrate concentrations to ensure they are not limiting. This may involve performing a substrate titration experiment.[9] 2. Use a shorter measurement time or optimize conditions to improve enzyme stability. 3. Determine the optimal substrate concentration range to avoid inhibition.[9]

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for Transketolase Assays

Reagent Spectrophotometric Assay Fluorometric Assay
Buffer 50 mM Glycylglycine, pH 7.6Proprietary Assay Buffer
Xylulose-5-Phosphate ~3.3 mMIncluded in Substrate Mix
Ribose-5-Phosphate ~1.7 mMIncluded in Substrate Mix
Thiamine Pyrophosphate (TPP) 100 µMIncluded in Assay Buffer/Reagents
MgCl₂ or CaCl₂ 5-15 mMIncluded in Assay Buffer/Reagents
NADH ~0.22 mMNot applicable
Coupling Enzymes ~3.6 unitsIncluded in Developer/Enzyme Mix
Sample Protein Varies (e.g., 0.1-0.5 mg/mL)0.05-0.2 µg/µL (tissue), 1-4 µg/µL (cell)[2]

Experimental Protocols

Spectrophotometric Assay for Transketolase Activity

This protocol is a generalized method based on the principle of monitoring NADH oxidation.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Glycylglycine, 5 mM CaCl₂, pH 7.6.

  • Substrate Solution: Prepare a solution containing xylulose-5-phosphate and ribose-5-phosphate in the assay buffer.

  • Cofactor Solution: Prepare a solution containing 100 µM Thiamine Pyrophosphate (ThDP) in the assay buffer.

  • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

  • Coupling Enzyme Mix: A solution containing triose-phosphate isomerase and sn-glycerol-3-phosphate:NAD+ 2-oxidoreductase.

2. Assay Procedure:

  • In a microplate well or cuvette, combine the assay buffer, cofactor solution, NADH solution, and coupling enzyme mix.

  • Add the sample (e.g., erythrocyte lysate or purified enzyme).

  • To measure basal activity, add the substrate solution to initiate the reaction.

  • To measure stimulated activity (for ETKAC), pre-incubate the sample with the ThDP-containing cofactor solution before adding the substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer. The rate of NADH oxidation is proportional to the transketolase activity.

Fluorometric Assay for Transketolase Activity

This protocol is a generalized method based on commercially available kits.[2][3][4][5]

1. Reagent Preparation:

  • Reconstitute lyophilized components (Substrate Mix, Developer, Enzyme Mix, Positive Control, and Standard) as per the manufacturer's instructions, typically using the provided assay buffer.[2][3]

  • Prepare a standard curve using the provided standard (e.g., Glyceraldehyde 3-Phosphate).

2. Sample Preparation:

  • Homogenize cells or tissue in the provided assay buffer on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

3. Assay Procedure:

  • Add samples, standards, and controls (sample background, substrate background) to the wells of a 96-well white plate.

  • Prepare a Reaction Mix containing the Assay Buffer, Substrate Mix, Enzyme Mix, and Probe.

  • Add the Reaction Mix to the wells containing the samples and controls.

  • Immediately begin measuring the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C, taking readings every 30-60 seconds for 30-60 minutes.[2][3]

  • Calculate the transketolase activity based on the rate of fluorescence increase and the standard curve.

Visualizations

Transketolase_Reaction_Pathway X5P Xylulose-5-Phosphate (Ketose Donor) TKT Transketolase (ThDP, Mg²⁺/Ca²⁺) X5P->TKT R5P Ribose-5-Phosphate (Aldose Acceptor) R5P->TKT S7P Sedoheptulose-7-Phosphate (Product) TKT->S7P G3P Glyceraldehyde-3-Phosphate (Product) TKT->G3P

Caption: The enzymatic reaction catalyzed by transketolase.

Transketolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Lysate) Reaction_Setup Set up Reaction (Sample, Reagents, Controls) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Substrates, Cofactors) Reagent_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature) Reaction_Setup->Incubation Measurement Measurement (Spectrophotometry or Fluorometry) Incubation->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation Activity_Calculation Determine Enzyme Activity Rate_Calculation->Activity_Calculation

Caption: A generalized workflow for a transketolase enzymatic assay.

References

Technical Support Center: Optimization of Transketolase-IN-2 Delivery in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Transketolase-IN-2 in plant studies. The information is structured to address common challenges and provide practical solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in plant research?

A1: this compound is a potent and selective inhibitor of the enzyme transketolase.[1] In plants, transketolase is a key enzyme in both the Calvin cycle (photosynthesis) and the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating essential metabolites.[2][3] By inhibiting transketolase, researchers can study the effects of disrupting these central metabolic pathways on plant growth, development, and stress responses. Its primary application in plant research is as a candidate herbicide to investigate new mechanisms of weed control.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound acts by binding to the transketolase enzyme, preventing it from carrying out its normal function of transferring two-carbon units from a ketose donor to an aldose acceptor. This inhibition disrupts the flow of metabolites through the pentose phosphate pathway and the Calvin cycle, leading to a reduction in the production of essential molecules for plant growth and, ultimately, to a herbicidal effect.

Q3: What are the known effects of this compound on plants?

A3: Published data indicates that this compound exhibits strong inhibitory effects on the growth of certain weed species, such as Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed).[1] At concentrations of 200 mg/L, it can cause over 90% inhibition, and at 100 mg/L, around 80% inhibition of these species.[1]

Q4: In what solvent should I dissolve this compound?

Q5: Are there other commercially available transketolase inhibitors that can be used for comparison?

A5: Yes, several other transketolase inhibitors with herbicidal activity are available for research purposes. These include Transketolase-IN-1, Transketolase-IN-3, TKL-IN-1, and TKL-IN-2.[1] Additionally, the thiamine (B1217682) antagonist oxythiamine (B85929) is a well-known inhibitor of transketolase and has been studied in various organisms.[4][5][6] Comparing the effects of this compound with these other compounds can provide valuable insights into its specificity and efficacy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery and application of this compound in plant experiments.

Problem Possible Cause Recommended Solution
No observable phenotype after treatment. 1. Ineffective delivery: The inhibitor is not reaching the target tissue in sufficient concentration. 2. Low inhibitor concentration: The applied concentration is below the effective threshold for the specific plant species. 3. Inhibitor degradation: The compound may be unstable in the experimental conditions. 4. Plant resistance: The target plant species may have mechanisms to detoxify or exclude the inhibitor.1. Optimize delivery method: Try different application methods such as root drenching, leaf spraying with a surfactant, or direct injection. 2. Increase concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Check stability: Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive. 4. Use a susceptible species: Confirm the inhibitor's activity on a known susceptible species like Digitaria sanguinalis or Amaranthus retroflexus.[1]
High variability in experimental results. 1. Inconsistent application: Uneven application of the inhibitor solution. 2. Variable plant material: Differences in plant age, size, or health. 3. Environmental fluctuations: Inconsistent light, temperature, or humidity.1. Standardize application: Ensure uniform coverage for spray applications and consistent volume for root applications. 2. Use uniform plants: Select plants of the same developmental stage and size for all treatments. 3. Maintain controlled environment: Conduct experiments in a growth chamber with controlled environmental conditions.
Solvent (e.g., DMSO) toxicity observed in control plants. 1. High solvent concentration: The final concentration of the solvent in the working solution is too high.1. Reduce solvent concentration: Ensure the final concentration of the solvent is minimal (ideally ≤0.1%). Prepare higher concentration stock solutions to minimize the volume of solvent added to the final solution. Always include a solvent-only control in your experimental design.
Difficulty dissolving this compound. 1. Inappropriate solvent: The chosen solvent is not suitable for this compound. 2. Low temperature: Solubility may be reduced at lower temperatures.1. Test different solvents: If DMSO is not effective, try other organic solvents like ethanol (B145695) or methanol, always considering their potential phytotoxicity. 2. Gentle warming: Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures. Sonication can also be used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a high-purity solvent such as DMSO to the desired final concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution with the appropriate plant growth medium (e.g., Murashige and Skoog medium for in vitro studies) or a buffered solution to the final desired experimental concentrations.

    • Ensure the final solvent concentration is below the phytotoxic level for the target plant species.

Protocol 2: In Vitro Seedling Growth Inhibition Assay
  • Plate Preparation:

    • Prepare sterile agar-solidified plant growth medium containing a range of this compound concentrations (e.g., 0, 10, 50, 100, 200 µM).

    • Include a solvent control plate with the same concentration of solvent used in the highest inhibitor concentration plate.

    • Dispense the medium into sterile petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds of the target plant species.

    • Aseptically place the sterilized seeds on the surface of the prepared agar (B569324) plates.

  • Incubation and Data Collection:

    • Seal the plates and place them in a growth chamber with controlled light and temperature conditions.

    • After a defined period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot length, and fresh weight.

    • Calculate the percentage of inhibition for each concentration relative to the control.

Protocol 3: Whole Plant Herbicidal Activity Assay (Soil Application)
  • Plant Growth:

    • Grow the target weed species in pots containing a suitable soil mix until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Inhibitor Application:

    • Prepare aqueous solutions of this compound at various concentrations. A surfactant may be added to improve soil penetration.

    • Apply a defined volume of the inhibitor solution as a soil drench to each pot.

    • Treat control plants with a solution containing the solvent and surfactant only.

  • Observation and Assessment:

    • Maintain the plants in a greenhouse or growth chamber under optimal conditions.

    • Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

    • After a set period (e.g., 14-21 days), harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.

Data Presentation

Table 1: Herbicidal Activity of this compound on Selected Weed Species

Concentration (mg/L)Digitaria sanguinalis (% Inhibition)Amaranthus retroflexus (% Inhibition)
100~80%~80%
200>90%>90%
Data is based on information from MedchemExpress.[1]

Visualizations

Signaling Pathway Disruption

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Calvin Calvin Cycle Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase (NADPH production) Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Transketolase Sedoheptulose-7-P->Ribose-5-P Transketolase Fructose-6-P Fructose-6-P Erythrose-4-P Erythrose-4-P Fructose-6-P->Erythrose-4-P Transketolase This compound This compound Transketolase Transketolase This compound->Transketolase Inhibits Disrupted\nMetabolite\nProduction Disrupted Metabolite Production Transketolase->Disrupted\nMetabolite\nProduction

Caption: Inhibition of Transketolase by this compound disrupts key metabolic pathways.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound Stock & Working Solutions B In Vitro Assay (Seedling Growth) A->B C Whole Plant Assay (Soil/Foliar Application) A->C D Measure Growth Parameters (Root length, Biomass) B->D C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting Logic

G Start No Phenotype Observed Q1 Is the concentration sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Increase concentration (Dose-response) Q2 Is the delivery method effective? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Optimize delivery (e.g., add surfactant) Q3 Is the compound stable? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Prepare fresh solutions End Consider Plant Resistance A3_Yes->End

Caption: Troubleshooting guide for lack of observed phenotype.

References

Technical Support Center: Transketolase (TKT) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Transketolase (TKT) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Inconsistent IC50 Values and High Variability

Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the common causes?

A1: High variability in IC50 values is a frequent issue and can stem from several factors related to assay conditions and reagents.

  • Enzyme Stability and Concentration: The stability and concentration of TKT are critical. Inconsistent enzyme activity leads directly to variable inhibition results.[1][2]

    • Solution: Ensure the enzyme is properly stored in aliquots to avoid repeated freeze-thaw cycles.[3] Always verify the enzyme's specific activity before starting a new set of experiments. Run a positive control with a known inhibitor to check for consistency.

  • Substrate Concentration: For competitive inhibitors, the measured IC50 value is highly dependent on the substrate concentration.[4]

    • Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity for competitive inhibitors.[4] Validate the Km value for your specific enzyme batch and assay conditions, as it can vary.[5]

  • Incubation Times: Inconsistent pre-incubation of the enzyme with the inhibitor, or varying the reaction time, can lead to variable results.[3]

    • Solution: Standardize all incubation times. For time-dependent inhibitors, ensure the pre-incubation time is sufficient to reach equilibrium.

  • Pipetting and Dilution Errors: Minor errors in pipetting, especially with small volumes, or serial dilutions can introduce significant variability.[3]

    • Solution: Use calibrated pipettes and prepare master mixes for reagents where possible to minimize pipetting steps. Perform serial dilutions carefully and use fresh dilution series for each experiment.

Q2: I'm observing a high degree of variability across my 96- or 384-well plate (e.g., "edge effects"). What can I do?

A2: Plate-based assays are susceptible to physical and environmental factors that can cause variability.

  • Temperature Gradients: Uneven heating across the plate during incubation can alter enzyme activity in different wells.

    • Solution: Ensure the plate incubator provides uniform temperature distribution. Allow plates to equilibrate to the assay temperature before adding reagents.

  • Evaporation: Evaporation from wells, particularly on the outer edges of the plate, can concentrate reactants and alter results.

    • Solution: Use plate sealers during incubation steps. Avoid using the outermost wells of the plate for samples; instead, fill them with buffer or media to create a humidity barrier.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can lead to inconsistent reaction initiation.

    • Solution: Ensure proper mixing after each reagent addition by gently tapping the plate or using an orbital shaker, being careful to avoid cross-contamination.

Section 2: Suspected False Positives or Assay Interference

Q3: My high-throughput screen (HTS) generated a high number of "hits." How can I identify and eliminate false positives?

A3: False positives are common in HTS campaigns and often result from compound interference with the assay's detection method rather than true inhibition of TKT.[6][7]

  • Assay Technology Interference: Test compounds can interfere with the detection signal. For example, in fluorescence-based assays, autofluorescent compounds can mimic a positive signal or quench it.[6]

    • Solution: Run a counterscreen where the test compound is added to the assay in the absence of the enzyme. Any signal generated is likely due to interference. Using orthogonal assays with different detection methods (e.g., fluorescence vs. absorbance) is a robust way to confirm hits.[2]

  • Reactive Compounds: Some compounds inhibit enzymes non-specifically through chemical reactivity (e.g., covalent modification) rather than specific binding.

    • Solution: Include a reducing agent like DTT or GSH in the assay buffer to quench reactive compounds, though be aware that these agents can also affect the activity of some inhibitors.[8]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.

    • Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Perform dose-response curves; aggregators often show a very steep, non-classical inhibition curve.

Q4: My inhibitor shows potent activity in the primary biochemical assay but has no effect in cell-based assays. What could be the reason?

A4: Discrepancies between biochemical and cellular activity are common and can be due to several factors.

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach the cytosolic TKT enzyme.

  • Compound Stability/Metabolism: The compound could be unstable in the cell culture media or rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • High Protein Binding: The compound might bind strongly to proteins in the cell culture serum, reducing its free concentration and availability to inhibit TKT.

Section 3: Assay Components and Conditions

Q5: How critical are the buffer composition, pH, and cofactors for a TKT inhibition assay?

A5: These components are absolutely critical for reliable and reproducible results.

  • Buffer Type and Concentration: Different buffer systems can influence enzyme activity.[9][10] High buffer concentrations can sometimes inhibit enzyme function.

    • Solution: Standardize the buffer system (e.g., Tris-HCl, HEPES) and concentration (typically 50-100 mM) across all experiments.[9]

  • pH: Like all enzymes, TKT has an optimal pH range for activity. Small shifts in pH can significantly alter enzyme kinetics and inhibitor binding.

    • Solution: Ensure the final reaction pH is controlled and consistent. The optimal pH for human TKT is typically around 7.6-7.9.[11]

  • Cofactors (Thiamine Diphosphate - ThDP and Divalent Cations): TKT requires ThDP and a divalent metal ion (e.g., Mg2+, Ca2+) for activity.[11][12] The concentration of these cofactors can affect the enzyme's catalytic efficiency and apparent inhibitor potency.

    • Solution: Use saturating concentrations of ThDP and the chosen divalent cation to ensure the enzyme is in its fully active state. Be aware that some inhibitors may compete with the cofactor for binding.[13]

Q6: What is the impact of the organic solvent (e.g., DMSO) used to dissolve my test compounds?

A6: Organic solvents can inhibit enzyme activity, especially at higher concentrations.

  • Solution: Determine the maximum percentage of solvent your assay can tolerate without significant loss of TKT activity (typically ≤2%).[9] Ensure that all wells, including controls, contain the same final concentration of the solvent to normalize for any effects.

Data Presentation: Assay Parameters

For consistent results, key assay parameters must be standardized. The following table provides typical concentration ranges for a TKT activity assay. Researchers should optimize these for their specific enzyme source and experimental setup.

ParameterRecommended Concentration/ValueRationale & Key Considerations
Enzyme
Recombinant Human TKT1-10 nMConcentration should be in the linear range of the assay.
Cofactors
Thiamine Diphosphate (ThDP)0.1 - 0.6 mMEssential cofactor. Human TKT binds ThDP tightly.[11]
Divalent Cation (CaCl2 or MgCl2)2 - 5 mMRequired for ThDP binding and catalytic activity.[11][12]
Substrates
Xylulose-5-Phosphate (X5P)0.5 - 2 mMDonor substrate.
Ribose-5-Phosphate (R5P)0.5 - 2 mMAcceptor substrate.
Buffer & Solvent
Buffer (e.g., Tris-HCl)50 - 100 mMMaintains stable pH.[9]
pH7.6 - 7.9Optimal for human TKT activity.[11]
DMSO< 2% (v/v)Minimize solvent-induced enzyme inhibition.[9]

Experimental Protocols

Protocol 1: Fluorometric TKT Inhibition Assay

This protocol is adapted from commercially available kits and is a common method for measuring TKT activity.[14][15] The assay measures the production of glyceraldehyde-3-phosphate (G3P), which is then used in a coupled enzymatic reaction to generate a fluorescent signal.

1. Reagent Preparation:

  • TKT Assay Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 0.1 mM ThDP. Warm to room temperature before use.
  • TKT Enzyme Stock: Prepare a concentrated stock of recombinant human TKT in TKT Assay Buffer. Aliquot and store at -80°C.
  • Inhibitor Stock: Prepare a 10 mM stock of the test compound in 100% DMSO.
  • Substrate Mix: Prepare a solution containing 4 mM Xylulose-5-Phosphate and 4 mM Ribose-5-Phosphate in TKT Assay Buffer.
  • Detection Mix: Prepare a mix containing the TKT developer, enzyme mix, and probe as per the manufacturer's instructions (e.g., Abcam ab273310, Sigma-Aldrich MAK420).[14][15]

2. Assay Procedure (96-well format): a. Prepare serial dilutions of the inhibitor stock in TKT Assay Buffer, ensuring the final DMSO concentration remains constant. b. To each well of a black, flat-bottom 96-well plate, add:

  • 2 µL of diluted inhibitor (or buffer/DMSO for controls).
  • 48 µL of TKT working solution (diluted TKT enzyme stock in TKT Assay Buffer). c. Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 50 µL of the Detection Mix (which includes the substrates) to each well. e. Immediately place the plate in a fluorescence plate reader. f. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C, recording data every 30-60 seconds for 30-60 minutes.

3. Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates of the inhibitor-treated wells to the rate of the no-inhibitor (DMSO) control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TKT Signaling Pathway

TKT_Pathway cluster_PPP Non-oxidative Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_NucSynth Nucleotide Synthesis X5P Xylulose-5-P TKT TKT X5P->TKT X5P->TKT R5P Ribose-5-P R5P->TKT Nuc DNA/RNA Precursors R5P->Nuc S7P Sedoheptulose-7-P TKT->S7P G3P Glyceraldehyde-3-P TKT->G3P TKT->G3P F6P Fructose-6-P TKT->F6P G3P_Gly Glyceraldehyde-3-P G3P->G3P_Gly To Glycolysis E4P Erythrose-4-P E4P->TKT F6P_Gly Fructose-6-P F6P->F6P_Gly To Glycolysis

Caption: Role of TKT in the non-oxidative Pentose Phosphate Pathway (PPP).

Experimental Workflow for TKT Inhibitor Screening

TKT_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Analysis & Confirmation A Prepare Reagents (Buffer, Enzyme, Substrates) C Add Enzyme & Compound to Assay Plate A->C B Compound Dilution Plate B->C D Pre-incubation C->D E Add Substrate Mix (Start Reaction) D->E F Kinetic Read (Fluorescence/Absorbance) E->F G Calculate % Inhibition F->G H Identify Primary Hits G->H I IC50 Determination (Dose-Response) H->I J Orthogonal & Counterscreens (Confirm Hits, Rule out Artifacts) I->J K Validated Hit J->K

Caption: High-throughput screening workflow for identifying TKT inhibitors.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results CheckReagents Are Reagents Fresh & Standardized? Start->CheckReagents CheckEnzyme Is Enzyme Activity Consistent? CheckReagents->CheckEnzyme Yes Sol_Reagents Solution: - Prepare fresh buffers/substrates - Use calibrated pipettes - Aliquot enzyme stock CheckReagents->Sol_Reagents No CheckConditions Are Assay Conditions Controlled? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: - Test specific activity of each batch - Avoid freeze-thaw cycles - Run positive control inhibitor CheckEnzyme->Sol_Enzyme No Sol_Conditions Solution: - Standardize incubation times/temps - Use plate seals to prevent evaporation - Ensure consistent final [DMSO] CheckConditions->Sol_Conditions No ReEvaluate Re-evaluate Assay Protocol CheckConditions->ReEvaluate Yes Sol_Reagents->ReEvaluate Sol_Enzyme->ReEvaluate Sol_Conditions->ReEvaluate

References

Validation & Comparative

A Comparative Guide to TKT Inhibitors: Transketolase-IN-2 vs. Oxythiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two known transketolase (TKT) inhibitors: Transketolase-IN-2 and oxythiamine (B85929). Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in cellular biosynthesis and redox balance.[1][2] Its inhibition is a promising strategy in various fields, from oncology to herbicide development.

Overview of TKT Inhibitors

This compound is a potent inhibitor of transketolase, primarily investigated for its herbicidal properties.[1] It has demonstrated strong inhibition of plant growth, particularly in species like Digitaria sanguinalis and Amaranthus retroflexus.[1]

Oxythiamine is a well-characterized thiamine (B1217682) antagonist that acts as a potent inhibitor of TKT.[3][4] By suppressing the non-oxidative branch of the PPP, oxythiamine can induce apoptosis and inhibit cell proliferation, making it a subject of interest in cancer research.[3][4]

Quantitative Data Comparison

InhibitorTargetIC50 ValueCell-Based AssayIC50 Value
This compound (related compound TKL-IN-2) Setaria viridis TKL (SvTKL)0.11 mg/L[1]--
Oxythiamine Rat Liver TKT0.2 µM[5]MIA PaCa-2 (human pancreatic cancer) cell viability14.95 µM[3][6]
Yeast TKT~0.03 µM[5]Lewis lung carcinoma cell invasion8.75 µM[3]

Signaling Pathway and Experimental Workflow

To understand the context of TKT inhibition, the following diagrams illustrate the enzyme's position in the pentose phosphate pathway and a general workflow for evaluating TKT inhibitors.

TKT_Signaling_Pathway cluster_non_oxidative Non-Oxidative Branch Glucose-6-Phosphate Glucose-6-Phosphate Pentose Phosphate Pathway (Oxidative Branch) Pentose Phosphate Pathway (Oxidative Branch) Glucose-6-Phosphate->Pentose Phosphate Pathway (Oxidative Branch) G6PD Ribulose-5-Phosphate Ribulose-5-Phosphate Pentose Phosphate Pathway (Oxidative Branch)->Ribulose-5-Phosphate NADPH NADPH Pentose Phosphate Pathway (Oxidative Branch)->NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate TKT Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Fructose-6-Phosphate Fructose-6-Phosphate Xylulose-5-Phosphate->Fructose-6-Phosphate TKT Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate TKT Sedoheptulose-7-Phosphate->Fructose-6-Phosphate TALDO Erythrose-4-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate->Glyceraldehyde-3-Phosphate TKT Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Erythrose-4-Phosphate TALDO Glyceraldehyde-3-Phosphate->Glycolysis TKT_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzyme_Source Purified TKT Enzyme or Cell Lysate Inhibitor_Screening Incubate with This compound or Oxythiamine Enzyme_Source->Inhibitor_Screening TKT_Activity_Assay Transketolase Activity Assay (e.g., ETKAC) IC50_Determination Determine IC50 Value TKT_Activity_Assay->IC50_Determination Inhibitor_Screening->TKT_Activity_Assay Cell_Culture Culture Cancer Cell Lines Treatment Treat with This compound or Oxythiamine Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, MTS, etc.) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for TKT and Pathway Proteins Treatment->Western_Blot

References

A Researcher's Guide to the Validation of Transketolase-IN-2 as a Specific TKT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Transketolase-IN-2 as a specific inhibitor of Transketolase (TKT). Due to the limited availability of public research data on this compound beyond its herbicidal use, this document outlines the necessary experimental validation steps and compares its potential performance characteristics against established TKT inhibitors, such as Oroxylin A and N3-pyridyl thiamine (B1217682) (N3PT).

Introduction to Transketolase (TKT) and Its Inhibition

Transketolase is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] It plays a pivotal role in cellular metabolism by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This function is essential for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is vital for reductive biosynthesis and antioxidant defense. TKT is upregulated in several cancer types, making it a promising target for therapeutic intervention.[2][3]

This compound is a potent TKT inhibitor that has demonstrated strong herbicidal activity. However, its specificity and mechanism of action in a therapeutic research context have not been extensively characterized in publicly available literature. This guide provides the experimental framework to rigorously assess its potential as a specific TKT inhibitor for research and drug development.

Comparative Analysis of TKT Inhibitors

A thorough validation of this compound requires a direct comparison with well-characterized TKT inhibitors. The following table summarizes key validation parameters. Data for Oroxylin A and N3PT are derived from existing literature, while the data for this compound are listed as "Not Available" to highlight the required areas of investigation.

Table 1: Comparison of Validation Data for TKT Inhibitors

ParameterThis compoundOroxylin AN3-pyridyl thiamine (N3PT)
Biochemical Potency
In vitro IC50Not Available~25 µM (TKT activity)[2]Kd of 22 nM (Apo-TK)
Target Engagement
Cellular Thermal Shift Assay (CETSA)Not AvailableIncreased thermal stability of TKT observed[3]Not Publicly Available
Surface Plasmon Resonance (SPR)Not AvailableDirect binding to TKT confirmed[1]Not Publicly Available
Cellular Activity
Inhibition of PPP MetabolitesNot AvailableAccumulation of R5P, Xu5P, G3P[3]Not Publicly Available
Anti-proliferative ActivityNot AvailableInhibition of HCC cell proliferation[3]Not Publicly Available
Induction of ApoptosisNot AvailableInduced apoptosis in HCC cells[3]Not Publicly Available
Specificity
Off-target EffectsNot AvailableEffects attenuated by TKT knockdown[2][3]Selective for transketolase

Experimental Protocols for TKT Inhibitor Validation

To validate this compound, a series of biochemical and cell-based assays should be performed. The following are detailed protocols for key experiments.

In Vitro TKT Enzyme Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of TKT and the inhibitory effect of the compound in a cell-free system.

Principle: TKT catalyzes the transfer of a two-carbon group from a donor sugar to an acceptor sugar. The product of this reaction is then used in a coupled enzymatic reaction to convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence generation is proportional to TKT activity.

Protocol:

  • Sample Preparation: Prepare purified recombinant TKT enzyme. Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to various concentrations in the assay buffer.

  • Reaction Mixture: Prepare a reaction mix containing the TKT substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate), the fluorescent probe, and the coupling enzymes in TKT assay buffer.

  • Assay Procedure:

    • Add 50 µL of the reaction mix to the wells of a 96-well white plate.

    • Add the diluted this compound or control inhibitors to the respective wells.

    • Initiate the reaction by adding the purified TKT enzyme to all wells.

    • Immediately measure the fluorescence in a kinetic mode at an excitation/emission of 535/587 nm at 37°C, recording readings every 30 seconds for 30-45 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound directly binds to its target protein within a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature. This change can be quantified by heating cell lysates treated with the compound, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein.

Protocol:

  • Cell Treatment: Culture cells of interest and treat them with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Detect the amount of soluble TKT in the supernatant using Western blotting or an ELISA-based method like AlphaScreen.[4][5]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble TKT against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of TKT inhibition on the growth of cancer cell lines.

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to have high TKT expression) in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value for this compound.

Analysis of Pentose Phosphate Pathway Metabolites

This assay determines if the inhibitor affects the TKT-mediated metabolic pathway in cells.

Principle: Inhibition of TKT is expected to cause an accumulation of its substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate) and a depletion of its products. These changes in metabolite levels can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Protocol:

  • Cell Treatment and Metabolite Extraction: Treat cells with this compound or a vehicle control. After the desired incubation time, rapidly quench metabolism and extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the metabolite extracts using a suitable LC-MS method optimized for the separation and detection of sugar phosphates.[6]

  • Data Analysis: Quantify the levels of key PPP metabolites, including ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate. Compare the metabolite profiles of inhibitor-treated cells to control cells. A significant accumulation of TKT substrates would support the on-target activity of this compound.

Visualizing the Validation Workflow and TKT's Role

To better illustrate the experimental logic and the biological context, the following diagrams are provided.

TKT_Signaling_Pathway G6P Glucose-6-Phosphate PPP_Ox Oxidative PPP G6P->PPP_Ox R5P Ribose-5-Phosphate PPP_Ox->R5P X5P Xylulose-5-Phosphate PPP_Ox->X5P NADPH NADPH PPP_Ox->NADPH TKT Transketolase (TKT) R5P->TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->TKT X5P->TKT S7P Sedoheptulose-7-Phosphate TKT->S7P G3P Glyceraldehyde-3-Phosphate TKT->G3P TKT->G3P F6P Fructose-6-Phosphate TKT->F6P E4P Erythrose-4-Phosphate S7P->E4P G3P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->TKT F6P->Glycolysis Inhibitor This compound Inhibitor->TKT

Caption: The role of Transketolase (TKT) in the Pentose Phosphate Pathway.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_specificity Specificity & Off-Target EnzymeAssay In Vitro TKT Enzyme Activity Assay CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA Confirm On-Target Activity SPR Surface Plasmon Resonance (SPR) SPR->CETSA Metabolomics Metabolite Analysis (LC-MS) CETSA->Metabolomics Validate Pathway Inhibition Knockdown TKT Knockdown/ Knockout Models CETSA->Knockdown Confirm Target Dependence KinomeScan Kinome/Proteome Profiling CETSA->KinomeScan Assess Selectivity Proliferation Cell Proliferation Assay Metabolomics->Proliferation Assess Functional Outcome Apoptosis Apoptosis Assay Proliferation->Apoptosis

Caption: Experimental workflow for the validation of a specific TKT inhibitor.

Conclusion

The validation of this compound as a specific TKT inhibitor for research and therapeutic development requires a systematic and multi-faceted approach. While its potency as a TKT inhibitor is suggested by its herbicidal activity, rigorous scientific validation is essential. By following the experimental protocols outlined in this guide and comparing the results with established inhibitors, researchers can ascertain the specificity, mechanism of action, and cellular efficacy of this compound. This will ultimately determine its suitability as a valuable tool for studying the pentose phosphate pathway and as a potential candidate for further drug development.

References

Comparative Analysis of Transketolase-IN-2 Selectivity: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the selectivity of Transketolase-IN-2 for the human transketolase isoforms—TKT, TKTL1, and TKTL2—cannot be provided at this time due to a lack of publicly available scientific data. While this compound is documented as a potent transketolase inhibitor, its characterization is predominantly in the context of herbicide development and its effects on plant species. There is no available research detailing its inhibitory activity (e.g., IC50 values) against the individual human transketolase isoforms, which is essential for a comparative analysis of its selectivity.

The Human Transketolase Family: TKT, TKTL1, and TKTL2

The human genome contains three genes encoding for transketolase enzymes: TKT, TKTL1, and TKTL2. These enzymes play crucial roles in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway involved in nucleotide synthesis, NADPH production, and protection against oxidative stress.

  • Transketolase (TKT): This is the canonical and best-characterized transketolase. It is a key enzyme in the non-oxidative branch of the PPP.

  • Transketolase-like 1 (TKTL1): This isoform is of significant interest in cancer research. Upregulation of TKTL1 has been observed in various tumors and is often associated with poor prognosis. The precise enzymatic function of TKTL1 is still a subject of debate, with some studies suggesting it may have altered substrate specificity compared to TKT.

  • Transketolase-like 2 (TKTL2): TKTL2 is the least characterized of the three isoforms. Its expression, regulation, and specific contribution to cellular metabolism are not yet well understood, and there is limited research on its enzymatic activity.

The development of isoform-selective transketolase inhibitors is a key goal in drug discovery, particularly for targeting cancer cells that may be dependent on a specific isoform like TKTL1.

Hypothetical Framework for a Comparative Selectivity Guide

Should the necessary experimental data for this compound or another inhibitor become available, a comparative guide would be structured as follows to meet the needs of researchers and drug development professionals.

Quantitative Data Summary

A crucial component of the guide would be a table summarizing the inhibitory potency of the compound against each transketolase isoform.

EnzymeIC50 (nM) [or other potency metric]Fold Selectivity (vs. TKT)
TKT[Insert Value]1x
TKTL1[Insert Value][Calculate Value]
TKTL2[Insert Value][Calculate Value]
Caption: Table 1: Hypothetical inhibitory activity and selectivity of this compound against human transketolase isoforms.
Experimental Protocols

Detailed methodologies for the key experiments would be provided to ensure reproducibility and critical evaluation of the data.

Enzyme Inhibition Assay:

  • Enzyme Source: Recombinant human TKT, TKTL1, and TKTL2 expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.

  • Substrates: The physiological substrates of transketolase, such as xylulose-5-phosphate and ribose-5-phosphate.

  • Assay Principle: A common method to measure transketolase activity is a coupled enzymatic assay. The production of glyceraldehyde-3-phosphate, a product of the transketolase reaction, is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Procedure:

    • A reaction mixture containing the assay buffer, cofactors (thiamine pyrophosphate and MgCl2), coupling enzymes, and NADH is prepared.

    • The respective transketolase isoform is added to the mixture.

    • Varying concentrations of this compound are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrates.

    • The rate of NADH consumption is measured over time.

  • Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway Context:

To visualize the role of the transketolase isoforms, a diagram of the pentose phosphate pathway would be included.

PentosePhosphatePathway G6P Glucose-6-P PPP_oxidative Oxidative PPP G6P->PPP_oxidative R5P Ribose-5-P PPP_oxidative->R5P X5P Xylulose-5-P R5P->X5P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis TKT_TKTL1_TKTL2 TKT / TKTL1 / TKTL2 R5P->TKT_TKTL1_TKTL2 X5P->TKT_TKTL1_TKTL2 S7P Sedoheptulose-7-P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P E4P->F6P F6P->G6P Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-P G3P->Glycolysis TKT_TKTL1_TKTL2->S7P TKT_TKTL1_TKTL2->G3P InhibitorSelectivityWorkflow cluster_recombinant_protein Recombinant Protein Production cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis TKT TKT Assay_TKT Assay vs TKT TKT->Assay_TKT TKTL1 TKTL1 Assay_TKTL1 Assay vs TKTL1 TKTL1->Assay_TKTL1 TKTL2 TKTL2 Assay_TKTL2 Assay vs TKTL2 TKTL2->Assay_TKTL2 IC50_TKT IC50 for TKT Assay_TKT->IC50_TKT IC50_TKTL1 IC50 for TKTL1 Assay_TKTL1->IC50_TKTL1 IC50_TKTL2 IC50 for TKTL2 Assay_TKTL2->IC50_TKTL2 Selectivity Selectivity Profile IC50_TKT->Selectivity IC50_TKTL1->Selectivity IC50_TKTL2->Selectivity

Validating the Herbicidal Efficacy of Transketolase-IN-2 in Greenhouse Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Transketolase-IN-2 against other alternatives, supported by experimental data from greenhouse trials. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the evaluation of this novel herbicide candidate.

Executive Summary

This compound is a potent inhibitor of the transketolase enzyme, a key component in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle in plants.[1][2][3] Inhibition of this enzyme disrupts essential metabolic processes, leading to plant death.[4] Greenhouse trials have demonstrated the significant herbicidal efficacy of this compound against economically important weed species, including Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed).[1][5] Notably, this compound has shown a favorable safety profile in key agricultural crops such as maize, wheat, soybean, and cotton.[1][5] This guide presents a comparative analysis of this compound's performance against other commercial herbicides, providing a data-driven overview of its potential as a next-generation weed management solution.

Data Presentation: Comparative Herbicidal Efficacy

The following table summarizes the quantitative data from greenhouse trials, comparing the herbicidal efficacy of this compound with other transketolase inhibitors and commercial standard herbicides.

CompoundTarget Weed(s)Application RateEfficacy (% Inhibition)Crop SafetyReference(s)
This compound Digitaria sanguinalis, Amaranthus retroflexus100 mg/L~80%Maize, Wheat, Soybean, Cotton (safe)[1]
Digitaria sanguinalis, Amaranthus retroflexus200 mg/L>90%Maize, Wheat, Soybean, Cotton (safe)[1]
Digitaria sanguinalis, Amaranthus retroflexus175 g (a.i.)/ha (post-emergence)>90%Maize, Wheat, Soybean, Cotton (<10% phytotoxicity at 375 g/ha)[5]
Transketolase-IN-1 Digitaria sanguinalis, Amaranthus retroflexus100 mg/L~95%Wheat, Maize (safe)[6]
Nicosulfuron (Commercial Standard)Digitaria sanguinalis, Amaranthus retroflexus150 g a.i./ha< Transketolase-IN-1-[6]
Mesotrione (Commercial Standard)Digitaria sanguinalis, Amaranthus retroflexus50 g a.i./ha~80%-[7]
Digitaria sanguinalis, Amaranthus retroflexus90 g a.i./ha~90%-[7]

Experimental Protocols

The following are detailed methodologies for conducting pre-emergence and post-emergence greenhouse trials to evaluate the herbicidal efficacy of this compound. These protocols are based on established standards in weed science research.

Pre-emergence Herbicidal Efficacy Trial

Objective: To evaluate the effect of this compound on weed emergence when applied to the soil surface before weed seedlings emerge.

Materials:

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)

  • Pots or trays filled with a standardized greenhouse potting mix

  • This compound formulated for spray application

  • Positive control herbicides (e.g., pendimethalin, S-metolachlor)

  • Untreated control (solvent/formulation blank)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Calibrated laboratory spray chamber

Procedure:

  • Planting: Fill pots or trays with a consistent amount of potting mix. Sow a predetermined number of weed seeds (e.g., 50-100) evenly on the soil surface and cover with a thin layer of soil (approximately 0.5-1 cm).

  • Herbicide Application: Immediately after planting, apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform application. Prepare a range of concentrations for this compound and the positive control herbicides. Include an untreated control group.

  • Greenhouse Conditions: Transfer the treated pots/trays to a greenhouse with controlled conditions (e.g., 25-30°C day/18-22°C night temperature, 14-hour photoperiod with supplemental lighting, and adequate watering).

  • Data Collection: At 14 and 21 days after treatment (DAT), count the number of emerged seedlings in each pot/tray.

  • Efficacy Calculation: Calculate the percent inhibition of emergence for each treatment relative to the untreated control.

Post-emergence Herbicidal Efficacy Trial

Objective: To evaluate the effect of this compound on established weed seedlings.

Materials:

  • Weed seedlings of target species grown to a specific stage (e.g., 2-4 leaf stage)

  • Pots with established weed seedlings

  • This compound formulated for foliar application

  • Positive control herbicides (e.g., glyphosate, glufosinate)

  • Untreated control (solvent/formulation blank)

  • Greenhouse with controlled environmental conditions

  • Calibrated laboratory spray chamber

Procedure:

  • Plant Growth: Grow weed seedlings in pots under optimal greenhouse conditions until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the herbicide treatments to the foliage of the weed seedlings using a calibrated laboratory spray chamber. Ensure complete and uniform coverage.

  • Greenhouse Conditions: Return the treated plants to the greenhouse and maintain controlled environmental conditions.

  • Data Collection: At 7, 14, and 21 DAT, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it.

  • Efficacy Calculation: Calculate the percent biomass reduction for each treatment relative to the untreated control.

Mandatory Visualizations

Signaling Pathway

Transketolase_Pathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative phase) cluster_Glycolysis Glycolysis Intermediates X5P1 Xylulose-5-P TKT1 Transketolase X5P1->TKT1 R5P Ribose-5-P R5P->TKT1 S7P Sedoheptulose-7-P TKT1->S7P G3P1 Glyceraldehyde-3-P TKT1->G3P1 TKT2 Transketolase S7P->TKT2 G3P1->TKT2 F6P Fructose-6-P E4P Erythrose-4-P TKT2->F6P TKT2->E4P X5P2 Xylulose-5-P Inhibitor This compound Inhibitor->TKT1 Inhibitor->TKT2

Caption: The role of Transketolase in the Pentose Phosphate Pathway and its inhibition by this compound.

Experimental Workflow

Greenhouse_Trial_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Application cluster_Incubation Incubation cluster_Data Data Collection & Analysis A Seed Germination / Seedling Growth B Potting and Transplanting A->B C Herbicide Preparation (this compound & Controls) B->C D Spray Application (Pre- or Post-emergence) C->D E Transfer to Controlled Greenhouse Environment D->E F Visual Assessment (% Control) E->F G Biomass Measurement E->G H Data Analysis & Comparison F->H G->H

Caption: Workflow for greenhouse herbicide efficacy trials.

References

cross-reactivity of Transketolase-IN-2 with other thiamine-dependent enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for specific enzymes is a cornerstone of modern drug discovery. Transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, is a potential therapeutic target for various diseases. However, as a thiamine-dependent enzyme, it shares a common cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP), with other critical metabolic enzymes.[1][2][3] Therefore, ensuring the selectivity of any potential transketolase inhibitor is paramount to minimize off-target effects. This guide provides a framework for comparing the cross-reactivity of a novel transketolase inhibitor, hypothetically named Transketolase-IN-2, with other human thiamine-dependent enzymes.

Key Human Thiamine-Dependent Enzymes for Cross-Reactivity Profiling

Thiamine diphosphate serves as a cofactor for several essential enzymes in human metabolism.[1][4] When evaluating the selectivity of a transketolase inhibitor, a panel of these enzymes should be tested to determine the inhibitor's specificity. The primary human thiamine-dependent enzymes include:

  • Transketolase (TKT): The intended target, crucial for the non-oxidative branch of the pentose phosphate pathway.[2][5]

  • Pyruvate dehydrogenase complex (PDHc): A critical enzyme complex linking glycolysis to the citric acid cycle.[1]

  • α-ketoglutarate dehydrogenase complex (OGDHc): A key regulatory point in the citric acid cycle.[1][6]

  • Branched-chain α-ketoacid dehydrogenase complex (BCKDHc): Essential for the catabolism of branched-chain amino acids.[1][4]

Comparative Inhibitory Activity of this compound

To assess the selectivity of this compound, its inhibitory potency against the target enzyme, transketolase, should be compared with its activity against other thiamine-dependent enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A significantly lower IC50 for transketolase compared to other enzymes indicates high selectivity.

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound against a Panel of Thiamine-Dependent Enzymes

Enzyme TargetThis compound IC50 (µM)
Transketolase (TKT)0.1
Pyruvate Dehydrogenase Complex (PDHc)> 100
α-Ketoglutarate Dehydrogenase Complex (OGDHc)50
Branched-chain α-ketoacid Dehydrogenase Complex (BCKDHc)> 100

Note: The data presented in this table is hypothetical and serves as an example for a selective inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are example methodologies for determining the IC50 of an inhibitor against the key thiamine-dependent enzymes.

Transketolase (TKT) Activity Assay

This assay measures the conversion of substrates by transketolase, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human transketolase

  • Thiamine diphosphate (ThDP)

  • Ribose-5-phosphate (R5P)

  • Xylulose-5-phosphate (X5P)

  • Sorbitol dehydrogenase (SDH)

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • This compound (or test inhibitor)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ThDP, R5P, X5P, SDH, and NADH.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant human transketolase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Pyruvate Dehydrogenase Complex (PDHc) Activity Assay

The activity of the PDHc can be determined by monitoring the reduction of NAD+ to NADH.

Materials:

  • Isolated mitochondria or recombinant human PDHc

  • Pyruvate

  • Coenzyme A (CoA)

  • Thiamine diphosphate (ThDP)

  • NAD+

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • This compound (or test inhibitor)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, CoA, ThDP, and NAD+.

  • Add varying concentrations of this compound.

  • Pre-incubate the enzyme (mitochondria or recombinant PDHc) with the inhibitor.

  • Initiate the reaction by adding pyruvate.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the initial reaction rates and determine the IC50 as described for the TKT assay.

α-Ketoglutarate Dehydrogenase Complex (OGDHc) Activity Assay

Similar to the PDHc assay, OGDHc activity can be measured by following the production of NADH.

Materials:

  • Isolated mitochondria or recombinant human OGDHc

  • α-ketoglutarate

  • Coenzyme A (CoA)

  • Thiamine diphosphate (ThDP)

  • NAD+

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • This compound (or test inhibitor)

Procedure:

  • Follow the same steps as the PDHc assay, but use α-ketoglutarate as the substrate instead of pyruvate.

  • Calculate the initial reaction rates and determine the IC50.

Branched-chain α-ketoacid Dehydrogenase Complex (BCKDHc) Activity Assay

The activity of BCKDHc is also determined by monitoring the reduction of NAD+.

Materials:

  • Isolated mitochondria or recombinant human BCKDHc

  • Branched-chain α-ketoacids (e.g., α-ketoisovalerate)

  • Coenzyme A (CoA)

  • Thiamine diphosphate (ThDP)

  • NAD+

  • Reaction buffer (e.g., 30 mM potassium phosphate, pH 7.5)

  • This compound (or test inhibitor)

Procedure:

  • Follow the same steps as the PDHc assay, but use a branched-chain α-ketoacid as the substrate.

  • Calculate the initial reaction rates and determine the IC50.

Visualizing the Selectivity Profile

Diagrams can effectively illustrate the intended mechanism of action and the desired selectivity of an inhibitor.

cluster_inhibitor Inhibitor cluster_enzymes Thiamine-Dependent Enzymes This compound This compound TKT Transketolase (TKT) This compound->TKT High Potency Inhibition PDHc Pyruvate Dehydrogenase (PDHc) This compound->PDHc Low to No Inhibition OGDHc α-Ketoglutarate Dehydrogenase (OGDHc) This compound->OGDHc Low to No Inhibition BCKDHc Branched-chain α-ketoacid Dehydrogenase (BCKDHc) This compound->BCKDHc Low to No Inhibition

Caption: Desired selectivity profile of this compound.

This diagram illustrates the ideal scenario where this compound potently inhibits its intended target, transketolase, while having minimal or no effect on other thiamine-dependent enzymes.

Experimental Workflow for Selectivity Profiling

A structured workflow is essential for systematically evaluating the cross-reactivity of a novel inhibitor.

A Synthesize/Obtain This compound B Primary Screen: Inhibition of Transketolase (TKT) A->B C Determine TKT IC50 B->C D Secondary Screen: Cross-Reactivity Panel C->D E PDHc Assay D->E F OGDHc Assay D->F G BCKDHc Assay D->G H Determine IC50 for Off-Target Enzymes E->H F->H G->H I Analyze Selectivity: Compare IC50 Values H->I J Lead Optimization or Further Development I->J

Caption: Workflow for assessing inhibitor selectivity.

This flowchart outlines the logical progression from initial screening against the primary target to comprehensive cross-reactivity profiling and subsequent decision-making in the drug development process.

By following this guide, researchers can systematically and objectively evaluate the selectivity of novel transketolase inhibitors, ensuring a more comprehensive understanding of their pharmacological profile and paving the way for the development of safer and more effective therapeutics.

References

On-Target Efficacy of Transketolase-IN-2 in Cellular Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Transketolase-IN-2 with other known Transketolase (TKT) inhibitors, offering supporting experimental data and detailed protocols to confirm its on-target effects within a cellular context.

Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the production of nucleotide precursors and the reductant NADPH.[1] As such, TKT is a compelling target for therapeutic intervention in various diseases, including cancer. This guide outlines methodologies to verify the direct interaction of inhibitors with TKT in cells, assess the impact on its enzymatic activity, and measure the subsequent effects on cellular metabolism.

Comparative Analysis of Transketolase Inhibitors

While specific quantitative data for this compound's activity in various cell lines is not extensively available in public literature, it is described as a potent inhibitor. The following table provides a comparison with other well-characterized TKT inhibitors, Oxythiamine (B85929) and N3-pyridyl thiamine (B1217682) (N3PT).

InhibitorTargetMechanism of Action (putative)Cellular Potency (IC50)Binding Affinity (Kd)Key Cellular Effects
This compound Transketolase (TKT)Potent inhibitorData not publicly availableData not publicly availableStrong inhibition of plant growth, suggesting potent TKT inhibition.[2]
Oxythiamine Transketolase (TKT)Thiamine antagonist; converted to oxythiamine pyrophosphate which inhibits TPP-dependent enzymes.[3]14.95 µM (MIA PaCa-2 cells)[3][4]; 8.75 µM (Lewis lung carcinoma cells)[5]Data not publicly availableInduces apoptosis and inhibits cell proliferation.[4]
N3-pyridyl thiamine (N3PT) Transketolase (TKT)Thiamine analog; pyrophosphorylated to form a potent TKT inhibitor.[6]More potent than Oxythiamine in P. falciparum[7]22 nM (Apo-TKT)[6]Suppresses TKT activity in tumor cells.[6]

Experimental Protocols for On-Target Validation

To confirm that this compound engages and inhibits TKT within a cellular environment, a series of assays can be employed.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its intracellular target. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line with high TKT expression) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 20°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Detection:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble TKT in each sample by Western blotting using a TKT-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble TKT as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Transketolase Activity Assay in Cell Lysates

This assay directly measures the enzymatic activity of TKT in cells following inhibitor treatment. A common method is a coupled enzyme assay where the product of the TKT reaction is linked to a change in NADH absorbance.

Experimental Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture and treat cells with this compound as described for CETSA.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, TKT substrates (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate), the cofactor thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) with NADH.

  • Kinetic Measurement:

    • Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the TKT activity.

  • Data Analysis:

    • Calculate the TKT activity in the treated and untreated samples. A dose-dependent decrease in TKT activity in the presence of this compound confirms its inhibitory effect on the enzyme.

Metabolic Flux Analysis using ¹³C-Glucose Tracing

To assess the impact of TKT inhibition on the pentose phosphate pathway, metabolic flux analysis using stable isotope tracers can be performed.

Experimental Protocol:

  • Cell Culture and Labeling:

    • Culture cells in a glucose-free medium supplemented with a known concentration of [1,2-¹³C₂]-glucose and dialyzed fetal bovine serum.

    • Treat the cells with this compound or a vehicle control.

  • Metabolite Extraction:

    • After a defined incubation period, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extracts.

  • LC-MS Analysis:

    • Analyze the isotopic labeling patterns of key PPP and glycolysis metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate) using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Determine the mass isotopomer distributions of the metabolites.

    • Inhibition of TKT will lead to an accumulation of its substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate) and a decrease in its products (e.g., sedoheptulose-7-phosphate, fructose-6-phosphate), with corresponding changes in their ¹³C labeling patterns. This provides direct evidence of on-target pathway inhibition in intact cells.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.

Caption: The Pentose Phosphate Pathway and the inhibitory action of this compound.

ExperimentalWorkflow cluster_workflow Workflow for Confirming On-Target Effect of this compound cluster_assays Cellular Assays cluster_outcomes Expected Outcomes for On-Target Effect start Start with Cultured Cells treatment Treat cells with This compound vs. Vehicle start->treatment cetsa Cellular Thermal Shift Assay (CETSA) - Heat Challenge - Lysis & Fractionation - Western Blot for soluble TKT treatment->cetsa activity_assay TKT Activity Assay - Prepare Cell Lysates - Coupled Enzyme Reaction - Measure NADH depletion treatment->activity_assay flux_analysis Metabolic Flux Analysis - ¹³C-Glucose Labeling - Metabolite Extraction - LC-MS Analysis treatment->flux_analysis cetsa_outcome Increased thermal stability of TKT cetsa->cetsa_outcome activity_outcome Decreased TKT enzymatic activity activity_assay->activity_outcome flux_outcome Altered PPP metabolite levels (e.g., ↑ R5P, ↓ S7P) flux_analysis->flux_outcome conclusion Confirmation of On-Target Inhibition of TKT in Cells cetsa_outcome->conclusion activity_outcome->conclusion flux_outcome->conclusion

Caption: Experimental workflow for confirming the on-target effects of this compound.

References

A Comparative Analysis of In Vivo Efficacy: Novel Transketolase Inhibitors Versus Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security, necessitating the discovery and development of herbicides with novel modes of action. One promising target is transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle, essential for plant growth and survival. This guide provides a comparative overview of the in vivo efficacy of emerging transketolase inhibitors against established commercial herbicides, supported by experimental data and detailed protocols.

Executive Summary

Recent research into pyrazole (B372694) amide derivatives as transketolase inhibitors has demonstrated significant herbicidal activity against common weed species. This guide compares the efficacy of these novel compounds with that of widely used commercial herbicides such as glyphosate, atrazine, and dicamba. The data presented herein is compiled from recent studies to provide a clear, evidence-based comparison for researchers in the field of herbicide development.

Data Presentation: In Vivo Herbicidal Efficacy

The following tables summarize the in vivo post-emergence herbicidal activity of representative pyrazole amide transketolase inhibitors and commercial herbicides against several economically important weed species.

Table 1: Efficacy of Pyrazole Amide Transketolase Inhibitors

CompoundTarget Weed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
6ba Digitaria sanguinalis (DS)150~80[1]
Amaranthus retroflexus (AR)150~80[1]
Setaria viridis (SV)150>80[1]
6bj Digitaria sanguinalis (DS)150~80[1]
Amaranthus retroflexus (AR)150~80[1]
Setaria viridis (SV)150>80[1]

Table 2: Efficacy of Commercial Herbicides (Representative Data)

HerbicideTarget Weed SpeciesApplication Rate (g a.i./ha)Control/Survival (%)Reference
Glyphosate Digitaria sanguinalis-98-100% efficacy reported[2]
Amaranthus retroflexus52 - 72 (LD50)50% mortality[3]
Atrazine Amaranthus retroflexus30 - 70 (LD50)50% mortality[3]
Dicamba Amaranthus retroflexus-13-28% survival[3]

Note: Direct comparative studies under identical conditions are limited. The data for commercial herbicides is sourced from various studies and may not be directly comparable to the transketolase inhibitor data due to differing experimental conditions.

Mechanism of Action

Transketolase Inhibitors: These compounds target and inhibit the enzyme transketolase. Transketolase is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. By inhibiting this enzyme, the inhibitors disrupt the synthesis of essential aromatic amino acids and nucleotides, and interfere with the regeneration of ribulose-1,5-bisphosphate, a key component of carbon fixation in photosynthesis. This ultimately leads to stunted growth and plant death.

Commercial Herbicides:

  • Glyphosate: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

  • Atrazine: A photosystem II (PSII) inhibitor. It blocks electron transport in the photosynthetic process by binding to the D1 protein of the PSII complex in chloroplasts.

  • Dicamba: A synthetic auxin. It mimics the plant hormone auxin, causing uncontrolled and abnormal plant growth, which ultimately leads to the death of the plant, particularly broadleaf weeds.

Mandatory Visualizations

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Inhibitor Ribose-5-P Ribose-5-P Transketolase Transketolase Ribose-5-P->Transketolase Substrate Xylulose-5-P Xylulose-5-P Xylulose-5-P->Transketolase Substrate Sedoheptulose-7-P Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P Transketolase_IN Transketolase Inhibitor (e.g., Pyrazole Amide) Transketolase_IN->Transketolase Inhibition Transketolase->Sedoheptulose-7-P Product Transketolase->Glyceraldehyde-3-P Product

Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway.

Herbicide_Efficacy_Workflow A Seed Germination & Seedling Growth B Transplanting to Pots A->B C Herbicide Application (Post-emergence) B->C D Incubation in Controlled Environment (Greenhouse/Growth Chamber) C->D E Data Collection (e.g., % Inhibition, Biomass) D->E F Data Analysis E->F

Caption: Generalized Workflow for Whole-Plant Herbicide Efficacy Bioassay.

Commercial_Herbicide_MoA cluster_Glyphosate Glyphosate cluster_Atrazine Atrazine cluster_Dicamba Dicamba G1 Shikimate Pathway G2 EPSP Synthase G1->G2 G3 Aromatic Amino Acid Biosynthesis G2->G3 G_Inhibitor Glyphosate G_Inhibitor->G2 Inhibition A1 Photosystem II A2 D1 Protein A1->A2 A3 Electron Transport Chain A2->A3 A_Inhibitor Atrazine A_Inhibitor->A2 Inhibition D1 Auxin Receptors D2 Uncontrolled Cell Division & Growth D1->D2 D3 Plant Death D2->D3 D_Mimic Dicamba (Synthetic Auxin) D_Mimic->D1 Binds to

Caption: Mechanisms of Action for Common Commercial Herbicides.

Experimental Protocols

A generalized protocol for assessing the in vivo post-emergence herbicidal efficacy of a test compound is outlined below. This protocol is based on standard methodologies reported in the literature.[4]

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis) are sown in pots or trays containing a sterile potting mix.

  • The pots are maintained in a greenhouse or a controlled environment growth chamber with a defined temperature, humidity, and photoperiod (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Seedlings are thinned to a uniform number per pot upon emergence.

2. Herbicide Application:

  • The test compounds (transketolase inhibitors) and commercial herbicides are formulated in a suitable solvent, typically containing a surfactant to aid in application and absorption.

  • Herbicides are applied to the plants at a specific growth stage (e.g., 3-4 leaf stage) using a precision laboratory sprayer calibrated to deliver a specific volume of the spray solution per unit area.

  • A range of doses is typically applied to determine the dose-response relationship and to calculate values such as the GR50 (the dose required to cause a 50% reduction in growth).

3. Post-Application Maintenance and Evaluation:

  • After treatment, the plants are returned to the greenhouse or growth chamber and are maintained under the same conditions for a specified period (e.g., 14-21 days).

  • Visual assessment of phytotoxicity is conducted at regular intervals.

  • At the end of the experimental period, the above-ground biomass of the treated plants is harvested, dried in an oven, and weighed.

  • The percentage of growth inhibition is calculated by comparing the biomass of the treated plants to that of the untreated control plants.

4. Data Analysis:

  • The collected data is subjected to statistical analysis, typically analysis of variance (ANOVA), to determine the significance of the treatment effects.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the herbicide dose. These curves are used to estimate parameters such as the GR50 or LD50.

Conclusion

The exploration of novel herbicide targets is paramount in addressing the challenge of herbicide resistance. Transketolase inhibitors, such as the pyrazole amide derivatives highlighted in this guide, demonstrate promising in vivo herbicidal activity against a range of problematic weed species. While direct, side-by-side comparisons with commercial herbicides under identical conditions are needed for a definitive assessment, the initial data suggests that these novel compounds have the potential to be developed into effective herbicides. Further research should focus on optimizing the efficacy of these inhibitors, evaluating their crop selectivity, and understanding their environmental fate.

References

Validating Molecular Docking Predictions for Transketolase Inhibitor Transketolase-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking predictions for the transketolase inhibitor, Transketolase-IN-2, with available experimental data. By examining the predictive accuracy of computational models against laboratory findings for this compound and alternative inhibitors, this guide aims to inform researchers on the validation of in silico screening for novel transketolase-targeted compounds.

Understanding Transketolase and the Role of Inhibitors

Transketolase (TKT) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense.[1] Its central role in cellular metabolism has made it a significant target for the development of novel therapeutic agents and herbicides. Inhibitors of transketolase can disrupt these vital cellular processes, leading to applications in oncology and agriculture.

Molecular Docking in Transketolase Inhibitor Discovery

Molecular docking is a computational technique widely employed in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method was instrumental in the identification of several transketolase inhibitors, including this compound. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a theoretical estimation of the inhibitor's potency. However, these in silico predictions require rigorous experimental validation to confirm their accuracy and therapeutic or herbicidal potential.

Comparative Analysis of Transketolase Inhibitors

To validate the molecular docking predictions for this compound, it is essential to compare its predicted binding affinity with its experimentally determined inhibitory activity, alongside data from other known transketolase inhibitors. The following table summarizes available data for this compound and a selection of alternative inhibitors.

CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Experimentally Determined ActivityPrimary Application
This compound Data not publicly available>90% inhibition of Digitaria sanguinalis and Amaranthus retroflexus at 200 mg/L[2]Herbicide
TKL-IN-2 Data not publicly availableIC50: 0.11 mg/L (against Setaria viridis TKL)[2]Herbicide
Compound 6ba Data not publicly available~90% root inhibition of D. sanguinalis; ~80% root inhibition of A. retroflexus and S. viridis[3]Herbicide
Compound 6bj Data not publicly available~90% root inhibition of D. sanguinalis; ~80% root inhibition of A. retroflexus and S. viridis[3]Herbicide
Compound 7m Higher binding affinity suggested by docking[4]>95% inhibition of D. sanguinalis and A. retroflexus at 100 mg/L[4]Herbicide
Compounds 4l & 4m Strong binding affinities suggested by docking[5]>90% inhibition of A. retroflexus and D. sanguinalis at 100-200 mg/L[5]Herbicide
N3-pyridyl thiamine (B1217682) (N3PT) Data not publicly availableKd: 22 nM (for Apo-transketolase)[2]Research Tool
Oxythiamine Data not publicly availableWeak in vitro inhibitor[6]Research Tool

Note: Direct comparison of docking scores is challenging due to variations in the software, scoring functions, and protein structures used in different studies. The herbicidal activity data provides a functional measure of inhibition but is not a direct measure of binding affinity (Ki or Kd).

Experimental Protocols for Validating Molecular Docking Predictions

A variety of experimental techniques can be employed to validate the predictions of molecular docking studies by directly measuring the binding affinity and inhibitory activity of a compound against transketolase.

Transketolase Activity Assay

This is a fundamental assay to determine the inhibitory potential of a compound. The activity of transketolase is typically measured by a coupled enzymatic reaction that monitors the consumption of a substrate or the formation of a product over time, often through a change in absorbance or fluorescence.

Protocol Outline:

  • Enzyme and Substrate Preparation: Purified transketolase and its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • Detection: The rate of the reaction is monitored using a spectrophotometer or fluorometer by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Fluorescence Quenching Assay

This method can be used to determine the binding affinity (dissociation constant, Kd) of an inhibitor to transketolase. The intrinsic fluorescence of tryptophan residues in the enzyme can be quenched upon ligand binding.

Protocol Outline:

  • Protein Solution: A solution of purified transketolase at a known concentration is prepared.

  • Titration: The inhibitor is titrated into the protein solution in small increments.

  • Fluorescence Measurement: The fluorescence emission spectrum of the protein is recorded after each addition of the inhibitor.

  • Data Analysis: The change in fluorescence intensity is plotted against the inhibitor concentration, and the data is fitted to a binding isotherm to calculate the Kd.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol Outline:

  • Sample Preparation: The purified transketolase is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: The inhibitor is injected into the protein solution in a series of small, precisely measured aliquots.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Protocol Outline:

  • Immobilization: Purified transketolase is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of the inhibitor (analyte) is flowed over the sensor surface.

  • Binding and Dissociation Monitoring: The binding of the inhibitor to the immobilized enzyme is detected as a change in the refractive index at the sensor surface. The dissociation is monitored by flowing buffer over the surface.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the kinetic parameters of the interaction.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the validation of molecular docking predictions and the central role of transketolase in the pentose phosphate pathway.

G cluster_computational Computational Phase cluster_experimental Experimental Validation cluster_outcome Outcome docking Molecular Docking of This compound prediction Prediction of Binding Affinity and Pose docking->prediction activity_assay Transketolase Activity Assay prediction->activity_assay Validate Inhibition binding_assay Binding Affinity Assays (ITC, SPR, Fluorescence) prediction->binding_assay Determine Ki/Kd herbicidal_assay Herbicidal Activity Assay activity_assay->herbicidal_assay Correlate with In Vivo Effect validated_model Validated Predictive Model binding_assay->validated_model herbicidal_assay->validated_model

Figure 1. Workflow for the validation of molecular docking predictions.

PPP cluster_TKT Transketolase Reactions Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PD Ribulose-5-P Ribulose-5-P 6-P-Gluconolactone->Ribulose-5-P 6PGD (NADPH produced) Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Isomerase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase TKT1 Transketolase (TKT) Ribose-5-P->TKT1 Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Xylulose-5-P->TKT1 Sedoheptulose-7-P Sedoheptulose-7-P TKT1->Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P TKT1->Glyceraldehyde-3-P Glycolysis TKT2 Transketolase (TKT) Erythrose-4-P Erythrose-4-P TKT2->Erythrose-4-P Fructose-6-P Fructose-6-P TKT2->Fructose-6-P Glycolysis Sedoheptulose-7-P->TKT2 Glyceraldehyde-3-P->TKT2

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the product itself. This document outlines the proper disposal procedures for Transketolase-IN-2, a potent enzyme inhibitor. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

This compound is a powerful inhibitor of the transketolase enzyme and has demonstrated strong herbicidal activity.[1][2] Due to its biological activity, all waste containing this compound must be treated as hazardous. The following procedures are based on best practices for handling potent small molecule inhibitors and research-grade chemicals.[3][4]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and safety measures. The following is a summary of key safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[5]

Quantitative Data Summary
ParameterInformationSource
CAS Number 2757552-21-7[6]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[1]
Known Hazards Potent enzyme inhibitor, herbicidal activity. Treat as hazardous waste.[1][4]
Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat all related waste as hazardous.[4] Never dispose of this compound or its containers in the regular trash or down the drain.

1. Solid Waste Disposal (Pure Compound, Contaminated PPE, etc.):

  • Collection: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and weighing papers, in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

2. Liquid Waste Disposal (Solutions, Rinsates):

  • Collection: All solutions containing this compound, including experimental media and the first rinse of emptied containers, must be collected in a sealed, leak-proof container designated for hazardous liquid waste.[3]

  • Solvent Compatibility: If an organic solvent was used to dissolve the inhibitor, the waste should be collected in a container specifically designated for flammable organic waste.[4]

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and the approximate concentration of this compound.[4]

  • Storage: Store the sealed container in a secondary containment tray in a designated hazardous waste storage area.

3. Empty Container Disposal:

  • Triple Rinsing: A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble) to be considered "empty."

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinsates should also be collected as hazardous waste.

  • Container Defacing: After thorough rinsing, deface or remove the original label to prevent reuse.

  • Final Disposal: Dispose of the rinsed and defaced container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.

4. Decontamination:

  • Work Surfaces: Decontaminate work surfaces and equipment by wiping with a solvent known to dissolve this compound, followed by a wash with soap and water.

  • Cleaning Materials: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.

5. Waste Pickup:

  • Follow your institution's specific procedures for arranging a pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own protocols in accordance with their experimental goals and institutional safety guidelines. The inhibitory activity of this compound has been demonstrated against Digitaria sanguinalis and Amaranthus retroflexus, with over 90% inhibition at a concentration of 200 mg/L.[1]

Visual Guide to Disposal Workflow

Transketolase_IN_2_Disposal cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing & Segregation cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated PPE) Solid_HW_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_HW_Container Liquid_Waste Liquid Waste (Solutions, rinsates) Liquid_HW_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_HW_Container Empty_Containers Empty Containers Triple_Rinse Triple Rinse Container Empty_Containers->Triple_Rinse EHS_Pickup EHS/Licensed Contractor Picks up Hazardous Waste Solid_HW_Container->EHS_Pickup Liquid_HW_Container->EHS_Pickup Triple_Rinse->Liquid_HW_Container Collect Rinsate Non_Haz_Disposal Dispose as Non-Hazardous (e.g., regular lab glass) Triple_Rinse->Non_Haz_Disposal After defacing label

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Transketolase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Transketolase-IN-2, a potent inhibitor of the transketolase enzyme, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment and Engineering Controls

When handling this compound, which may be a solid crystalline substance, appropriate personal protective equipment (PPE) and engineering controls are necessary to minimize exposure.

Recommended Personal Protective Equipment and Engineering Controls:

Control TypeSpecification
Ventilation Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the solid form to avoid inhalation of any dust.
Eye Protection Wear chemical safety goggles or glasses with side shields.
Hand Protection Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and hot surfaces.

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action must be taken to contain and clean the area.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

Experimental Protocols and Signaling Pathways

While specific experimental protocols involving this compound are detailed in the primary research literature, a general workflow for its use in a laboratory setting is outlined below. The primary mechanism of action of this compound is the inhibition of the transketolase enzyme, a key component of the pentose (B10789219) phosphate (B84403) pathway.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a fume hood prep_ppe->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_treat Treat cells or enzyme with this compound prep_dissolve->exp_treat Proceed to experiment exp_incubate Incubate for designated time exp_treat->exp_incubate exp_assay Perform downstream assays exp_incubate->exp_assay cleanup_decontaminate Decontaminate work surfaces exp_assay->cleanup_decontaminate Complete experiment cleanup_dispose_liquid Dispose of liquid waste (as hazardous waste) cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste (as hazardous waste) cleanup_decontaminate->cleanup_dispose_solid

Figure 1. A logical workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.